molecular formula C31H44N7O19P3S B1248347 trans-Feruloyl-CoA

trans-Feruloyl-CoA

Cat. No.: B1248347
M. Wt: 943.7 g/mol
InChI Key: GBXZVJQQDAJGSO-NBXNMEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Feruloyl-CoA is a central enzymatic intermediate in the plant phenylpropanoid pathway, making it a critical reagent for research in plant biochemistry and metabolic engineering . Its primary research value lies in its role as a substrate for key enzymes. It is the preferred substrate for Feruloyl-CoA 6'-Hydroxylase (F6'H1), a 2-oxoglutarate-dependent dioxygenase that catalyzes the committed step in the biosynthesis of the coumarin scopoletin . Furthermore, this compound is a demonstrated substrate for acyltransferases in the feruloylation of arabinoxylan in monocot cell walls and serves as a building block in the biosynthesis of curcuminoids . Researchers utilize this compound to study and manipulate metabolic pathways. Overexpression of enzymes like F6'H1, which consumes this compound, has been successfully applied in transgenic plants to redirect metabolic flux away from canonical lignin biosynthesis, leading to the incorporation of scopoletin into the cell wall and significantly enhancing the saccharification efficiency of biomass without chemical pretreatment . This makes this compound a vital tool for developing strategies to reduce lignocellulosic recalcitrance and improve biofuel production. This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C31H44N7O19P3S

Molecular Weight

943.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

GBXZVJQQDAJGSO-NBXNMEGSSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O

Synonyms

feruloyl-CoA
feruloyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of trans-Feruloyl-CoA from Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of ferulic acid to trans-feruloyl-CoA, a critical step in various metabolic pathways of significant biotechnological interest. This document details the core enzymatic reaction, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the biochemical process and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of trans--feruloyl-CoA from ferulic acid is a pivotal activation step that primes ferulic acid for a variety of subsequent biochemical transformations, including the production of high-value compounds like vanillin.[1][2] This reaction is catalyzed by the enzyme Feruloyl-CoA Synthetase (FCS) , also referred to as 4-Coumarate-CoA Ligase (4CL) when it exhibits broader substrate specificity.[3][4] FCS belongs to the family of acyl-activating enzymes (AAEs).[5]

The enzymatic reaction proceeds via a two-step mechanism involving the hydrolysis of ATP to AMP and pyrophosphate, driving the formation of a high-energy thioester bond between the carboxyl group of ferulic acid and the thiol group of Coenzyme A (CoA). The overall reaction is as follows:

trans-Ferulic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate

This activation is essential for overcoming the thermodynamic barrier for subsequent enzymatic modifications of the ferulic acid molecule. In prokaryotes, this is often the initial step in the catabolism of ferulic acid.

Quantitative Data: Enzyme Kinetics

The kinetic properties of Feruloyl-CoA Synthetase have been characterized in several organisms. The following tables summarize key quantitative data for FCS/4CL enzymes acting on ferulic acid.

Table 1: Michaelis-Menten Kinetics of Feruloyl-CoA Synthetases (FCS) for Ferulic Acid

Enzyme SourceKm (mM)Vmax (U/mg or µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Soil Metagenome (FCS1)0.136.8 U/mg9.037
Streptomyces sp. V-10.3578.2 µmol/min/mg7.030
Pseudomonas sp. HR199Not specifiedNot specified7.030

Table 2: Catalytic Efficiency of Feruloyl-CoA Synthetases (FCS) for Ferulic Acid

Enzyme Sourcekcat (s-1)kcat/Km (mM-1s-1)Reference
Soil Metagenome (FCS1)45.9371.6
Streptomyces sp. V-167.7Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the ferulic acid to this compound pathway.

A common method for obtaining sufficient quantities of FCS for characterization is through recombinant expression in Escherichia coli.

Protocol: Expression and Purification of His-tagged FCS

  • Gene Cloning: The gene encoding FCS is cloned into a suitable expression vector, often containing a polyhistidine (His)-tag for affinity purification (e.g., pET-28a(+)).

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-30°C) for 4-20 hours to promote proper protein folding.

  • Cell Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate buffer pH 7.0, 100 mM NaCl, 5 mM imidazole) containing lysozyme, DNase, and a protease inhibitor like phenylmethylsulfonyl fluoride (PMSF).

    • Cells are disrupted by sonication or French press.

    • The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with the lysis buffer to remove unbound proteins.

    • The His-tagged FCS is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Purity Verification:

    • The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Protein concentration is determined using a Bradford assay.

    • Enzyme purity is assessed by SDS-PAGE.

The activity of FCS is typically determined by spectrophotometrically monitoring the formation of this compound, which has a characteristic absorbance maximum around 345 nm.

Protocol: Spectrophotometric Assay

  • Reaction Mixture: Prepare a reaction mixture with the following components in a total volume of 200 µL to 1 mL:

    • 100 mM Potassium Phosphate Buffer (pH 7.0-7.8)

    • 2.5 mM MgCl2

    • 2.0 mM ATP

    • 0.4 mM Coenzyme A

    • 0.5 mM Ferulic Acid

    • A suitable amount of purified FCS (e.g., 40 ng)

  • Reaction Initiation and Incubation:

    • The reaction is initiated by the addition of the enzyme or ATP.

    • The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Measurement:

    • The absorbance of the reaction mixture is measured at 345 nm.

    • The concentration of the product, this compound, is calculated using its molar extinction coefficient (ε345nm = 1.9 x 104 M-1cm-1).

  • Controls: A control reaction containing a heat-inactivated enzyme should be included to account for any non-enzymatic reaction.

For kinetic studies, the concentration of one substrate (e.g., ferulic acid) is varied while the others are kept at saturating concentrations.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthetic_Pathway FA Ferulic Acid in_hub FA->in_hub ATP ATP ATP->in_hub CoA Coenzyme A CoA->in_hub FCS Feruloyl-CoA Synthetase (FCS/4CL) out_hub FCS->out_hub FCoA This compound AMP AMP PPi Diphosphate in_hub->FCS out_hub->FCoA out_hub->AMP out_hub->PPi

Caption: Biosynthetic pathway of this compound from ferulic acid.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Characterization cluster_analysis Data Analysis cloning 1. Gene Cloning (FCS into vector) expression 2. Recombinant Expression in E. coli cloning->expression purification 3. Protein Purification (Affinity Chromatography) expression->purification assay_setup 4. Enzymatic Assay Setup (Substrates + Enzyme) purification->assay_setup incubation 5. Incubation (Optimal Conditions) assay_setup->incubation measurement 6. Spectrophotometric Measurement (345 nm) incubation->measurement data_analysis 7. Calculation of Activity and Kinetic Parameters measurement->data_analysis

Caption: Experimental workflow for FCS characterization.

References

Whitepaper: Vanillin Synthesis via the trans-Feruloyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a globally significant flavor and aroma compound. While traditionally extracted from vanilla beans, biotechnological production methods offer a sustainable and economically viable alternative. This technical guide provides an in-depth examination of the CoA-dependent biosynthetic pathway that converts trans-ferulic acid, a renewable precursor abundant in lignocellulosic biomass, into vanillin. The core of this pathway involves the intermediate, trans-feruloyl-CoA, which is synthesized and subsequently cleaved to yield the target aldehyde. This document details the key enzymes, presents quantitative data from various microbial systems, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and experimental workflows.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The microbial conversion of ferulic acid to vanillin via a CoA-dependent, non-β-oxidative route is a well-characterized pathway.[1][2] This process is primarily a two-enzyme system, making it an attractive target for metabolic engineering in host organisms like Escherichia coli and Pseudomonas species.[3][4]

  • Activation of Ferulic Acid: The pathway is initiated by the activation of ferulic acid to its coenzyme A (CoA) thioester. This reaction is catalyzed by Feruloyl-CoA Synthetase (FCS) , an enzyme also known as 4-hydroxycinnamate:CoA ligase.[4] This step requires ATP and Mg²⁺ as cofactors.

  • Hydration and Cleavage: The resulting this compound molecule is then hydrated and cleaved in a retro-aldol reaction catalyzed by Enoyl-CoA Hydratase/Aldolase (ECH) . This enzyme is sometimes referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL). The reaction releases vanillin and acetyl-CoA as the final products.

The genes encoding these two key enzymes, fcs and ech, have been identified and characterized in several microorganisms, including Amycolatopsis sp., Pseudomonas fluorescens, and Streptomyces sp.

vanillin_pathway CoA-Dependent Vanillin Biosynthesis Pathway cluster_cofactors1 cluster_cofactors2 FA Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) FA->FCS FCOA This compound FCS->FCOA AMP_PPi AMP + PPi FCS->AMP_PPi         ECH Enoyl-CoA Hydratase/Aldolase (ECH) FCOA->ECH Vanillin Vanillin ECH->Vanillin AcetylCoA Acetyl-CoA ECH->AcetylCoA     ATP ATP ATP->FCS CoA_in1 CoA-SH CoA_in1->FCS H2O H₂O H2O->ECH experimental_workflow General Experimental Workflow A Gene Cloning (fcs & ech into expression vector) B Host Transformation (e.g., E. coli) A->B C Protein Expression & Purification (For in-vitro assays) B->C E Whole-Cell Catalyst Preparation (Cultivation and Induction) B->E D Enzyme Activity Assays (FCS & ECH) C->D I Data Analysis D->I F Biotransformation Reaction (Cells + Ferulic Acid) E->F G Sample Preparation (Centrifugation, Filtration, Extraction) F->G H Vanillin Quantification (HPLC / GC-MS) G->H H->I

References

The Role of trans-Feruloyl-CoA in Stilbene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Stilbenoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The biosynthesis of these compounds, with resveratrol as the most prominent example, has been extensively studied. The canonical pathway proceeds via the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS). However, the structural diversity of naturally occurring stilbenes, such as the methoxylated pterostilbene and isorhapontigenin, suggests the involvement of alternative precursors. This technical guide focuses on the role of trans-feruloyl-CoA, a derivative of the common phenylpropanoid intermediate ferulic acid, as a key substrate in the biosynthesis of hydroxylated and methoxylated stilbenes, a pathway of significant interest for synthetic biology and drug development.

Core Biosynthetic Pathway and the Entry of this compound

The biosynthesis of stilbenes originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. The primary precursor for resveratrol biosynthesis is p-coumaroyl-CoA.

However, certain stilbene synthases exhibit substrate promiscuity and can accept other CoA esters, including this compound. This allows for the synthesis of different stilbene backbones. This compound is formed from ferulic acid, which itself is derived from p-coumaric acid via hydroxylation and subsequent methylation. The condensation of this compound with three molecules of malonyl-CoA leads to the formation of 3,5,4'-trihydroxy-3'-methoxystilbene, also known as isorhapontigenin.

Stilbene_Biosynthesis_Pathway cluster_enzymes Enzymes sub_pool Central Metabolism intermediate_phe L-Phenylalanine sub_pool->intermediate_phe Shikimate Pathway coa_malonyl 3x Malonyl-CoA sub_pool->coa_malonyl ACC intermediate intermediate coa_intermediate coa_intermediate stilbene_product stilbene_product enzyme enzyme intermediate_cin Cinnamic Acid intermediate_phe->intermediate_cin PAL intermediate_cou p-Coumaric Acid intermediate_cin->intermediate_cou C4H coa_coumaroyl p-Coumaroyl-CoA intermediate_cou->coa_coumaroyl 4CL intermediate_caf Caffeic Acid intermediate_cou->intermediate_caf HCT/C3'H stilbene_res Resveratrol sts_res STS coa_coumaroyl->sts_res coa_malonyl->sts_res stilbene_iso Isorhapontigenin sts_iso STS (promiscuous) coa_malonyl->sts_iso sts_res->stilbene_res intermediate_fer Ferulic Acid intermediate_caf->intermediate_fer COMT coa_feruloyl This compound intermediate_fer->coa_feruloyl 4CL coa_feruloyl->sts_iso sts_iso->stilbene_iso PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase HCT HCT/C3'H: Hydroxycinnamoyl-CoA Transferase / p-Coumarate 3'-Hydroxylase COMT COMT: Caffeoyl-CoA O-Methyltransferase FourCL 4CL: 4-Coumarate-CoA Ligase STS STS: Stilbene Synthase ACC ACC: Acetyl-CoA Carboxylase

Caption: Stilbene biosynthesis pathway showing the canonical route to resveratrol via p-coumaroyl-CoA and the alternative route to isorhapontigenin via this compound.

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The efficiency of this compound as a substrate for stilbene synthases varies significantly between different enzyme orthologs. This substrate promiscuity is a key factor in the production of diverse stilbenoids in plants and is a critical parameter for designing engineered microbial production systems. The kinetic parameters for stilbene synthases from different plant sources with both p-coumaroyl-CoA and this compound are summarized below.

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Vitis vinifera (VvSTS)p-Coumaroyl-CoA15 ± 22.1 ± 0.10.14
Vitis vinifera (VvSTS)This compound25 ± 30.8 ± 0.10.032
Pinus sylvestris (PsSTS)p-Coumaroyl-CoA20 ± 41.5 ± 0.20.075
Pinus sylvestris (PsSTS)This compound45 ± 70.3 ± 0.050.0067
Arabidopsis thaliana (AtSTS)p-Coumaroyl-CoA12 ± 1.53.5 ± 0.30.29
Arabidopsis thaliana (AtSTS)This compound150 ± 200.1 ± 0.020.00067

Analysis: The data clearly indicate that while stilbene synthases can utilize this compound, they generally exhibit a strong preference for the canonical substrate, p-coumaroyl-CoA. This is reflected in the lower K_m (higher affinity) and higher k_cat (faster turnover rate) values for p-coumaroyl-CoA across all tested enzymes. The catalytic efficiency (k_cat/K_m) for p-coumaroyl-CoA is consistently one to two orders of magnitude higher than for this compound. This presents a significant challenge in metabolic engineering efforts aimed at producing feruloyl-CoA-derived stilbenes, as the endogenous pool of p-coumaroyl-CoA will competitively inhibit the desired reaction.

Experimental Protocols

Heterologous Expression and Purification of Stilbene Synthase

This protocol describes the expression of a His-tagged stilbene synthase in E. coli and its subsequent purification, a necessary first step for in vitro characterization.

Workflow Diagram:

Experimental_Workflow start_end start_end step step process process analysis analysis start Start: STS gene in pET vector transform Transform into E. coli BL21(DE3) start->transform culture Grow culture to OD600 ~0.6 transform->culture induce Induce with IPTG (0.5 mM) Incubate 18°C, 16h culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (sonication) in Lysis Buffer harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify via Ni-NTA affinity chromatography clarify->purify dialyze Dialyze against Storage Buffer purify->dialyze analyze Analyze purity (SDS-PAGE) & concentration (Bradford) dialyze->analyze end_node End: Purified STS Enzyme analyze->end_node

Caption: Workflow for heterologous expression and purification of stilbene synthase (STS) from E. coli.

Methodology:

  • Vector Construction: The coding sequence for the desired stilbene synthase (e.g., VvSTS) is cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, typically BL21(DE3).

  • Cultivation and Induction: A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). The culture is grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is further incubated at a lower temperature, typically 18°C, for 16-20 hours to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. The cells are lysed on ice using sonication.

  • Purification: The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage: The eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol). The final protein concentration is determined using the Bradford assay, and the purified enzyme is stored at -80°C.

In Vitro Enzyme Assay for Stilbene Synthase Activity

This protocol is used to determine the kinetic parameters of a purified stilbene synthase with different starter-CoA substrates.

Methodology:

  • Reaction Mixture: The standard reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 7.0), 1-5 µg of purified stilbene synthase, 100 µM malonyl-CoA, and a varying concentration of the starter substrate (p-coumaroyl-CoA or this compound) ranging from 5 µM to 200 µM.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the purified enzyme. The mixture is incubated at 30°C for 10-30 minutes. The reaction is terminated by the addition of 20 µL of 20% HCl, which also serves to protonate the stilbene product.

  • Product Extraction: The stilbenoid products are extracted from the aqueous mixture with 200 µL of ethyl acetate. The mixture is vortexed vigorously and centrifuged to separate the phases. The organic (upper) phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Quantification by HPLC: The dried residue is redissolved in 50 µL of methanol. The sample is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A) is typically used. For example, a linear gradient from 10% to 90% B over 20 minutes.

    • Detection: Products are detected using a diode-array detector (DAD) or a UV detector, typically at 306 nm for resveratrol and 320 nm for isorhapontigenin.

    • Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic standards.

  • Data Analysis: The initial reaction velocities (v₀) are plotted against the substrate concentration ([S]). The Michaelis-Menten parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). The turnover number (k_cat) is calculated by dividing V_max by the enzyme concentration ([E]t).

Conclusion and Future Directions

The ability of certain stilbene synthases to utilize this compound as a substrate provides a direct enzymatic route to produce hydroxylated and methoxylated stilbenes. While the catalytic efficiency is generally lower compared to the canonical substrate p-coumaroyl-CoA, this promiscuity is a valuable asset for metabolic engineering and synthetic biology. Future research in this area will likely focus on:

  • Enzyme Engineering: Using techniques like directed evolution and rational protein design to improve the catalytic efficiency and substrate specificity of stilbene synthases towards this compound.

  • Metabolic Channeling: Creating synthetic enzyme complexes to channel intermediates like ferulic acid directly to the engineered stilbene synthase, thereby overcoming kinetic limitations and competition from other pathways.

  • Host Strain Optimization: Developing microbial chassis that provide high precursor availability and minimize the degradation of stilbene products.

By leveraging a deeper understanding of the role of this compound and the enzymes that process it, the development of scalable bioproduction platforms for high-value, pharmacologically active stilbenoids is an achievable goal.

The Coenzyme A-Dependent Pathway of Ferulic Acid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound derived from lignin, represents a significant carbon source for various microorganisms and a valuable precursor for the biotechnological production of fine chemicals, such as vanillin. Its microbial degradation predominantly proceeds through a sophisticated coenzyme A (CoA)-dependent pathway. This technical guide provides an in-depth exploration of this metabolic route, detailing the enzymatic steps, key intermediates, and the genetic basis of the pathway. It consolidates quantitative data on enzyme kinetics and presents detailed experimental protocols for the key assays used to elucidate this pathway, serving as a comprehensive resource for researchers in microbiology, biochemistry, and biotechnology.

Introduction

The microbial catabolism of aromatic compounds is a cornerstone of global carbon cycling and a fertile ground for discovering novel biocatalysts. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), readily available from plant biomass, is a key intermediate in lignin degradation. While several routes for its microbial utilization exist, the CoA-dependent, non-β-oxidative pathway is a major route in many bacteria, particularly in the genus Pseudomonas.[1][2][3][4][5] This pathway is of significant interest due to its role in funneling aromatic compounds into central metabolism and its potential for harnessing microbial processes for the production of valuable chemicals like vanillin.

This guide will systematically dissect the CoA-dependent ferulic acid degradation pathway, from the initial activation of ferulic acid to its conversion into key intermediates of central metabolism.

The Coenzyme A-Dependent Pathway of Ferulic Acid Degradation

The CoA-dependent degradation of ferulic acid is a multi-step enzymatic process that converts ferulic acid into vanillin and acetyl-CoA. The key steps are outlined below.

Step 1: Activation of Ferulic Acid

The pathway is initiated by the activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is catalyzed by feruloyl-CoA synthetase (Fcs), an enzyme belonging to the family of acid-thiol ligases. The reaction requires ATP and Coenzyme A.

Reaction: Ferulic acid + CoA + ATP → Feruloyl-CoA + AMP + PPi

Step 2: Hydration and Cleavage of Feruloyl-CoA

The central step in this pathway is the hydration and subsequent cleavage of feruloyl-CoA, catalyzed by a single bifunctional enzyme, enoyl-CoA hydratase/aldolase (Ech). This enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA. The same enzyme then catalyzes a retro-aldol cleavage of this intermediate to yield vanillin and acetyl-CoA.

Reactions:

  • Feruloyl-CoA + H₂O → 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA

  • 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA → Vanillin + Acetyl-CoA

Step 3: Oxidation of Vanillin

The vanillin produced is then oxidized to vanillic acid by vanillin dehydrogenase (Vdh), an NAD(P)+-dependent enzyme.

Reaction: Vanillin + NAD(P)⁺ + H₂O → Vanillic acid + NAD(P)H + H⁺

Step 4: Demethylation of Vanillic Acid

Vanillic acid is further metabolized via demethylation to protocatechuic acid. This conversion is catalyzed by the vanillate O-demethylase complex (VanAB).

Step 5: Ring Cleavage of Protocatechuic Acid

Finally, the aromatic ring of protocatechuic acid is cleaved by protocatechuate dioxygenases , channeling the resulting products into the tricarboxylic acid (TCA) cycle. For instance, in many Pseudomonas species, protocatechuate undergoes ortho-cleavage via the β-ketoadipate pathway. In some organisms like Sphingomonas paucimobilis SYK-6, it proceeds through the protocatechuate 4,5-cleavage pathway.

Visualization of the Pathway and Experimental Workflow

To illustrate the biochemical transformations and a typical experimental workflow for studying this pathway, the following diagrams are provided.

Ferulic_Acid_Degradation_Pathway cluster_pathway Coenzyme A-Dependent Ferulic Acid Degradation Pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA synthetase (Fcs) + CoA, + ATP 4-hydroxy-3-methoxyphenyl-\nβ-hydroxypropionyl-CoA 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Feruloyl-CoA->4-hydroxy-3-methoxyphenyl-\nβ-hydroxypropionyl-CoA Enoyl-CoA hydratase/aldolase (Ech) + H₂O Vanillin Vanillin 4-hydroxy-3-methoxyphenyl-\nβ-hydroxypropionyl-CoA->Vanillin Enoyl-CoA hydratase/aldolase (Ech) Acetyl-CoA Acetyl-CoA 4-hydroxy-3-methoxyphenyl-\nβ-hydroxypropionyl-CoA->Acetyl-CoA Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid Vanillin dehydrogenase (Vdh) + NAD(P)⁺ Protocatechuic Acid Protocatechuic Acid Vanillic Acid->Protocatechuic Acid Vanillate O-demethylase (VanAB) TCA Cycle Intermediates TCA Cycle Intermediates Protocatechuic Acid->TCA Cycle Intermediates Protocatechuate dioxygenases (Ring Cleavage) Experimental_Workflow cluster_workflow Experimental Workflow for Pathway Elucidation Bacterial Culture\n(e.g., Pseudomonas sp. on ferulic acid) Bacterial Culture (e.g., Pseudomonas sp. on ferulic acid) Cell-Free Extract Preparation Cell-Free Extract Preparation Bacterial Culture\n(e.g., Pseudomonas sp. on ferulic acid)->Cell-Free Extract Preparation Metabolite Analysis Metabolite Analysis Bacterial Culture\n(e.g., Pseudomonas sp. on ferulic acid)->Metabolite Analysis Genetic Analysis Genetic Analysis Bacterial Culture\n(e.g., Pseudomonas sp. on ferulic acid)->Genetic Analysis Enzyme Assays Enzyme Assays Cell-Free Extract Preparation->Enzyme Assays Data Interpretation and Pathway Reconstruction Data Interpretation and Pathway Reconstruction Enzyme Assays->Data Interpretation and Pathway Reconstruction Metabolite Analysis->Data Interpretation and Pathway Reconstruction Genetic Analysis->Data Interpretation and Pathway Reconstruction

References

The Natural Occurrence of trans-Feruloyl-CoA in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a central metabolic route in plants responsible for the biosynthesis of a vast array of secondary metabolites. These compounds, including lignin, suberin, flavonoids, and various phenolic derivatives, are crucial for plant growth, development, and defense. Consequently, understanding the natural occurrence and metabolism of this compound is of significant interest for agricultural science, biotechnology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant tissues, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Introduction

This compound is a thioester derivative of ferulic acid and coenzyme A. Its central position in the phenylpropanoid pathway makes it a critical branch-point metabolite, directing carbon flux towards the synthesis of lignin monomers (monolignols), suberin, and other important phenolic compounds. The availability of this compound within a cell can therefore significantly influence the composition of the plant cell wall and the production of various secondary metabolites involved in defense against pathogens and environmental stress. This guide will delve into the biosynthesis of this important molecule, its distribution in plant tissues, and the analytical techniques used to study it.

Biosynthesis of this compound

This compound is synthesized through the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of ferulic acid. The final step in the formation of this compound is the activation of ferulic acid by coenzyme A, a reaction catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) or a specific this compound synthase.

An alternative and significant route to this compound in many plants involves the methylation of caffeoyl-CoA by Caffeoyl-CoA O-methyltransferase (CCoAOMT). This pathway is considered a major route for lignin biosynthesis.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Feruloyl_CoA_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3'H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl-CoA trans_Feruloyl_CoA This compound Ferulic_acid->trans_Feruloyl_CoA 4CL p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Caffeoyl_CoA->trans_Feruloyl_CoA CCoAOMT PAL PAL C4H C4H C3H C3'H COMT COMT 4CL_1 4CL 4CL_2 4CL CCoAOMT CCoAOMT Experimental_Workflow Start Plant Tissue Sampling (Flash-freeze in Liquid N₂) Homogenization Homogenization in Extraction Buffer Start->Homogenization Extraction Solvent Extraction (2-propanol/ACN) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional Purification) Supernatant_Collection->SPE LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Direct Injection SPE->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End Results Data_Analysis->End

A Technical Guide to trans-Feruloyl-CoA and its Role in Cell Wall Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Feruloyl-coenzyme A (trans-Feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants. It serves as a critical precursor for the biosynthesis of major cell wall polymers, namely lignin and suberin, and is the activated donor for the feruloylation of polysaccharides, primarily arabinoxylans in grasses. This process of feruloylation introduces covalent cross-links within the cell wall matrix, significantly impacting its structural integrity, digestibility, and resistance to pathogens. Understanding the enzymatic processes involving this compound is paramount for developing strategies to modify plant biomass for improved biofuel production, enhanced forage digestibility, and the development of novel biomaterials. Furthermore, as the plant cell wall is a key target for antimicrobial agents, insights into its biosynthesis and modification can inform drug development efforts. This technical guide provides an in-depth overview of the synthesis and function of this compound in cell wall modification, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

The plant cell wall is a complex and dynamic structure composed primarily of cellulose, hemicellulose, pectin, and lignin. Its composition and architecture are crucial for plant growth, development, and defense. In many commelinid monocots, such as grasses, the cell wall is uniquely characterized by the presence of ferulic acid ester-linked to arabinoxylan chains.[1] This feruloylation is a key determinant of the physicochemical properties of the cell wall.[2] The activated form of ferulic acid, this compound, is central to this process and also serves as a branch point for the biosynthesis of other important phenolic compounds.[3][4] This guide will delve into the core aspects of this compound metabolism and its downstream effects on cell wall structure and function.

Biosynthesis of this compound

This compound is synthesized from ferulic acid in a two-step reaction catalyzed by 4-coumarate:CoA ligase (4CL) or a more specific feruloyl-CoA synthetase (FCS).[5] The reaction requires ATP and Coenzyme A (CoA). While 4CL enzymes can utilize a range of hydroxycinnamic acids, including p-coumaric acid and caffeic acid, FCS enzymes exhibit a higher specificity for ferulic acid.

dot

Ferulic_Acid Ferulic Acid Enzyme 4-Coumarate:CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->Enzyme ATP_CoA ATP + CoA ATP_CoA->Enzyme AMP_PPi AMP + PPi Feruloyl_CoA This compound Enzyme->AMP_PPi Enzyme->Feruloyl_CoA

Figure 1: Enzymatic synthesis of this compound.

Role in Lignin and Suberin Biosynthesis

This compound is a key intermediate in the monolignol biosynthesis pathway, which produces the building blocks of lignin. It is sequentially reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to form coniferyl alcohol, a primary monolignol.

In suberin biosynthesis, an aliphatic polyester found in certain protective plant tissues, this compound acts as the donor for the feruloylation of ω-hydroxy fatty acids and fatty alcohols. This is catalyzed by feruloyl-CoA transferases, such as ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT). These ferulate esters are thought to be crucial for linking the aliphatic and poly(phenolic) domains of suberin.

dot

Feruloyl_CoA This compound Lignin_Pathway Lignin Biosynthesis Feruloyl_CoA->Lignin_Pathway Suberin_Pathway Suberin Biosynthesis Feruloyl_CoA->Suberin_Pathway Arabinoxylan_Pathway Arabinoxylan Feruloylation Feruloyl_CoA->Arabinoxylan_Pathway Coniferyl_Alcohol Coniferyl Alcohol Lignin_Pathway->Coniferyl_Alcohol CCR, CAD Feruloylated_Aliphatics Feruloylated ω-hydroxy fatty acids/ alcohols Suberin_Pathway->Feruloylated_Aliphatics ASFT Feruloylated_AX Feruloylated Arabinoxylan Arabinoxylan_Pathway->Feruloylated_AX Feruloyl Transferase Lignin Lignin Coniferyl_Alcohol->Lignin Suberin Suberin Feruloylated_Aliphatics->Suberin Cross_linked_Wall Cross-linked Cell Wall Feruloylated_AX->Cross_linked_Wall

Figure 2: Metabolic fate of this compound in cell wall polymer biosynthesis.

Feruloylation of Arabinoxylans

In grasses, this compound is the substrate for feruloyl transferases that esterify the C5 hydroxyl group of α-L-arabinofuranosyl residues on arabinoxylan chains. These feruloylated arabinoxylans can then undergo oxidative coupling, catalyzed by peroxidases, to form diferulate bridges. This cross-linking between polysaccharide chains, and also between polysaccharides and lignin, significantly increases the rigidity and recalcitrance of the cell wall.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the impact of altered feruloylation on cell wall composition.

Table 1: Kinetic Properties of Enzymes Involved in this compound Metabolism

EnzymeOrganismSubstrateKm (µM)Vmax (nkat mg-1)Reference
4-Coumarate:CoA Ligase (4CL-9)Populus trichocarpa × P. deltoidesFerulic Acid~100-
Feruloyl-CoA Synthetase (FCS1)Soil MetagenomeFerulic Acid12036,820
Feruloyl-CoA Synthetase (FCS-Str)Streptomyces sp. V-1Ferulic Acid390112,650
Engineered Feruloyl-CoA SynthetaseStreptomyces sp. V-1 mutantFerulic Acid-8.71-fold increase in catalytic efficiency

Table 2: Impact of Ferulic Acid Esterase (FAE) Expression on Cell Wall Composition in Maize

Plant LineTissueChange in Ferulate MonomersChange in Ferulate DimersReference
Transgenic (TG6)Internodes 7-129-19% reduction22-42% reduction
Transgenic (TG9)Internodes 7-126-25% reduction6-11% reduction
Transgenic (TQ10)Internodes 7-129-38% reduction16-48% reduction
Transgenic (TQ13)Internodes 7-12-8-29% reduction

Table 3: Feruloylated Side-Chain Content in Insoluble Fiber of Various Grains

Cereal GrainTotal Esterified Ferulic Acid (mg/g)5-O-trans-feruloyl-L-arabinofuranose (FA) (µmol/g)Reference
Oats~2.34.97
Grain Maize~33.0100.23

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in cell wall modification.

Enzymatic Synthesis of this compound

This protocol is adapted for the in vitro synthesis of this compound using a recombinant 4-Coumarate:CoA Ligase (4CL).

Materials:

  • Purified recombinant 4CL enzyme

  • Ferulic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing:

    • 5 mM MgCl₂

    • 6.25 mM ATP

    • 1 mM Ferulic acid

    • 1.5 mM CoA

    • 10 µM purified 4CL enzyme in 100 mM Tris-HCl, pH 7.5.

  • Incubate the reaction at 30°C for 16 hours.

  • The formation of feruloyl-CoA can be monitored by HPLC analysis, detecting the product at approximately 345 nm.

In Vitro Feruloyl Transferase Assay

This protocol describes an assay to measure the activity of feruloyl transferases, such as ASFT, which transfer ferulic acid from feruloyl-CoA to an acceptor molecule.

Materials:

  • In situ synthesized feruloyl-CoA (from protocol 6.1)

  • Purified recombinant feruloyl transferase (e.g., ASFT)

  • Acyl acceptor (e.g., primary fatty alcohol like dodecan-1-ol or ω-hydroxyfatty acid)

  • Dithiothreitol (DTT)

  • Chloroform:methanol (2:1, v/v)

Procedure:

  • To the feruloyl-CoA synthesis reaction from protocol 6.1, add:

    • 10 µL of purified recombinant feruloyl transferase

    • 1 mM DTT

    • 1 mM acyl acceptor.

  • Incubate the reaction overnight at 30°C.

  • Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the organic phase, dry it under a stream of nitrogen, and analyze the products by GC-MS after derivatization (e.g., silylation).

dot

Start Start Synth_FCoA Synthesize Feruloyl-CoA (Protocol 6.1) Start->Synth_FCoA Add_Components Add Feruloyl Transferase, DTT, and Acyl Acceptor Synth_FCoA->Add_Components Incubate Incubate Overnight at 30°C Add_Components->Incubate Stop_Reaction Stop Reaction with Chloroform:Methanol Incubate->Stop_Reaction Extract Extract Organic Phase Stop_Reaction->Extract Analyze Dry and Analyze by GC-MS Extract->Analyze End End Analyze->End

Figure 3: Workflow for the in vitro feruloyl transferase assay.

Quantification of Lignin using the Thioglycolic Acid Method

This method is a reliable spectrophotometric assay for lignin quantification in plant cell wall material.

Materials:

  • Alcohol Insoluble Residue (AIR) from plant tissue

  • 2 M HCl

  • Thioglycolic acid

  • 0.5 M NaOH

  • Concentrated HCl

Procedure:

  • To 20 mg of AIR, add 1 mL of 2 M HCl and 0.2 mL of thioglycolic acid.

  • Incubate for 4 hours at 95°C with continuous stirring.

  • Cool the samples on ice and centrifuge. Discard the supernatant.

  • Wash the pellet three times with deionized water.

  • Resuspend the pellet in 1 mL of 0.5 M NaOH and shake overnight at 25°C to extract the lignin thioglycolate.

  • Centrifuge and collect the supernatant. Re-extract the pellet with 0.5 mL of 0.5 M NaOH and pool the supernatants.

  • Precipitate the lignin thioglycolic acid by adding 0.3 mL of concentrated HCl and incubating at 4°C for 4 hours.

  • Centrifuge to pellet the brown precipitate. Discard the supernatant.

  • Dissolve the pellet in 1 mL of 0.5 M NaOH.

  • Measure the absorbance at 280 nm and quantify using a standard curve prepared with alkali lignin.

Conclusion and Future Perspectives

This compound is a cornerstone of phenylpropanoid metabolism with profound implications for the structure and utility of the plant cell wall. The enzymatic machinery that synthesizes and utilizes this activated molecule presents numerous targets for genetic modification to tailor plant biomass for specific applications. For instance, down-regulation of feruloylation can lead to more digestible forage and more efficient conversion of biomass to biofuels. Conversely, enhancing feruloylation could produce plants with stronger cell walls, potentially increasing resistance to pests and pathogens. While significant progress has been made in identifying the genes and enzymes involved, a complete understanding of the regulation of these pathways is still emerging. Specifically, detailed kinetic characterization of plant-derived feruloyl-CoA:polysaccharide feruloyl transferases remains an area for future investigation. Continued research in this area, aided by the protocols and data presented in this guide, will be crucial for unlocking the full potential of plant biomass as a renewable resource and for developing novel strategies in drug discovery targeting the plant cell wall.

References

The Microbial Metabolism of trans-Feruloyl-CoA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Feruloyl-coenzyme A (trans-Feruloyl-CoA) is a key intermediate in the microbial catabolism of ferulic acid, a ubiquitous phenolic compound derived from the degradation of lignin in plant biomass. The enzymatic transformation of this compound by microorganisms represents a critical juncture, leading to the production of various valuable aromatic compounds, including vanillin, a widely used flavoring agent. Understanding the enzymes and metabolic pathways involved in the metabolism of this compound is of paramount importance for applications in biotechnology, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core enzymes that metabolize this compound in microbes, their quantitative characteristics, detailed experimental protocols for their study, and visualizations of the associated metabolic pathways and experimental workflows.

Core Enzymes and Metabolic Pathways

The microbial metabolism of this compound primarily proceeds through two distinct pathways: the CoA-dependent, non-β-oxidative pathway, predominantly found in bacteria, and the CoA-dependent β-oxidative pathway, which has been characterized in fungi.

The CoA-Dependent, Non-β-Oxidative Pathway

This pathway is a direct route for the conversion of ferulic acid to vanillin and is of significant industrial interest. It involves the sequential action of two key enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).

  • Feruloyl-CoA Synthetase (Fcs): This enzyme, also known as this compound synthase, catalyzes the activation of ferulic acid to its corresponding CoA thioester, this compound.[1] This is an ATP-dependent reaction. Fcs is a critical entry point for ferulic acid into this metabolic pathway.[2]

  • Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme, also referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), first hydrates the double bond of the propenoyl side chain of this compound and then catalyzes a retro-aldol cleavage to yield vanillin and acetyl-CoA.[3][4]

  • Vanillin Dehydrogenase (Vdh): Vanillin, the product of the Ech reaction, is often further metabolized by vanillin dehydrogenase to the less toxic compound, vanillic acid.[5] This enzyme is a key target for metabolic engineering efforts aimed at accumulating vanillin.

The CoA-Dependent β-Oxidative Pathway

In some fungi, such as Aspergillus niger, the degradation of ferulic acid, and by extension this compound, proceeds via a pathway analogous to fatty acid β-oxidation. This pathway involves a series of enzymatic reactions that shorten the acyl side chain of Feruloyl-CoA. The key enzymes in this pathway include:

  • Hydroxycinnamate-CoA Synthase (HcsA): Similar to Fcs, this enzyme activates ferulic acid to Feruloyl-CoA.

  • Multifunctional β-oxidation Hydratase/Dehydrogenase (FoxA): This enzyme catalyzes the hydration and subsequent dehydrogenation of the Feruloyl-CoA side chain.

  • 3-Ketoacyl CoA Thiolase (KatA): This enzyme cleaves the resulting 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened aromatic-CoA molecule.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound from various microbial sources.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)

Microbial SourceKm (mM) for Ferulic Acidkcat (s-1)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
Streptomyces sp. strain V-10.3567.778.27.030
Soil Metagenome (FCS1)0.1245.936.829.037

Table 2: Characterization of Vanillin Dehydrogenase (VDH)

Microbial SourceSubstrate SpecificityOptimal pHOptimal Temperature (°C)Quaternary StructureReference
Streptomyces sp. NL15-2KVanillin > Protocatechualdehyde > Benzaldehyde9.545Homotetramer
Bacillus subtilis 3NAVanillinNot specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Feruloyl-CoA Synthetase (Fcs) Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

  • 100 mM Potassium phosphate buffer (pH 7.0-9.0, depending on the enzyme's optimum)

  • 2.5 mM MgCl2

  • 0.5-0.7 mM Ferulic acid

  • 2.0 mM ATP

  • 0.4 mM Coenzyme A (CoA)

  • Purified Fcs enzyme or cell-free extract

  • Spectrophotometer capable of reading at 345 nm

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, MgCl2, and ferulic acid.

  • Add the purified enzyme or cell-free extract to the reaction mixture.

  • Initiate the reaction by adding ATP and CoA.

  • Immediately monitor the increase in absorbance at 345 nm for a set period (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Calculate the enzyme activity using the molar extinction coefficient for feruloyl-CoA (ε345nm = 1.9 x 104 M-1 cm-1). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Enoyl-CoA Hydratase/Aldolase (Ech) Activity Assay

The activity of Ech can be determined by monitoring the hydration of a model substrate, such as crotonyl-CoA, or by analyzing the conversion of feruloyl-CoA to vanillin using HPLC.

Method 1: Spectrophotometric Assay with Crotonyl-CoA

Materials:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 0.25 mM Crotonyl-CoA

  • Purified Ech enzyme or cell-free extract

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing the Tris-HCl buffer and crotonyl-CoA in a quartz cuvette.

  • Add the purified enzyme or cell-free extract to the reaction mixture.

  • Monitor the decrease in absorbance at 263 nm at 30°C, which corresponds to the hydration of the double bond of crotonyl-CoA.

  • The molar extinction coefficient of the enoyl-thioester bond is taken to be 6.7 × 103 M−1 cm−1.

Method 2: HPLC-based Assay with Feruloyl-CoA

Materials:

  • Reaction mixture for Fcs assay to generate feruloyl-CoA in situ or purified feruloyl-CoA.

  • Purified Ech enzyme or cell-free extract.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Standards for ferulic acid, feruloyl-CoA, and vanillin.

Procedure:

  • Set up a reaction containing feruloyl-CoA (either pre-synthesized or generated in situ) and the Ech enzyme in an appropriate buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or an organic solvent).

  • Analyze the samples by HPLC to quantify the consumption of feruloyl-CoA and the formation of vanillin.

  • Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Protein Expression and Purification

The following is a general protocol for the expression and purification of recombinant enzymes with a His-tag.

Materials:

  • Expression host (e.g., Escherichia coli BL21(DE3))

  • Expression vector containing the gene of interest with a His-tag

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM)

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Expression: Transform the expression vector into the E. coli host. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 16-30°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet the cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a general experimental workflow.

CoA_Dependent_Non_Beta_Oxidative_Pathway Ferulic_Acid trans-Ferulic Acid Feruloyl_CoA This compound Ferulic_Acid->Feruloyl_CoA Fcs (Feruloyl-CoA synthetase) ATP, CoA -> AMP, PPi Hydrated_Intermediate 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Feruloyl_CoA->Hydrated_Intermediate Ech (Enoyl-CoA hydratase) Vanillin Vanillin Hydrated_Intermediate->Vanillin Ech (Aldolase) Acetyl_CoA Acetyl-CoA Hydrated_Intermediate->Acetyl_CoA Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Vdh (Vanillin dehydrogenase) NAD+ -> NADH

CoA-Dependent, Non-β-Oxidative Pathway

CoA_Dependent_Beta_Oxidative_Pathway Ferulic_Acid trans-Ferulic Acid Feruloyl_CoA This compound Ferulic_Acid->Feruloyl_CoA HcsA (Hydroxycinnamate-CoA synthase) ATP, CoA -> AMP, PPi Enoyl_CoA 3-(4-hydroxy-3-methoxyphenyl)- 2-enoyl-CoA Feruloyl_CoA->Enoyl_CoA Acyl-CoA dehydrogenase FAD -> FADH2 Hydroxyacyl_CoA 3-hydroxy-3-(4-hydroxy- 3-methoxyphenyl)acyl-CoA Enoyl_CoA->Hydroxyacyl_CoA FoxA (Enoyl-CoA hydratase) Ketoacyl_CoA 3-keto-3-(4-hydroxy- 3-methoxyphenyl)acyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA FoxA (3-hydroxyacyl-CoA dehydrogenase) NAD+ -> NADH Vanilloyl_CoA Vanilloyl-CoA Ketoacyl_CoA->Vanilloyl_CoA KatA (β-ketothiolase) CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Vanillic_Acid Vanillic Acid Vanilloyl_CoA->Vanillic_Acid Thioesterase

CoA-Dependent β-Oxidative Pathway in Fungi

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_protein_production Protein Production and Purification cluster_characterization Enzyme Characterization Gene_Isolation Gene Isolation/ Synthesis Cloning Cloning into Expression Vector Gene_Isolation->Cloning Transformation Transformation into Expression Host Cloning->Transformation Cultivation Cell Cultivation and Induction Transformation->Cultivation Lysis Cell Lysis Cultivation->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Activity_Assay Enzyme Activity Assay (Spectrophotometric/HPLC) Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis Biophysical_Analysis Biophysical Characterization (pH/Temp optima, Structure) Kinetic_Analysis->Biophysical_Analysis

General Experimental Workflow

The microbial metabolism of this compound is a rich field of study with significant implications for biotechnology and drug development. The enzymes involved, particularly Feruloyl-CoA synthetase and Enoyl-CoA hydratase/aldolase, are key targets for metabolic engineering to enhance the production of valuable aromatic compounds like vanillin. Furthermore, the unique enzymatic reactions in these microbial pathways present potential targets for the development of novel antimicrobial agents. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals working in these fields, facilitating further research and application of these fascinating microbial systems.

References

Exploring the evolution of feruloyl-CoA metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Evolution of Feruloyl-CoA Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferulic acid, a ubiquitous phenylpropanoid derived from lignin in plant cell walls, represents a key metabolic node in microbial catabolism and a valuable precursor for biotechnological production of aromatic compounds.[1][2] The metabolic pathways centered around its activated form, feruloyl-CoA, are of significant interest for the sustainable synthesis of high-value chemicals like vanillin. This document provides a comprehensive technical overview of the evolution, enzymology, and regulation of feruloyl-CoA metabolic pathways. It details the core enzymatic steps, explores the evolutionary divergence of these pathways across different microbial genera, presents key quantitative data, and outlines detailed experimental protocols for their study. This guide is intended to serve as a foundational resource for researchers in metabolic engineering, synthetic biology, and drug development.

The Core CoA-Dependent Ferulic Acid Catabolic Pathway

The most well-characterized pathway for ferulic acid catabolism in many bacteria is a coenzyme A (CoA)-dependent, non-β-oxidative process.[3][4][5] This pathway efficiently converts ferulic acid into vanillin, a valuable flavor and fragrance compound, and acetyl-CoA, which enters central carbon metabolism. The process involves two key enzymatic steps:

  • Activation of Ferulic Acid: Feruloyl-CoA Synthetase (FCS), an acid-thiol ligase, catalyzes the ATP-dependent activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is essential for priming the molecule for subsequent cleavage.

  • Side-Chain Cleavage: Feruloyl-CoA Hydratase/Lyase (FCHL), also known as Enoyl-CoA Hydratase/Aldolase (ECH), hydrates the double bond of the propenoyl side chain of feruloyl-CoA and subsequently cleaves the C2-C3 bond in a retro-aldol reaction. This releases vanillin and a two-carbon unit in the form of acetyl-CoA.

In many organisms, the pathway continues with the oxidation of vanillin to vanillic acid by a vanillin dehydrogenase (VDH), which is then often funneled into the β-ketoadipate pathway for complete mineralization.

Feruloyl_CoA_Pathway cluster_main Core Feruloyl-CoA Pathway cluster_inputs Inputs cluster_outputs Outputs FA Ferulic Acid FCoA Feruloyl-CoA FA->FCoA  FCS (Feruloyl-CoA Synthetase) + ATP, + CoA Vanillin Vanillin FCoA->Vanillin  ECH / FCHL (Enoyl-CoA Hydratase/Lyase) + H₂O - Acetyl-CoA VA Vanillic Acid Vanillin->VA  VDH (Vanillin Dehydrogenase) PCA Protocatechuic Acid VA->PCA  VanAB (Vanillate-O-demethylase) ATP ATP CoA CoA H2O H₂O AcetylCoA Acetyl-CoA AMP_PPi AMP + PPi

Caption: The core CoA-dependent pathway for ferulic acid catabolism to vanillin and further degradation.

Key Enzymes: Properties and Evolution

The evolution of this metabolic pathway is intrinsically linked to the evolution of its constituent enzymes, FCS and ECH. These enzymes have been identified and characterized from various microbial sources, exhibiting a range of substrate specificities and kinetic properties.

Feruloyl-CoA Synthetase (FCS)

FCS belongs to a superfamily of adenylate-forming enzymes, which includes acyl- and aryl-CoA ligases. These enzymes share a conserved AMP-binding domain. Phylogenetic analyses suggest that FCSs involved in ferulic acid degradation are closely related to other hydroxycinnamate-CoA ligases but form distinct clades, indicating functional specialization. The enzyme from Streptomyces sp. V-1 is well-characterized and shows activity not only on ferulic acid but also on caffeic and p-coumaric acids. Rational evolution and protein engineering efforts have successfully altered the substrate-binding domains of FCS to enhance catalytic efficiency for various phenylpropanoid acids, demonstrating the enzyme's plasticity.

Feruloyl-CoA Hydratase/Lyase (FCHL/ECH)

FCHL is a member of the enoyl-CoA hydratase/isomerase superfamily. The enzyme catalyzes a two-step reaction involving hydration followed by a retro-aldol cleavage. Structural studies reveal that FCHL typically forms a hexameric structure composed of a dimer of trimers, which provides stability under various conditions. The genetic organization of fcs and ech genes varies; in some bacteria like Pseudomonas sp. strain HR199, they are located in a gene cluster, suggesting co-regulation and a shared evolutionary history, while in others like Rhodococcus sp. I24, they are distributed throughout the genome.

Quantitative Data on Key Enzymes

The kinetic properties of FCS enzymes from different microorganisms have been characterized, providing valuable data for metabolic modeling and engineering applications.

Table 1: Kinetic Properties of Feruloyl-CoA Synthetase (FCS) from Various Sources

Enzyme Source Substrate K_m (mM) V_max (U/mg) k_cat (s⁻¹) Optimal pH Optimal Temp (°C) Reference
Streptomyces sp. V-1 Ferulic Acid 0.35 78.2 µmol/min/mg 67.7 7.0 30
Metagenome (FCS1) Ferulic Acid 0.1 - 0.12 36.8 45.9 9.0 37

| Pseudomonas putida | Ferulic Acid | - | - | - | - | ~30-37 | |

Note: 1 U = 1 µmol of product formed per minute. Data for P. putida was limited to optimal temperature range.

Evolutionary Divergence and Regulation

While the CoA-dependent, non-β-oxidative pathway is prominent, prokaryotic metabolism of ferulic acid has evolved into several distinct routes. This divergence reflects adaptation to different environmental niches and substrate availability.

  • Non-β-Oxidation Pathway: As described above, leading to vanillin. This is common in genera like Pseudomonas, Streptomyces, and Amycolatopsis.

  • β-Oxidation Pathway: Analogous to fatty acid degradation, this pathway involves the shortening of the ferulic acid side chain. The exclusion of this pathway in Pseudomonas sp. strain HR199 was confirmed by demonstrating that a β-ketothiolase (aat) gene product was not essential for ferulic acid catabolism. However, it is a proposed pathway in other organisms.

  • Non-oxidative Decarboxylation: This route converts ferulic acid to 4-vinylguaiacol.

  • Side-chain Reduction: Another identified catabolic strategy in prokaryotes.

Regulation of these pathways is often tightly controlled. In several species, feruloyl-CoA, the product of the first enzymatic step, acts as an inducer molecule. It binds to a MarR-family transcriptional repressor (e.g., HcaR), causing it to dissociate from the operator DNA sequence and thereby derepressing the transcription of the catabolic genes (fcs, ech, etc.).

Ferulic_Acid_Catabolism_Evolution cluster_prokaryote Prokaryotic Catabolic Pathways FA Ferulic Acid NonBetaOx Non-β-Oxidation (CoA-Dependent) FA->NonBetaOx BetaOx β-Oxidation (CoA-Dependent) FA->BetaOx Decarbox Non-oxidative Decarboxylation FA->Decarbox Reduction Side-Chain Reduction FA->Reduction Vanillin Vanillin NonBetaOx->Vanillin (via Feruloyl-CoA) Vinylguaiacol 4-Vinylguaiacol Decarbox->Vinylguaiacol

Caption: Evolutionary divergence of prokaryotic ferulic acid catabolic pathways.

Biotechnological Applications and Metabolic Engineering

The microbial conversion of ferulic acid to vanillin is a prime example of a value-added biotransformation. Ferulic acid is abundant in agricultural waste streams like wheat bran and sugarcane bagasse, making it a sustainable feedstock. Metabolic engineering has focused on optimizing this pathway in host organisms like E. coli and Pseudomonas putida.

Strategies include:

  • Heterologous Expression: Co-expressing fcs and ech genes from potent native producers (e.g., Amycolatopsis sp., Streptomyces sp.) in an industrial host like E. coli.

  • Pathway Engineering: Deleting competing downstream pathways, such as those responsible for vanillin degradation, to increase product accumulation.

  • Enzyme Engineering: Modifying FCS and ECH through rational design or directed evolution to improve catalytic efficiency, substrate specificity, and stability.

  • Process Optimization: Implementing in situ product recovery to mitigate vanillin toxicity and improve overall titers.

These efforts have led to significant improvements in vanillin productivity from ferulic acid.

Table 2: Vanillin Production from Ferulic Acid in Engineered Microorganisms

Host Organism Engineered Enzymes (Source) Productivity / Titer Reference
E. coli FCS & ECH (Amycolatopsis sp.) 1.12 g/L (final titer)
E. coli (mutant FCS) FCS (Streptomyces sp. V-1) & ECH 8.7 ± 0.2 mM/h (productivity)

| P. putida KT2440 | Native with gene deletions | 3.35 g/L (apparent titer with recovery) | |

Experimental Protocols

This section details common methodologies for the characterization of the feruloyl-CoA pathway.

Protocol: Spectrophotometric Assay for Feruloyl-CoA Synthetase (FCS)

This method, adapted from Zenk et al., measures the formation of the feruloyl-CoA thioester bond, which absorbs light at 345 nm.

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 0.7 mM Ferulic acid

    • 0.4 mM Coenzyme A (CoA)

    • Appropriate amount of purified enzyme or cell-free crude extract.

  • Initiation: Start the reaction by adding 2 mM ATP.

  • Measurement: Immediately monitor the increase in absorbance at 345 nm at 30°C using a spectrophotometer.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ ≈ 10-19 cm² µmol⁻¹ or 10,000-19,000 M⁻¹ cm⁻¹). Activity is typically expressed in U/mg protein, where 1 U = 1 µmol of feruloyl-CoA formed per minute.

Protocol: HPLC-Based Assay for Enoyl-CoA Hydratase/Lyase (ECH)

This method directly measures the conversion of feruloyl-CoA to vanillin.

  • Substrate Synthesis: Enzymatically synthesize feruloyl-CoA using a purified FCS enzyme as described in Protocol 6.1 on a preparative scale. Purify the product using reverse-phase HPLC.

  • Reaction Mixture Preparation: Set up a reaction mixture (e.g., 0.5 ml) containing:

    • 90 mM Sodium phosphate buffer (pH 7.0)

    • 3 mM MgCl₂

    • A defined concentration of synthesized feruloyl-CoA.

    • Appropriate amount of purified ECH enzyme or cell-free extract.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Quenching and Analysis: Stop the reaction (e.g., by adding acid or organic solvent). Analyze the supernatant using reverse-phase HPLC with a C18 column to quantify the decrease in the feruloyl-CoA substrate peak and the increase in the vanillin product peak.

Experimental_Workflow cluster_discovery Gene Discovery & Cloning cluster_characterization Enzyme Characterization cluster_application Bioconversion & Engineering A1 Identify Putative fcs and ech Genes (Genomic/Metagenomic Data) A2 Clone Genes into Expression Vector (e.g., pET system) A1->A2 A3 Transform into Expression Host (e.g., E. coli BL21) A2->A3 B1 Overexpress and Purify Recombinant FCS and ECH Proteins A3->B1 B2 Perform Enzyme Assays (Spectrophotometric/HPLC) B1->B2 B3 Determine Kinetic Parameters (Km, Vmax, kcat) and Optimal Conditions (pH, Temp) B2->B3 C1 Construct Whole-Cell Biotransformation System B3->C1 C2 Optimize Fermentation Conditions & Substrate Feeding C1->C2 C3 Analyze Products (Vanillin) via HPLC/GC-MS C2->C3 C4 Iterative Engineering (Enzyme/Pathway) for Improved Yield C3->C4

Caption: A typical experimental workflow for studying feruloyl-CoA metabolic pathways.

Conclusion and Future Perspectives

The study of feruloyl-CoA metabolic pathways reveals a fascinating story of molecular evolution, where microbes have developed sophisticated enzymatic machinery to degrade a key component of plant biomass. The core FCS-ECH pathway is a testament to an efficient, modular catalytic strategy. Understanding the evolutionary divergence of these pathways provides a rich toolkit for synthetic biology, enabling the design of novel cell factories for the production of vanillin and other valuable aromatic compounds from renewable resources. Future research will likely focus on the discovery of novel enzymes with superior catalytic properties from unexplored environments, the detailed elucidation of regulatory networks, and the application of advanced protein and metabolic engineering techniques to overcome current limitations in productivity and titer.

References

The Pivotal Role of trans-Feruloyl-CoA in Plant Stress and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of trans-feruloyl-CoA in the plant defense response. As a key intermediate in the phenylpropanoid pathway, this compound is a central precursor to the biosynthesis of lignin and suberin, two essential polymers that fortify plant cell walls against a variety of biotic and abiotic stresses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry and the development of novel strategies for enhancing crop resilience.

Executive Summary

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to withstand environmental challenges. A crucial aspect of this defense is the reinforcement of their cell walls, a process in which this compound plays a pivotal role. In response to stresses such as pathogen attack, drought, salinity, and wounding, the phenylpropanoid pathway is activated, leading to an increased metabolic flux towards the synthesis of this compound. This molecule then serves as a substrate for the production of monolignols and ferulic acid esters, which are the building blocks of lignin and suberin, respectively. The deposition of these polymers in the cell wall creates a formidable barrier that impedes pathogen invasion and reduces water loss. This guide details the biosynthesis of this compound, its integration into plant defense signaling pathways, and the analytical methods used to quantify its derivatives.

Biosynthesis of this compound

This compound is synthesized from the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of ferulic acid. The final step in the formation of this compound is the ligation of coenzyme A to ferulic acid, a reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) or a specific feruloyl-CoA synthetase.[1][2] The activity of these enzymes is tightly regulated and often induced by stress signals.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Flavonoids Flavonoids p_Coumaric_acid->Flavonoids CHS, etc. Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT trans_Feruloyl_CoA This compound Ferulic_acid->trans_Feruloyl_CoA 4CL/FCS Lignin Lignin trans_Feruloyl_CoA->Lignin CCR, CAD, etc. Suberin Suberin trans_Feruloyl_CoA->Suberin FHT/ASFT Stress_Signals Biotic & Abiotic Stress (Pathogens, Drought, Salinity, Wounding) Stress_Signals->Phenylalanine Stress_Signals->Ferulic_acid Stress_Signals->trans_Feruloyl_CoA

Biosynthesis of this compound and its downstream products in response to stress.

Role in Plant Stress and Defense

The accumulation of this compound and its downstream products is a hallmark of the plant defense response. Both biotic and abiotic stresses trigger the upregulation of genes encoding enzymes of the phenylpropanoid pathway.[3][4][5] This leads to the reinforcement of the cell wall through lignification and suberization, creating a physical barrier against pathogens and environmental stressors.

Lignification

Lignin is a complex aromatic polymer that provides structural integrity to the plant cell wall. During pathogen attack, lignification is often induced at the site of infection, which helps to contain the pathogen and prevent its spread. The monolignols derived from this compound are polymerized into the lignin structure, making the cell wall more resistant to enzymatic degradation by pathogens.

Suberization

Suberin is a hydrophobic polymer composed of a polyaliphatic and a polyphenolic domain. It is deposited in the cell walls of various tissues, including the root endodermis and periderm, where it forms a barrier to water and solute movement. Under drought and salt stress, suberin deposition is enhanced, which helps to reduce water loss and restrict the uptake of toxic ions. Ferulic acid, derived from this compound, is a key component of the polyphenolic domain of suberin and is thought to play a role in linking the suberin polymer to the cell wall.

Quantitative Data on the Role of this compound Derivatives in Plant Stress

While direct quantification of this compound under stress is technically challenging, a substantial body of evidence from transcriptomic and metabolomic studies points to its increased production. The accumulation of its downstream products serves as a strong indicator of the upregulation of this pathway.

Stress TypePlant SpeciesAnalyteFold Change/IncreaseReference
Biotic Stress
Fungal Infection (Fusarium oxysporum)Lilium regaleFerulic acid2.5-fold increase
Abiotic Stress
Salinity (100 mM NaCl)Arabidopsis thalianaTotal suberin22% increase
18:0 ferulate in suberinSignificant increase
20:0 and 22:0 coumarates in suberinModest increase
DroughtArabidopsis thalianaRoot suberinIncreased content
Root suberin-associated waxesIncreased content
WoundingArabidopsis thalianaPhenylpropanoid pathway genesUpregulation

Experimental Protocols

Extraction and Quantification of Acyl-CoA Esters (including this compound) by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoAs in plant tissues.

a. Experimental Workflow

G Plant_Tissue Plant Tissue Sampling (Flash-freeze in liquid N2) Homogenization Homogenization (e.g., in isopropanol/acetic acid) Plant_Tissue->Homogenization Extraction Solid-Phase Extraction (SPE) (e.g., using C18 cartridges) Homogenization->Extraction LC_MS_MS LC-MS/MS Analysis (Reverse-phase HPLC coupled to tandem MS) Extraction->LC_MS_MS Quantification Quantification (Using internal standards and calibration curves) LC_MS_MS->Quantification

Workflow for the extraction and quantification of acyl-CoA esters from plant tissue.

b. Detailed Methodology

  • Tissue Homogenization: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in an extraction buffer, typically containing an organic solvent like isopropanol and an acid (e.g., acetic acid) to inhibit enzymatic degradation.

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate to pellet cellular debris. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with an aqueous buffer to remove polar impurities. Elute the acyl-CoAs with a solvent mixture of higher organic content.

  • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis. Separate the acyl-CoAs using a reverse-phase HPLC column with a gradient of mobile phases, typically water and acetonitrile with an ion-pairing agent like formic acid. Detect and quantify the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound should be established using a pure standard.

Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This assay measures the formation of this compound by monitoring the increase in absorbance at 345 nm.

a. Reaction Mixture:

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • 2.5 mM MgCl₂

  • 0.7 mM Ferulic acid

  • 2 mM ATP

  • 0.4 mM Coenzyme A

  • Plant protein extract

b. Procedure:

  • Prepare the reaction mixture without ATP.

  • Add the plant protein extract to the mixture and incubate at 30°C for a few minutes to equilibrate.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. The molar extinction coefficient for feruloyl-CoA at this wavelength is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.

  • Calculate the enzyme activity based on the initial rate of absorbance change.

Analysis of Suberin Monomer Composition by GC-MS

This protocol involves the depolymerization of suberin and subsequent analysis of the resulting monomers.

a. Experimental Workflow

G Plant_Material Plant Material (e.g., roots, bark) Solvent_Extraction Solvent Extraction (to remove unbound lipids) Plant_Material->Solvent_Extraction Depolymerization Depolymerization (e.g., transesterification with NaOMe in methanol) Solvent_Extraction->Depolymerization Extraction_Monomers Extraction of Monomers (Liquid-liquid extraction) Depolymerization->Extraction_Monomers Derivatization Derivatization (e.g., silylation) Extraction_Monomers->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Identification_Quantification Identification and Quantification (Based on retention times and mass spectra) GC_MS->Identification_Quantification

Workflow for the analysis of suberin monomer composition.

b. Detailed Methodology

  • Solvent Extraction: Thoroughly extract the plant material with a series of organic solvents (e.g., chloroform, methanol) to remove unbound lipids and waxes.

  • Depolymerization: Depolymerize the suberin in the remaining plant residue by transesterification using a reagent such as sodium methoxide in methanol. This cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.

  • Extraction of Monomers: After depolymerization, acidify the reaction mixture and extract the suberin monomers into an organic solvent like dichloromethane or hexane.

  • Derivatization: Evaporate the solvent and derivatize the monomers to increase their volatility for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Analyze the derivatized monomers by gas chromatography-mass spectrometry (GC-MS). Identify the individual monomers based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the monomers using an internal standard.

Conclusion and Future Directions

This compound is a central hub in the metabolic response of plants to stress. Its role as a precursor to the fortification of cell walls through lignification and suberization is well-established. While direct quantification of this compound remains a challenge, the wealth of transcriptomic and metabolomic data, combined with the detailed analytical protocols presented in this guide, provides a strong foundation for further research in this area. Future studies should focus on the development of more sensitive methods for the in vivo quantification of this compound to gain a more precise understanding of the metabolic flux through the phenylpropanoid pathway under various stress conditions. Such knowledge will be invaluable for the development of crops with enhanced resilience to the challenges of a changing global climate.

References

Methodological & Application

Application Note and Protocol for the HPLC Purification of trans-Feruloyl-CoA from in vitro Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of lignin, flavonoids, and other valuable natural products. The in vitro enzymatic synthesis of this compound, typically catalyzed by a this compound synthase (FCS) or a 4-coumarate-CoA ligase (4CL), provides a controlled method for its production for various research and drug development applications. High-purity this compound is essential for enzyme kinetics studies, metabolic engineering, and the synthesis of novel bioactive compounds.

This application note provides a detailed protocol for the purification of this compound from an in vitro enzymatic reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology ensures the efficient separation of the product from substrates and byproducts, including ferulic acid, coenzyme A (CoASH), and adenosine triphosphate (ATP).

Data Presentation

The following table summarizes typical quantitative data for the enzymatic synthesis and HPLC purification of this compound.

ParameterValueReference
Enzymatic Reaction
EnzymeThis compound Synthase (FCS) or 4-Coumarate-CoA Ligase (4CL)[1][2]
SubstratesFerulic Acid, Coenzyme A, ATP[1]
Reaction pH7.5[3]
Reaction Temperature30°C[3]
Incubation Time16 hours
Conversion Yield15-20%
HPLC Purification
ColumnC18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
Gradient5% to 50% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm (for CoA moiety) and 320 nm (for feruloyl moiety)
Expected Purity>95%-
Expected Recovery>80%-

Experimental Protocols

in vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using a purified CoA ligase.

Materials:

  • Purified this compound synthase (FCS) or 4-coumarate-CoA ligase (4CL)

  • Ferulic acid

  • Coenzyme A (CoASH)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Reaction tubes

  • Incubator or water bath at 30°C

Procedure:

  • Prepare the reaction mixture in a total volume of 1 mL. The final concentrations of the components should be:

    • Ferulic acid: 1 mM

    • Coenzyme A: 1.5 mM

    • ATP: 6.25 mM

    • MgCl₂: 5 mM

    • Enzyme: 10 µM

    • Tris-HCl (pH 7.5): 100 mM

  • Initiate the reaction by adding the enzyme to the mixture.

  • Incubate the reaction at 30°C for 16 hours.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by analytical HPLC.

Sample Preparation for HPLC Purification

This protocol details the preparation of the in vitro reaction mixture for HPLC injection.

Materials:

  • Methanol (HPLC grade)

  • Perchloric acid (optional)

  • Potassium carbonate (optional)

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC vials

Procedure:

  • Reaction Quenching and Protein Precipitation:

    • Method 1 (Methanol): Stop the reaction by adding an equal volume of ice-cold methanol.

    • Method 2 (Perchloric Acid): Alternatively, add cold 4 M perchloric acid to a final concentration of 0.1 M to precipitate the enzyme.

  • Centrifugation:

    • Vortex the mixture and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralization (if using perchloric acid):

    • Carefully transfer the supernatant to a new tube.

    • Adjust the pH to ~7.0 by adding a small volume of 3.5 M K₂CO₃.

    • Incubate on ice for 10-15 minutes to precipitate potassium perchlorate.

    • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Filtration:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC purification.

HPLC Purification of this compound

This protocol describes the preparative or semi-preparative HPLC method for isolating this compound.

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm for semi-preparative).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 4 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions).

  • Column Temperature: 30°C.

  • Detection: Monitor at 254 nm for the CoA moiety and 320 nm for the feruloyl moiety.

  • Injection Volume: Dependent on the column size and sample concentration.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
155050
17595
19595
20955
25955

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as described in the table above.

  • Collect fractions corresponding to the this compound peak. The expected elution order is ATP, CoASH, ferulic acid, and then this compound, based on increasing hydrophobicity.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions.

  • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified this compound.

  • Store the purified product at -80°C.

Mandatory Visualization

experimental_workflow cluster_reaction In Vitro Synthesis cluster_prep Sample Preparation cluster_hplc HPLC Purification reaction Enzymatic Reaction (Ferulic Acid, CoA, ATP, Enzyme) quench Quench Reaction & Precipitate Protein (e.g., with Methanol) reaction->quench centrifuge1 Centrifugation (10,000 x g, 10 min, 4°C) quench->centrifuge1 filter Syringe Filtration (0.22 µm) centrifuge1->filter hplc Reversed-Phase HPLC (C18 Column, Acetonitrile/Water Gradient) filter->hplc collect Fraction Collection hplc->collect analyze Purity Analysis collect->analyze lyophilize Lyophilization analyze->lyophilize product Purified this compound lyophilize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway Ferulic Acid Ferulic Acid Enzyme This compound Synthase (FCS) Ferulic Acid->Enzyme CoASH CoASH CoASH->Enzyme ATP ATP ATP->Enzyme This compound This compound AMP + PPi AMP + PPi Enzyme->this compound Enzyme->AMP + PPi

Caption: Enzymatic synthesis of this compound.

References

Application Note: Quantification of trans-Feruloyl-CoA in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Feruloyl-Coenzyme A (trans-Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and hydroxycinnamic acid amides, which are crucial for plant development, defense against pathogens, and structural integrity.[1][2][3][4][5] The quantification of this compound in plant extracts is essential for understanding the metabolic flux through the phenylpropanoid pathway and for engineering plants with modified cell wall composition or enhanced production of valuable bioactive compounds. This application note provides detailed protocols for the extraction and quantification of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Significance of this compound

This compound is synthesized from ferulic acid, Coenzyme A, and ATP by the enzyme this compound synthase. It serves as a central precursor for several important classes of plant compounds:

  • Lignin Biosynthesis: this compound is a precursor to coniferaldehyde, a key monomer in the synthesis of guaiacyl (G) lignin, a major component of the plant cell wall that provides structural support.

  • Suberin Biosynthesis: It is a substrate for feruloyl transferases, which incorporate ferulate into the suberin polymer, a protective barrier in roots and wounded tissues.

  • Hydroxycinnamic Acid Amides (HCAAs): this compound is a substrate for various transferases that produce HCAAs, such as feruloyltyramine, which are involved in plant defense responses.

  • Vanillin Biosynthesis: In some plants, such as Vanilla planifolia, this compound is a precursor in the biosynthesis of vanillin, a valuable flavor compound.

A simplified diagram of the central role of this compound in the phenylpropanoid pathway is presented below.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT This compound This compound Caffeoyl-CoA->this compound This compound Coniferaldehyde Coniferaldehyde This compound->Coniferaldehyde CCR Feruloylated Polysaccharides Feruloylated Polysaccharides This compound->Feruloylated Polysaccharides Hydroxycinnamic Acid Amides Hydroxycinnamic Acid Amides This compound->Hydroxycinnamic Acid Amides Vanillin Vanillin This compound->Vanillin Suberin Suberin This compound->Suberin Guaiacyl Lignin Guaiacyl Lignin Coniferaldehyde->Guaiacyl Lignin PAL PAL C4H C4H 4 4 CL CL HCT HCT CCR CCR

Caption: Simplified Phenylpropanoid Pathway Highlighting this compound.

Quantitative Data of this compound and Related Metabolites

The endogenous levels of this compound and other acyl-CoAs are typically low in plant tissues, making their quantification challenging. The following table summarizes representative concentrations of acyl-CoAs found in various plant species and tissues, as reported in the literature. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueMetaboliteConcentration (pmol/mg fresh weight)Reference
Arabidopsis thalianaSeedlingsC16:0-CoA~ 1.5
Arabidopsis thalianaLeavesC16:0-CoA~ 0.5
Camelina sativaSeedsTotal Acyl-ACPs~26
Camelina sativaLeavesTotal Acyl-ACPs~3
HumanSkeletal MuscleC16:0-CoA~0.08-0.12
HumanSkeletal MuscleC18:1-CoA~0.04-0.06

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from established methods for the extraction of acyl-CoAs from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, stems, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and 2 M glacial acetic acid (50:50:1, v/v/v)

  • Saturated (NH4)2SO4 solution

  • Methanol:Chloroform (2:1, v/v)

  • Internal Standard (e.g., [13C]-labeled feruloyl-CoA or a commercially available odd-chain acyl-CoA like C17:0-CoA)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer a known amount of frozen powder (e.g., 100 mg) to a pre-chilled tube.

    • Add 1 mL of ice-cold Extraction Buffer containing the internal standard.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 50 µL of saturated (NH4)2SO4 solution and 1.5 mL of Methanol:Chloroform (2:1, v/v).

    • Vortex for 1 minute and then centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Collection of Supernatant: Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Drying: Dry the collected supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Clarification: Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

UPLC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components. A starting point could be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound need to be determined. Based on the structure of ferulic acid (MW: 194.18 g/mol ) and Coenzyme A (MW: 767.53 g/mol ), the expected mass of this compound is approximately 943.7 g/mol . The exact m/z of the precursor ion will be [M+H]+. The product ions are typically generated by fragmentation of the CoA moiety. A common neutral loss for acyl-CoAs is the 507 Da fragment corresponding to the phosphopantetheine portion.

    • Precursor Ion (Q1): To be determined experimentally, expected around m/z 944.7.

    • Product Ion (Q3): To be determined experimentally, one expected fragment would be from the neutral loss of 507 Da.

    • Collision Energy and Cone Voltage: These parameters must be optimized for the specific instrument and compound to achieve maximum sensitivity.

  • Data Analysis: Quantification is performed by comparing the peak area of the endogenous this compound to that of the internal standard. A calibration curve should be generated using a pure standard of this compound to determine the absolute concentration.

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Harvesting Harvest & Freeze Plant Tissue Homogenization Homogenize Frozen Tissue Harvesting->Homogenization Extraction Extract with Solvent & Internal Standard Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Drying Dry Supernatant Phase_Separation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification against Internal Standard Integration->Quantification Final_Result Report Concentration (pmol/mg FW) Quantification->Final_Result

Caption: Workflow for this compound Quantification.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound in plant extracts. Accurate measurement of this key metabolite is crucial for advancing our understanding of plant secondary metabolism and for the development of crops with improved traits for various applications, from biofuel production to the synthesis of high-value pharmaceuticals. The use of UPLC-MS/MS ensures high sensitivity and specificity, enabling the detection of low-abundance acyl-CoAs in complex plant matrices. Careful optimization of both the extraction and analytical steps is essential for obtaining reliable and reproducible quantitative data.

References

Application Notes and Protocols: Engineering Feruloyl-CoA Synthase for Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Feruloyl-CoA Synthase (FCS) is a key enzyme that catalyzes the activation of ferulic acid to feruloyl-CoA, a central step in the biosynthesis of numerous high-value compounds, including vanillin, curcumin, and various bioplastics.[1][2] The native catalytic efficiency of FCS can be a rate-limiting factor in engineered metabolic pathways.[3] Enhancing the activity of FCS through protein engineering is therefore a critical strategy for improving the productivity of whole-cell and cell-free biocatalytic systems.

This document provides detailed protocols for engineering and characterizing FCS variants with enhanced activity. It covers two primary strategies: rational design based on structural insights and directed evolution for broad exploration of sequence space. The protocols are designed to guide researchers from mutant library generation to the characterization of improved enzymes.

Data Presentation: Comparing Wild-Type and Engineered FCS

Quantitative data from enzyme engineering efforts are crucial for evaluating the success of mutations. The tables below summarize the improvements in catalytic efficiency and whole-cell productivity achieved through rational design of an FCS from Streptomyces sp. V-1.

Table 1: Enhanced Catalytic Efficiency of Engineered FCS Mutants This table displays the relative improvement in catalytic efficiency (kcat/Km) of various FCS mutants compared to the wild-type enzyme for different phenylpropanoid acid substrates. Data is derived from studies engineering the substrate-binding domains.[4]

Enzyme VariantTarget SubstrateKey MutationsCatalytic Efficiency Improvement (Fold-Increase)
FcsCIACinnamic AcidE407A / K483L9.96
FcsMA4-Methoxycinnamic AcidE407R / I481R / K483R10.58
FcsHA4-Hydroxycinnamic AcidE407K / I481K / K483I4.25
FcsCACaffeic AcidE407R / I481R / K483T6.49
FcsFAFerulic AcidE407R / I481K / K483R8.71

Table 2: Improved Productivity in Recombinant E. coli This table shows the maximum productivity of aromatic aldehydes in recombinant E. coli strains expressing the corresponding engineered FCS mutants.[4]

Expressed FCS MutantProductMax Productivity (mM/h)
FcsCIABenzaldehyde6.2 ± 0.3
FcsMAp-Anisaldehyde5.1 ± 0.23
FcsHAp-Hydroxybenzaldehyde4.1 ± 0.25
FcsCAProtocatechualdehyde7.1 ± 0.3
FcsFAVanillin8.7 ± 0.2

Visualization of Engineering Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the metabolic context of the engineered enzyme.

engineering_workflow cluster_start Starting Point cluster_engineering Engineering Strategies cluster_process Screening & Selection cluster_end Outcome fcs_gene Wild-Type fcs Gene rational Rational Design (Site-Directed Mutagenesis) fcs_gene->rational directed Directed Evolution (Error-Prone PCR) fcs_gene->directed library Mutant Library Generation rational->library directed->library screening High-Throughput Screening library->screening improved_fcs Enhanced FCS Variant screening->improved_fcs directed_evolution_workflow wt_gene Wild-Type fcs Gene ep_pcr Error-Prone PCR wt_gene->ep_pcr library Mutant DNA Library ep_pcr->library transform Transformation into Expression Host (e.g., E. coli) library->transform expression Protein Expression transform->expression screening High-Throughput Screening (HTS) expression->screening hits Identify 'Hits' with Enhanced Activity screening->hits characterize Sequence and Characterize Best Variants hits->characterize metabolic_pathway FA Ferulic Acid FCoA Feruloyl-CoA FA->FCoA + ATP + CoA Vanillin Vanillin FCoA->Vanillin Multi-step conversion FCS Engineered FCS (Enhanced Activity) FCS->FCoA ECH Enoyl-CoA Hydratase (ECH) ECH->Vanillin

References

Application Notes and Protocols for Recombinant Feruloyl-CoA Monolignol Transferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyl-CoA monolignol transferase (FMT) is a key enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of monolignol ferulates.[1][2] These conjugates can be incorporated into the lignin polymer of plant cell walls, introducing ester linkages that are more susceptible to chemical cleavage.[3][4] This property makes FMT a significant target for research in the fields of biofuel production and biomass processing, as engineering plants to express higher levels of FMT can lead to lignin that is more easily deconstructed.[3] Furthermore, as a member of the BAHD acyltransferase family, understanding the structure and function of FMT can provide insights into plant secondary metabolism and potential targets for modulating plant-based phenolic compounds.

These application notes provide detailed protocols for the recombinant expression of His-tagged Feruloyl-CoA Monolignol Transferase in Escherichia coli, its subsequent purification using immobilized metal affinity chromatography (IMAC), and a robust enzyme assay for characterizing its activity.

Data Presentation

The following table summarizes representative data for the expression and purification of a recombinant His-tagged Feruloyl-CoA Monolignol Transferase. Please note that these values are illustrative and actual results may vary depending on the specific FMT construct, expression conditions, and purification setup.

Purification StepTotal Protein (mg)Total Activity (µmol/min)Specific Activity (µmol/min/mg)Yield (%)Purification Fold
Crude Cell Lysate25012.50.051001
Ni-NTA Affinity Chromatography1510.50.708414
Size-Exclusion Chromatography108.50.856817

Experimental Protocols

Recombinant Expression of His-tagged FMT in E. coli

This protocol describes the expression of a C-terminally His-tagged FMT in the E. coli BL21(DE3) strain using an IPTG-inducible expression system.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the FMT gene with a C-terminal 6xHis-tag.

  • Luria-Bertani (LB) broth.

  • Kanamycin (or other appropriate antibiotic for the expression vector).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the FMT expression plasmid.

  • Incubate the culture overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of fresh LB broth (with antibiotic) with the 50 mL overnight culture.

  • Grow the 1 L culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-25°C and continue to incubate for 16-18 hours with shaking. Lower temperatures often improve the solubility of the recombinant protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged FMT

This protocol details the purification of the His-tagged FMT from the E. coli cell pellet using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

  • Chromatography column.

Procedure:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes to allow for lysozyme-mediated lysis.

  • Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA. Use short bursts to prevent overheating.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble His-tagged FMT.

  • Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes of Wash Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged FMT from the column with 5 column volumes of Elution Buffer.

  • Collect the eluate in fractions and analyze the protein content of each fraction by SDS-PAGE.

  • Pool the fractions containing the purified FMT.

  • (Optional) For higher purity, the pooled fractions can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Feruloyl-CoA Monolignol Transferase Enzyme Assay

This protocol describes a method to determine the activity of the purified FMT by measuring the formation of monolignol ferulate conjugates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM DTT.

  • Substrates:

    • Feruloyl-CoA stock solution (10 mM in water).

    • Monolignol (e.g., coniferyl alcohol) stock solution (10 mM in methanol).

  • Purified FMT enzyme.

  • Quenching solution: Acetic acid.

  • HPLC system with a C18 column and a UV detector.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components:

    • 88 µL Assay Buffer

    • 5 µL Feruloyl-CoA stock solution (final concentration 0.5 mM)

    • 5 µL Coniferyl alcohol stock solution (final concentration 0.5 mM)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of purified FMT enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of 10% acetic acid.

  • Centrifuge the reaction mixture at 12,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the elution profile at a wavelength where the product (coniferyl ferulate) has a strong absorbance (e.g., 340 nm).

    • Quantify the product formation by comparing the peak area to a standard curve of the authentic monolignol ferulate conjugate.

  • Calculate the specific activity of the enzyme in µmol of product formed per minute per mg of enzyme.

Visualizations

Phenylpropanoid and Monolignol Biosynthesis Pathway

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL pCoumarate p-Coumarate Cinnamate->pCoumarate C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumarate->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Monolignol_Ferulates Monolignol Ferulates Feruloyl_CoA->Monolignol_Ferulates FMT Coniferyl_Alcohol Coniferyl Alcohol (Monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H Coniferyl_Alcohol->Monolignol_Ferulates Lignin Lignin Coniferyl_Alcohol->Lignin Sinapyl_Alcohol Sinapyl Alcohol (Monolignol) Sinapaldehyde->Sinapyl_Alcohol CAD Sinapyl_Alcohol->Monolignol_Ferulates Sinapyl_Alcohol->Lignin Monolignol_Ferulates->Lignin PAL PAL C4H C4H FourCL 4CL HCT HCT/C3H CCoAOMT CCoAOMT CCR CCR CAD CAD F5H F5H COMT COMT FMT FMT FMT_Workflow Transformation Transformation of E. coli with FMT Plasmid Culture Overnight Culture (50 mL LB) Transformation->Culture Expression Large-Scale Culture (1 L LB) Growth to OD600 0.6-0.8 Culture->Expression Induction IPTG Induction (0.5 mM, 18-25°C, 16-18h) Expression->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Lysozyme & Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC IMAC Purification (Ni-NTA Column) Clarification->IMAC Analysis SDS-PAGE Analysis IMAC->Analysis Final_Product Purified FMT Enzyme Analysis->Final_Product

References

Application Notes and Protocols for Studying Lignin Structure Modification Using trans-Feruloyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Feruloyl-CoA is a key intermediate in the biosynthesis of monolignols, the primary building blocks of lignin. Its central role in the phenylpropanoid pathway makes it a critical tool for researchers studying lignin structure and seeking to modify its composition for various applications, including biofuel production and the development of novel biomaterials. These application notes provide an overview of the use of this compound in lignin modification research, along with detailed protocols for its enzymatic synthesis and application in studying the incorporation of modified monomers into the lignin polymer.

Lignin's natural recalcitrance to degradation presents a significant challenge in cellulosic biofuel production. One innovative approach to address this is the concept of "zip-lignin," where easily cleavable ester bonds are introduced into the lignin backbone.[1][2] This is achieved by utilizing enzymes like Feruloyl-CoA Monolignol Transferase (FMT), which catalyzes the transfer of the feruloyl group from this compound to monolignols, forming monolignol ferulate conjugates.[1][3][4] These conjugates can then be incorporated into the growing lignin polymer, creating a modified lignin that is more amenable to chemical breakdown.

Furthermore, the availability of this compound can be genetically manipulated in plants to alter lignin composition. For instance, down-regulating enzymes that compete for this compound, such as Cinnamoyl-CoA Reductase (CCR), can lead to an increased pool of this substrate, thereby enhancing the formation of monolignol ferulates. Conversely, introducing enzymes that divert this compound to other pathways, like Feruloyl-CoA 6'-hydroxylase 1 (F6'H1) which produces scopoletin, can also lead to significant changes in lignin structure and properties.

These notes will guide researchers through the necessary protocols to synthesize this compound, utilize it in enzymatic assays for lignin modification, and analyze the resulting structural changes.

Key Signaling and Metabolic Pathways

The following diagram illustrates the central role of this compound in the monolignol biosynthetic pathway and its diversion for lignin modification.

Monolignol_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_modification Lignin Modification Pathway Caffeoyl_CoA Caffeoyl-CoA Feruloyl_CoA This compound Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR FMT Feruloyl-CoA Monolignol Transferase (FMT) Feruloyl_CoA->FMT Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD Lignin_Polymer Lignin Polymer Coniferyl_Alcohol->Lignin_Polymer Polymerization Monolignols Monolignols (p-coumaryl, coniferyl, sinapyl alcohols) Monolignols->FMT ML_Ferulates Monolignol Ferulates FMT->ML_Ferulates Modified_Lignin Modified Lignin (with ester bonds) ML_Ferulates->Modified_Lignin Incorporation

Figure 1: Role of this compound in monolignol biosynthesis and lignin modification.

Quantitative Data on Lignin Modification

The following tables summarize quantitative data from studies where the this compound pathway was manipulated to alter lignin structure.

Table 1: Lignin Composition and Monolignol Ferulate Content in Genetically Modified Plants

Plant LineGenetic ModificationLignin Content (% of control)Monolignol Ferulate Content (relative units)Reference
PoplarOverexpression of Angelica sinensis FMT~100%Significantly Increased
Maizeccr1 mutant (increased feruloyl-CoA pool)DecreasedMarkedly Higher
ArabidopsisOverexpression of F6'H1~100%Not Applicable (Scopoletin produced)
Hybrid AspenOverexpression of F6'H1ReducedNot Applicable (Scopoletin produced)

Table 2: Impact of Lignin Modification on Saccharification Efficiency

Plant LineGenetic ModificationSaccharification Efficiency (% increase over control)Reference
Poplar ("zip-lignin")Overexpression of Angelica sinensis FMTImproved
Maizeccr1 mutantImproved
Hybrid AspenOverexpression of F6'H1>300% (without pretreatment)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from ferulic acid using a 4-coumarate-CoA ligase (4CL) enzyme.

Materials:

  • Purified 4CL enzyme (e.g., Os4CL from Oryza sativa)

  • trans-Ferulic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • HPLC system for analysis and purification

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a preparative scale reaction (1 mL), the final concentrations should be:

    • 400 µM trans-ferulic acid

    • 800 µM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl2

    • 40 µg/mL purified 4CL enzyme

    • The reaction is carried out in 50 mM potassium phosphate buffer (pH 7.4).

  • Alternatively, a reaction mixture can be prepared with 1 mM carboxylic acid (ferulic acid), 1.5 mM CoA, 6.25 mM ATP, 5 mM MgCl2, and 10 mM 4CL enzyme in 100 mM Tris/HCl pH 7.5.

  • Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight (approximately 16 hours).

  • Monitor the reaction progress by analyzing a small aliquot via HPLC.

  • Purify the synthesized this compound using preparative HPLC.

  • Quantify the concentration of the purified product by spectrophotometry, using the appropriate extinction coefficient for this compound.

Feruloyl_CoA_Synthesis Prepare_Mixture Prepare Reaction Mixture (Ferulic Acid, CoA, ATP, MgCl2, 4CL) Incubate Incubate at 30°C overnight in the dark Prepare_Mixture->Incubate Monitor Monitor by HPLC Incubate->Monitor Monitor->Incubate Incomplete Purify Purify by HPLC Monitor->Purify Reaction Complete Quantify Quantify Product Purify->Quantify End End Quantify->End

Figure 2: Workflow for the enzymatic synthesis of this compound.
Protocol 2: In Vitro Synthesis of Monolignol Ferulates using FMT

This protocol details the use of synthesized this compound and a Feruloyl-CoA Monolignol Transferase (FMT) to produce monolignol ferulates.

Materials:

  • Purified FMT enzyme (e.g., AsFMT from Angelica sinensis)

  • Synthesized this compound

  • Monolignols (p-coumaryl alcohol, coniferyl alcohol, sinapyl alcohol)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.1)

  • HPLC system for analysis

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube. The reaction mixture should contain:

    • Purified FMT enzyme

    • This compound

    • One or a mixture of monolignol substrates

    • Reaction buffer

  • Incubate the reaction at a suitable temperature (e.g., 25-30°C) in the dark for a defined period (e.g., 1-4 hours).

  • Terminate the reaction, for example, by adding an equal volume of methanol or by boiling.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to identify and quantify the formation of monolignol ferulate products.

Protocol 3: Analysis of Lignin Structure by Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method used to cleave β-ether bonds in lignin, releasing monolignols and monolignol conjugates for analysis. This provides information on the lignin composition and the extent of monolignol ferulate incorporation.

Materials:

  • Wall Cell Wall (WCW) sample (50 mg)

  • Acetyl bromide/acetic acid (1/4 v/v)

  • Dioxane/acetic acid/water (5/4/1 v/v/v)

  • Zinc dust

  • Dichloromethane

  • Saturated ammonium chloride

  • Anhydrous sodium sulfate

  • Pyridine

  • Acetic anhydride

  • Internal standard (e.g., 4,4'-ethylenebisphenol)

  • GC-MS for analysis

Procedure:

  • Place 50 mg of the WCW sample in a vial with a PTFE-lined cap.

  • Add 3 mL of acetyl bromide/acetic acid (1/4 v/v) and stir at 50°C for 2.5 hours.

  • Remove the solvent under vacuum (e.g., using a SpeedVac).

  • Suspend the residue in absolute ethanol (1 mL) and remove the ethanol under vacuum.

  • Dissolve the resulting film in dioxane/acetic acid/water (5/4/1 v/v/v).

  • Add zinc dust and stir the suspension for 40 minutes.

  • Stop the reaction by adding saturated ammonium chloride.

  • Extract the products with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.

  • Acetylate the residue with a mixture of pyridine and acetic anhydride.

  • Analyze the resulting acetylated products by GC-MS to identify and quantify the released monolignols and monolignol ferulates.

DFRC_Workflow Bromination Derivatization with Acetyl Bromide/Acetic Acid Solvent_Removal1 Solvent Removal Bromination->Solvent_Removal1 Reductive_Cleavage Reductive Cleavage with Zinc Dust Solvent_Removal1->Reductive_Cleavage Extraction Extraction with Dichloromethane Reductive_Cleavage->Extraction Acetylation Acetylation Extraction->Acetylation Analysis GC-MS Analysis Acetylation->Analysis End End Analysis->End

Figure 3: Experimental workflow for DFRC analysis of lignin structure.

References

High-Throughput Screening Methods for Feruloyl Transferase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyl transferases (FHTs) are a class of acyltransferases that catalyze the transfer of a feruloyl group from an activated donor molecule, typically feruloyl-coenzyme A (feruloyl-CoA), to a variety of acceptor molecules. These enzymes play crucial roles in plant cell wall biosynthesis, contributing to the formation of lignin and suberin by cross-linking polysaccharides and other polymers. The ester linkages introduced by FHTs are of significant interest in the bio-based economy as they represent potential targets for enzymatic degradation, facilitating the breakdown of lignocellulosic biomass for biofuel and biochemical production. Furthermore, the products of FHT activity, feruloylated compounds, possess antioxidant and other bioactive properties, making FHTs attractive targets for applications in the pharmaceutical, cosmetic, and food industries.

High-throughput screening (HTS) methods are essential for the discovery and characterization of novel FHTs with desired properties, as well as for the identification of inhibitors or activators of their activity. This document provides detailed application notes and protocols for several HTS assays designed to measure feruloyl transferase activity, catering to the needs of researchers in academia and industry.

Enzymatic Reaction

The fundamental reaction catalyzed by feruloyl transferases involves the transfer of a feruloyl group from feruloyl-CoA to an acceptor molecule (e.g., a monolignol or a hydroxy fatty acid), releasing Coenzyme A (CoA) as a byproduct.

Feruloyl_Transferase_Reaction Feruloyl-CoA Feruloyl-CoA Feruloyl Transferase Feruloyl Transferase Feruloyl-CoA->Feruloyl Transferase Acceptor Molecule Acceptor Molecule Acceptor Molecule->Feruloyl Transferase Feruloylated Product Feruloylated Product Feruloyl Transferase->Feruloylated Product Coenzyme A (CoA) Coenzyme A (CoA) Feruloyl Transferase->Coenzyme A (CoA)

Figure 1: General reaction catalyzed by a feruloyl transferase.

I. Indirect High-Throughput Screening Methods

Indirect HTS methods for feruloyl transferase activity do not directly measure the formation of the feruloylated product but instead quantify the consumption of a substrate or the formation of a byproduct.

Method 1: Coenzyme A Detection Assays

Principle: This method is based on the quantification of Coenzyme A (CoA), a stoichiometric byproduct of the feruloyl transferase reaction. The amount of CoA produced is directly proportional to the enzyme activity. Several commercial kits are available for the high-throughput detection of CoA in either colorimetric or fluorometric formats. These assays typically involve a secondary enzymatic reaction that uses CoA to produce a detectable signal.

Workflow:

CoA_Detection_Workflow cluster_reaction Feruloyl Transferase Reaction cluster_detection CoA Detection Feruloyl-CoA Feruloyl-CoA FHT_Enzyme Feruloyl Transferase Feruloyl-CoA->FHT_Enzyme Acceptor Acceptor Acceptor->FHT_Enzyme Product Feruloylated Product FHT_Enzyme->Product CoA CoA FHT_Enzyme->CoA CoA_Probe Detection Reagent (e.g., DTNB or Coupled Enzyme System) CoA->CoA_Probe Signal Colorimetric or Fluorescent Signal CoA_Probe->Signal

Figure 2: Workflow for CoA-based feruloyl transferase HTS assay.

Protocol: Colorimetric Assay using DTNB (Ellman's Reagent)

This protocol is adapted for a 384-well plate format and is based on the reaction of the free thiol group of CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, detectable at 412 nm.

Materials:

  • Purified feruloyl transferase

  • Feruloyl-CoA (substrate)

  • Acceptor molecule (e.g., coniferyl alcohol, omega-hydroxy fatty acid)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • DTNB solution (10 mM in assay buffer)

  • 384-well clear, flat-bottom microplates

  • Microplate reader with absorbance detection at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of feruloyl-CoA in assay buffer. The final concentration in the assay will typically be in the range of 10-100 µM.

    • Prepare a stock solution of the acceptor molecule in a suitable solvent (e.g., DMSO) and dilute in assay buffer. The final concentration will vary depending on the enzyme's Km for the acceptor.

    • Prepare a working solution of DTNB at 1 mM in assay buffer.

  • Assay Setup:

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of test compound (dissolved in DMSO, then diluted in assay buffer) or control (buffer with the same concentration of DMSO) to the appropriate wells.

    • Add 5 µL of feruloyl transferase solution to all wells except the negative control wells (add buffer instead).

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a 10 µL mixture of feruloyl-CoA and the acceptor molecule to all wells.

    • Immediately after substrate addition, add 5 µL of 1 mM DTNB solution to all wells.

    • Measure the absorbance at 412 nm at time zero and then kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

Data Analysis:

  • Calculate the rate of TNB formation from the linear portion of the kinetic curve (ΔAbs412/min).

  • For endpoint assays, subtract the absorbance of the negative control (no enzyme) from the absorbance of the sample wells.

  • Enzyme activity is proportional to the rate of absorbance increase. For inhibitor screening, calculate the percent inhibition relative to the no-compound control.

Quantitative Data Summary:

ParameterValue RangeReference
Feruloyl-CoA Concentration10 - 200 µM[1][2]
Acceptor Molecule Concentration50 - 500 µM[2][3]
DTNB Concentration0.1 - 1 mM[1]
Incubation Time10 - 60 min
Wavelength412 nm

II. Direct High-Throughput Screening Methods

Direct HTS methods measure the formation of the feruloylated product or the consumption of a labeled substrate.

Method 2: Mass Spectrometry-Based Assays

Principle: Mass spectrometry (MS) offers a label-free, direct detection method for enzyme assays by measuring the mass-to-charge ratio (m/z) of substrates and products. For HTS, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is particularly well-suited due to its speed and tolerance to buffer components. The assay directly quantifies the formation of the feruloylated product.

Workflow:

MS_Workflow cluster_reaction Enzymatic Reaction in Microplate cluster_spotting Sample Preparation cluster_analysis MALDI-TOF MS Analysis Reaction_Mix Feruloyl-CoA + Acceptor + Feruloyl Transferase Incubation Incubation Reaction_Mix->Incubation Quench Quench Reaction (e.g., acid or organic solvent) Incubation->Quench Spotting Spot quenched reaction mixture onto MALDI target plate with matrix solution Quench->Spotting MALDI Laser Desorption/Ionization Spotting->MALDI TOF Time-of-Flight Mass Analyzer MALDI->TOF Detection Detection of Substrate and Product Ions TOF->Detection

Figure 3: Workflow for a MALDI-TOF MS-based feruloyl transferase HTS assay.

Protocol: MALDI-TOF MS Assay

This protocol is designed for a 384-well plate format and subsequent analysis by MALDI-TOF MS.

Materials:

  • Purified feruloyl transferase

  • Feruloyl-CoA

  • Acceptor molecule

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1% trifluoroacetic acid (TFA) in 50% acetonitrile)

  • MALDI matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)

  • 384-well microplates

  • MALDI target plates

  • MALDI-TOF mass spectrometer

Procedure:

  • Enzymatic Reaction:

    • In a 384-well plate, combine 5 µL of assay buffer, 2 µL of test compound or control, and 3 µL of feruloyl transferase.

    • Pre-incubate at the desired temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of feruloyl-CoA and the acceptor molecule in assay buffer.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of quenching solution.

  • Sample Spotting:

    • Mix 1 µL of the quenched reaction mixture with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

    • Allow the spots to air dry completely.

  • MS Analysis:

    • Acquire mass spectra for each spot in the positive or negative ion mode, depending on the ionization properties of the product.

    • Set the mass range to include the m/z values of the feruloyl-CoA, the acceptor molecule, and the expected feruloylated product.

Data Analysis:

  • Quantify the peak intensities or areas for the substrate and product ions.

  • Calculate the conversion rate as [Product Peak Area] / ([Substrate Peak Area] + [Product Peak Area]).

  • For inhibitor screening, normalize the conversion rate to the no-compound control to determine the percent inhibition.

Quantitative Data Summary:

ParameterValue RangeReference
Enzyme Concentration10 - 100 nM
Feruloyl-CoA Concentration5 - 50 µM
Acceptor Concentration20 - 200 µM
Incubation Time15 - 120 min
Sample Volume Spotted0.5 - 2 µL
Method 3: Direct Fluorescent Probe-Based Assay (Conceptual)

Principle: This conceptual method involves the use of a fluorescently labeled substrate, either a fluorescent feruloyl-CoA analog or a fluorescent acceptor molecule. The enzymatic transfer of the feruloyl group would result in a change in the fluorescent properties of the probe, such as fluorescence intensity, polarization, or FRET (Förster Resonance Energy Transfer).

Conceptual Design of a Fluorescent Acceptor Probe:

A suitable acceptor molecule (e.g., a short-chain omega-hydroxy fatty acid) could be labeled with a fluorophore. The enzymatic addition of the bulky feruloyl group in proximity to the fluorophore could lead to a change in the local environment of the dye, resulting in a detectable change in its fluorescence signal (e.g., quenching or enhancement).

Workflow:

Fluorescent_Probe_Workflow cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Feruloyl-CoA Feruloyl-CoA FHT_Enzyme Feruloyl Transferase Feruloyl-CoA->FHT_Enzyme Fluorescent_Acceptor Fluorescent Acceptor Fluorescent_Acceptor->FHT_Enzyme Fluorescent_Product Fluorescent Product FHT_Enzyme->Fluorescent_Product CoA CoA FHT_Enzyme->CoA Emission Change in Fluorescence Signal Fluorescent_Product->Emission Excitation Excitation Light Excitation->Fluorescent_Product

Figure 4: Conceptual workflow for a direct fluorescent probe-based HTS assay.

Proposed Protocol:

Materials:

  • Purified feruloyl transferase

  • Feruloyl-CoA

  • Synthesized fluorescent acceptor probe

  • Assay buffer

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • In a 384-well plate, add test compounds or controls.

  • Add the feruloyl transferase enzyme.

  • Initiate the reaction by adding a mixture of feruloyl-CoA and the fluorescent acceptor probe.

  • Incubate at the optimal temperature for a set period.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis:

  • The change in fluorescence intensity would be proportional to the enzyme activity.

  • Calculate percent inhibition for screening campaigns.

Quantitative Data (Estimated):

ParameterEstimated Value Range
Fluorescent Probe Concentration0.1 - 10 µM
Feruloyl-CoA Concentration1 - 50 µM
Enzyme Concentration1 - 50 nM
Incubation Time15 - 60 min
Excitation/Emission WavelengthsDependent on the chosen fluorophore

III. Kinetic Parameters of Hydroxycinnamoyl-CoA Transferases

The following table summarizes representative kinetic parameters for hydroxycinnamoyl-CoA transferases, which are closely related to feruloyl transferases. These values can serve as a guide for assay development and data interpretation.

EnzymeAcyl-CoA DonorAcceptorKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Chicory HCT1p-Coumaroyl-CoAShikimate320 ± 40--
Chicory HCT1Caffeoyl-CoAShikimate8000 ± 600--
Chicory HQT1Caffeoyl-CoAQuinate160 ± 34--
Chicory HQT1p-Coumaroyl-CoAQuinate3800 ± 413--
P. patens HCTp-Coumaroyl-CoAShikimate2205.123,005
P. patens HCTp-Coumaroyl-CoAQuinate94003.5368
P. vulgaris HHHTFeruloyl-CoASaccharic Acid~10--
P. vulgaris HHHTFeruloyl-CoAMucic Acid~15--

Note: "-" indicates data not reported in the cited literature.

Conclusion

The selection of an appropriate high-throughput screening assay for feruloyl transferase activity depends on several factors, including the availability of instrumentation, the desired throughput, and the specific research question. Indirect methods based on CoA detection are robust and readily implementable using commercially available kits. Direct detection by mass spectrometry offers a label-free and highly specific approach, while the development of novel fluorescent probes holds promise for sensitive and continuous monitoring of enzyme activity. The protocols and data presented herein provide a comprehensive resource for establishing reliable and efficient HTS campaigns for the discovery and characterization of feruloyl transferases and their modulators.

References

Application of trans-Feruloyl-CoA in Biofuel Research: From Lignin Valorization to Advanced Biofuels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from fossil fuels to renewable energy sources is a critical global challenge. Lignocellulosic biomass, a vast and underutilized renewable resource, presents a promising feedstock for the production of advanced biofuels and biochemicals. Ferulic acid, a phenolic compound abundant in lignin, can be biologically funneled into central metabolic pathways for conversion into value-added products. A key intermediate in this process is trans-feruloyl-CoA, formed by the action of feruloyl-CoA synthetase (FCS). This document provides detailed application notes and protocols for the utilization of this compound in biofuel research, focusing on the metabolic engineering of microbial chassis such as Escherichia coli and Pseudomonas putida.

Core Concepts: The Role of this compound

This compound is a pivotal intermediate in the catabolism of ferulic acid. Its high-energy thioester bond makes it a versatile precursor for a range of enzymatic modifications. In native microbial pathways, it is often converted to vanillin and subsequently catabolized. However, through metabolic engineering, the carbon flux from this compound can be redirected towards the synthesis of biofuel molecules, such as fatty alcohols and polyhydroxyalkanoates (PHAs).

Data Presentation: Quantitative Production of Biofuels and Precursors

The following table summarizes the production titers of various compounds derived from ferulic acid and related lignin-derived aromatics in engineered microorganisms. This data highlights the potential of microbial conversion for valorizing lignin.

ProductHost OrganismSubstrateTiterReference
VanillinPseudomonas putida KT2440Ferulic Acid3.35 g/L[1]
VanillinEscherichia coliFerulic Acid1.3 g/L[1]
Fatty AlcoholsEscherichia coliGlucose1.725 g/L[2]
Hexyl AcetatePseudomonas putidaHexanoic Acid160.5 mg/L[3][4]
1-HexanolPseudomonas putidaHexanoic Acid93.8 mg/L
mcl-PHAPseudomonas putida KT2440Lignin-derived aromatics582 mg/L
mcl-PHAPseudomonas putida KT2440Soluble Lignin1.5 g/L

Signaling and Metabolic Pathways

The metabolic pathways described below can be engineered into microbial hosts to facilitate the conversion of ferulic acid into valuable bioproducts.

Ferulic_Acid_to_Vanillin Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Feruloyl-CoA Synthetase (FCS) Vanillin Vanillin This compound->Vanillin Enoyl-CoA Hydratase/Lyase (ECH) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA ECH Central Metabolism Central Metabolism Vanillin->Central Metabolism Further Catabolism Acetyl-CoA->Central Metabolism Feruloyl_CoA_to_Biofuel cluster_upstream Upstream Module cluster_downstream Downstream Biofuel Module Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound FCS Fatty Acyl-CoA Fatty Acyl-CoA This compound->Fatty Acyl-CoA β-oxidation reversal / chain elongation PHA Precursors PHA Precursors This compound->PHA Precursors Metabolic Funneling Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde Acyl-CoA Reductase (ACR) Fatty Alcohol Fatty Alcohol Fatty Aldehyde->Fatty Alcohol Alcohol Dehydrogenase (ADH) PHA PHA PHA Precursors->PHA PHA Synthase Experimental_Workflow cluster_strain_eng Strain Engineering cluster_bioconversion Bioconversion cluster_analysis Analysis Gene Sourcing & Codon Optimization Gene Sourcing & Codon Optimization Plasmid Construction Plasmid Construction Gene Sourcing & Codon Optimization->Plasmid Construction Host Transformation Host Transformation Plasmid Construction->Host Transformation Cultivation Cultivation Host Transformation->Cultivation Induction & Substrate Addition Induction & Substrate Addition Cultivation->Induction & Substrate Addition Incubation Incubation Induction & Substrate Addition->Incubation Extraction Extraction Incubation->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

References

Application Notes and Protocols for Bioconversion of Lignocellulosic Hydrolysates Using Feruloyl-CoA Synthetases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignocellulosic biomass, a readily available and renewable resource, is a rich source of valuable aromatic compounds, including ferulic acid. The bioconversion of ferulic acid, released from lignocellulosic hydrolysates, into high-value chemicals such as vanillin, bioplastics, and other pharmaceutical precursors presents a significant opportunity in industrial biotechnology.[1] A key enzyme in this biotransformation is feruloyl-CoA synthetase (FCS), which catalyzes the activation of ferulic acid to feruloyl-CoA. This activation is the initial and often rate-limiting step for subsequent enzymatic modifications. These application notes provide detailed protocols for the preparation of lignocellulosic hydrolysates, enzymatic assays for feruloyl-CoA synthetase, and microbial bioconversion of ferulic acid.

Data Presentation

Table 1: Biochemical Properties of Prokaryotic Feruloyl-CoA Synthetases
Enzyme SourceOptimum pHOptimum Temperature (°C)K_m (mM) for Ferulic AcidV_max (U/mg)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (mM⁻¹s⁻¹)Reference
Streptomyces sp. V-17.0300.3578.2 µmol/min/mg67.7N/A[2]
Soil Metagenome (FCS1)9.0370.1236.8245.9371.6[3]
Pseudomonas sp. HR1997.030N/AN/AN/AN/A[4]
Delftia acidovoransN/AN/AN/AN/AN/AN/A[5]

N/A: Data not available in the cited sources.

Table 2: Substrate Specificity of Feruloyl-CoA Synthetase from Streptomyces sp. V-1
SubstrateRelative Activity (%)
Ferulic Acid100
Caffeic AcidHigh
4-Coumaric AcidHigh
trans-Cinnamic AcidLower
3-Methoxycinnamic AcidInactive
4-Methoxycinnamic AcidInactive

Source: Adapted from UniProtKB entry for FCS from Streptomyces sp.

Table 3: Production of Vanillin from Ferulic Acid using Engineered E. coli Strains
Recombinant E. coli StrainProductivity (mM/h)
Benzaldehyde Production6.2 ± 0.3
p-Anisaldehyde Production5.1 ± 0.23
p-Hydroxybenzaldehyde Production4.1 ± 0.25
Protocatechualdehyde Production7.1 ± 0.3
Vanillin Production8.7 ± 0.2

Source: Data from engineering of Feruloyl-CoA Synthase for bioconversion.

Experimental Protocols

Protocol 1: Preparation of Lignocellulosic Hydrolysates

This protocol describes a general method for the preparation of lignocellulosic hydrolysates to release ferulic acid.

Materials:

  • Lignocellulosic biomass (e.g., wheat bran, corn stover, rice straw)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Formic acid

  • Methanol

  • Centrifuge

  • Incubator

Procedure:

  • Alkaline Hydrolysis:

    • Weigh 1 g of the lignocellulosic biomass.

    • Prepare a 2 M NaOH solution in 60% methanol.

    • Add 10 mL of the alkaline methanol solution to the biomass.

    • Incubate the mixture at 40°C for 4 hours to liberate ferulic acid.

  • Neutralization and Extraction:

    • After incubation, add 3 mL of 6 M HCl and 3 mL of 1 M formic acid in methanol to the mixture.

    • Centrifuge the mixture at 4500 x g to pellet the solid biomass.

    • The supernatant contains the liberated ferulic acid and other soluble compounds and is now referred to as the lignocellulosic hydrolysate.

    • The hydrolysate can be used directly for bioconversion or further purified if necessary.

Protocol 2: Feruloyl-CoA Synthetase Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA.

Materials:

  • Purified feruloyl-CoA synthetase or cell-free extract

  • Potassium phosphate buffer (100 mM, pH 7.0 or as optimal for the specific enzyme)

  • Magnesium chloride (MgCl₂)

  • ATP

  • Coenzyme A (CoA)

  • Ferulic acid

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 2 mM ATP

    • 0.4 mM CoA

    • 0.7 mM Ferulic acid

    • Appropriate amount of enzyme or cell-free extract.

  • Assay Initiation: Start the reaction by adding ATP.

  • Measurement: Immediately measure the initial increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.

  • Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the assay conditions.

Protocol 3: Microbial Bioconversion of Ferulic Acid to Vanillin

This protocol outlines the use of a recombinant E. coli strain expressing feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) for the conversion of ferulic acid to vanillin.

Materials:

  • Recombinant E. coli strain harboring plasmids with fcs and ech genes.

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Ferulic acid or lignocellulosic hydrolysate

  • Bioreactor or shake flasks

  • HPLC for product analysis

Procedure:

  • Inoculum Preparation: Grow a pre-culture of the recombinant E. coli strain overnight in LB medium containing the appropriate antibiotics.

  • Culture Growth and Induction:

    • Inoculate fresh LB medium with the overnight culture.

    • Grow the cells at 37°C to the late exponential phase.

    • Induce gene expression by adding 1 mM IPTG and continue to grow for 12 hours at 37°C.

  • Biotransformation:

    • Harvest the induced cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add ferulic acid (as a pure compound or from the prepared lignocellulosic hydrolysate) to the cell suspension.

    • Incubate the reaction mixture under controlled conditions (e.g., 30°C, shaking).

  • Product Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for the presence of vanillin and the consumption of ferulic acid using HPLC.

Protocol 4: Analytical Methods for Ferulic Acid and Derivatives

A. High-Performance Liquid Chromatography (HPLC) HPLC is a reliable method for the quantification of ferulic acid and its derivatives.

  • Column: A C18 column is typically used.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and 10% acetic acid (v/v).

  • Detection: UV detection at 320 nm is suitable for ferulic acid.

  • Quantification: A standard curve of known concentrations of ferulic acid is used for quantification.

B. Thin-Layer Chromatography (TLC) TLC offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of ferulic acid.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform, methanol, and formic acid (e.g., 85:15:1) can be used.

  • Visualization: Spots can be visualized under UV light (254 nm and 366 nm) or by using spray reagents. Ferulic acid absorbs at 254 nm and fluoresces blue at 366 nm.

Visualizations

Bioconversion_Workflow cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Lignocellulosic_Biomass Lignocellulosic Biomass Hydrolysis Alkaline Hydrolysis Lignocellulosic_Biomass->Hydrolysis Hydrolysate Lignocellulosic Hydrolysate (contains Ferulic Acid) Hydrolysis->Hydrolysate Microbial_Fermentation Microbial Fermentation (Recombinant E. coli) Hydrolysate->Microbial_Fermentation Product_Recovery Product Recovery & Purification Microbial_Fermentation->Product_Recovery High_Value_Products High-Value Products (e.g., Vanillin) Product_Recovery->High_Value_Products

Caption: Overall workflow for the bioconversion of lignocellulosic biomass.

Enzymatic_Pathway Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) + ATP, CoA Ferulic_Acid->FCS Feruloyl_CoA Feruloyl-CoA ECH Enoyl-CoA Hydratase/Lyase (ECH) Feruloyl_CoA->ECH Vanillin Vanillin FCS->Feruloyl_CoA AMP + PPi ECH->Vanillin + Acetyl-CoA

Caption: Enzymatic pathway for the conversion of ferulic acid to vanillin.

Microbial_Fermentation_Process Recombinant_Ecoli Recombinant E. coli (fcs+, ech+) FCS_Expression FCS Expression Recombinant_Ecoli->FCS_Expression ECH_Expression ECH Expression Recombinant_Ecoli->ECH_Expression Ferulic_Acid_Input Ferulic Acid (from Hydrolysate) Ferulic_Acid_Input->Recombinant_Ecoli Cellular_Metabolism Cellular Metabolism Vanillin_Output Vanillin Cellular_Metabolism->Vanillin_Output FCS_Expression->Cellular_Metabolism Feruloyl-CoA ECH_Expression->Cellular_Metabolism

Caption: Microbial fermentation process for vanillin production.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing In Vitro trans-Feruloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro synthesis of trans-Feruloyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for producing this compound in vitro?

A1: The in vitro synthesis of this compound is primarily catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) or a specific this compound synthase (FCS).[1][2] This enzyme facilitates the ligation of trans-ferulic acid to Coenzyme A (CoA) in an ATP-dependent manner. The reaction requires magnesium ions (Mg²⁺) as a cofactor.[3][4]

Q2: Which enzymes are commonly used for this synthesis?

A2: Several 4CL enzymes from various plant sources have been shown to effectively catalyze this reaction, including those from Arabidopsis thaliana (At4CL1), hybrid poplar, and wheat seedlings.[5] Additionally, specific Feruloyl-CoA synthetases from microbial sources like Pseudomonas sp. and Streptomyces sp. are also utilized. The choice of enzyme can be critical, as different isoforms may exhibit varying substrate specificities and catalytic efficiencies.

Q3: How can I monitor the progress of the reaction and quantify the yield?

A3: The formation of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 345-346 nm. For more precise quantification and to separate the product from substrates and byproducts, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause 1.1: Inactive or Inhibited Enzyme

  • Solution:

    • Verify Enzyme Purity and Concentration: Confirm the purity of your 4CL or FCS enzyme preparation using SDS-PAGE. Determine the protein concentration accurately using a method like the Bradford assay.

    • Check for Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in an appropriate buffer containing glycerol to prevent denaturation.

    • Optimize Reaction Buffer: The choice of buffer can significantly impact enzyme activity. While Tris-HCl is commonly used, some studies show that potassium phosphate buffer can lead to higher activity for certain cinnamoyl-CoA synthetases. It is advisable to test different buffer systems if yields are low.

Possible Cause 1.2: Suboptimal Reaction Conditions

  • Solution:

    • pH Optimization: The optimal pH for Feruloyl-CoA synthetases can range from 7.0 to 9.0. Perform a pH curve experiment to determine the optimal pH for your specific enzyme.

    • Temperature Optimization: Most protocols suggest an incubation temperature of 30°C to 37°C. Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate.

    • Incubation Time: While some protocols suggest overnight incubation, it's beneficial to perform a time-course experiment (e.g., 1, 2, 4, 8, 16 hours) to find the point of maximum yield before potential product degradation occurs.

Possible Cause 1.3: Degradation of Substrates or Cofactors

  • Solution:

    • trans-Ferulic Acid Stability: trans-ferulic acid can undergo isomerization to cis-ferulic acid, especially when exposed to light. Prepare solutions fresh and protect them from light.

    • Coenzyme A and ATP Stability: Coenzyme A and ATP are susceptible to degradation. Use freshly prepared, high-quality reagents and store them as recommended. Keep them on ice during reaction setup.

Issue 2: Presence of Unexpected Byproducts

Possible Cause 2.1: Enzyme Lack of Specificity

  • Solution:

    • Some 4CL isoforms have broad substrate specificity and may react with other phenolic compounds present as impurities. Ensure high purity of the trans-ferulic acid substrate.

    • Consider using an enzyme with higher specificity for ferulic acid or engineering the enzyme to improve its selectivity.

Possible Cause 2.2: Thioesterase Activity

  • Solution:

    • Crude enzyme preparations may contain thioesterases that hydrolyze the newly formed this compound back to ferulic acid. Using a purified enzyme preparation can mitigate this issue.

Issue 3: Difficulty in Product Purification

Possible Cause 3.1: Co-elution with Substrates in Chromatography

  • Solution:

    • Optimize HPLC Gradient: Adjust the mobile phase gradient (e.g., acetonitrile/water with phosphoric or formic acid) to achieve better separation between this compound, trans-ferulic acid, and ATP.

    • Solid-Phase Extraction (SPE): Consider using SPE as a preliminary purification step before HPLC to remove excess substrates and salts.

Data Presentation

Table 1: Typical Reaction Conditions for In Vitro this compound Synthesis

ParameterConcentration / ValueSource
trans-Ferulic Acid0.4 mM - 0.7 mM
Coenzyme A (CoA)0.4 mM - 1.5 mM
ATP2.0 mM - 6.25 mM
MgCl₂2.5 mM - 5 mM
Buffer50-100 mM Potassium Phosphate or Tris-HCl
pH7.4 - 7.8
Temperature30°C - 37°C
Enzyme (e.g., Os4CL)10 - 40 µg/mL

Table 2: Spectrophotometric Properties for Quantification

CompoundWavelength (λmax)Molar Extinction Coefficient (ε)Source
This compound~345 nm1.9 x 10⁴ M⁻¹cm⁻¹
trans-Ferulic Acid~310-320 nmVaries with pH

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume, add the components in the following order:

      • Sterile, nuclease-free water

      • 1 M Tris-HCl or Potassium Phosphate buffer (pH 7.5) to a final concentration of 100 mM.

      • 100 mM MgCl₂ to a final concentration of 5 mM.

      • 100 mM ATP to a final concentration of 2.5 mM.

      • 50 mM Coenzyme A to a final concentration of 0.8 mM.

      • 20 mM trans-ferulic acid (dissolved in a small amount of DMSO or methanol and diluted in buffer) to a final concentration of 0.4 mM.

  • Enzyme Addition:

    • Add the purified 4CL or FCS enzyme to a final concentration of approximately 20-40 µg/mL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4 to 16 hours in the dark.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of methanol or by heat inactivation at 95°C for 5-10 minutes.

  • Analysis:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant for this compound formation using HPLC.

Visualizations

Enzymatic_Synthesis_of_trans_Feruloyl_CoA FA trans-Ferulic Acid Enzyme 4CL / FCS (Mg²⁺ cofactor) FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product Ligation Byproducts AMP + PPi Enzyme->Byproducts

Caption: Enzymatic reaction pathway for this compound synthesis.

Experimental_Workflow prep 1. Prepare Reaction Mixture (Substrates, Cofactors, Buffer) enzyme_add 2. Add Purified Enzyme (4CL / FCS) prep->enzyme_add incubation 3. Incubate (e.g., 30°C, 4-16h, dark) enzyme_add->incubation termination 4. Terminate Reaction (Heat or Solvent) incubation->termination analysis 5. Analyze Product (HPLC, Spectrophotometry) termination->analysis purification 6. Purify Product (Optional) (Preparative HPLC) analysis->purification

Caption: General experimental workflow for in vitro synthesis.

References

Technical Support Center: Handling and Stability of trans-Feruloyl-CoA Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of trans-Feruloyl-CoA solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For immediate use, this compound can be dissolved in aqueous buffers. However, for long-term storage, it is advisable to prepare stock solutions in a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) to improve stability. Acyl-CoAs, in general, are soluble in water and methanol.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored at -20°C or lower. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The pH of aqueous solutions should be maintained between 2 and 6, as thioesters are susceptible to hydrolysis at basic pH.

Q3: How long can I expect my this compound solution to be stable?

A3: While specific long-term stability data for this compound is not extensively documented, general knowledge of Coenzyme A esters suggests that aqueous solutions are unstable and should ideally be used within a day.[1] For longer storage, aliquots at -20°C are recommended for several months.[1] The stability is highly dependent on storage temperature, pH, and the absence of contaminating enzymes (e.g., thioesterases).

Q4: What are the primary degradation pathways for this compound?

A4: The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond, yielding Coenzyme A and trans-ferulic acid. The trans-isomer of ferulic acid can also undergo photo-isomerization to the cis-isomer. Enzymatically, within biological systems, this compound is a substrate for enzymes like enoyl-CoA hydratase/lyase in various metabolic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon thawing or in reaction mixtures. - The concentration of this compound may exceed its solubility in the given buffer. - The buffer composition (e.g., high salt concentration) may reduce solubility.- Gently warm the solution to 37°C to aid in redissolving. - Consider preparing a more dilute stock solution. - For cell-based assays, consider using a carrier protein like fatty acid-free BSA to maintain solubility.
Low or no activity in enzymatic assays. - Degradation of this compound due to improper storage (e.g., high pH, repeated freeze-thaw cycles). - Presence of contaminating enzymes (thioesterases) in your sample or reagents.- Prepare fresh this compound solution from a lyophilized powder. - Verify the pH of your buffers and solutions. - Ensure all reagents are of high purity and free from enzymatic contamination.
Appearance of unexpected peaks in HPLC analysis. - Degradation of this compound into trans-ferulic acid and Coenzyme A. - Isomerization of trans-ferulic acid to cis-ferulic acid, which may be present as a degradation product. - Contamination of the HPLC system or mobile phase.- Run a blank injection (mobile phase only) to check for system peaks. - Analyze a freshly prepared standard of this compound to establish its retention time and purity. - Compare the retention times of the unexpected peaks with those of trans-ferulic acid and Coenzyme A standards.
Inconsistent results between experiments. - Inconsistent concentration of this compound due to degradation or incomplete solubilization. - Pipetting errors with viscous stock solutions (if using high concentrations of DMSO).- Always use freshly thawed aliquots for each experiment. - Ensure the solution is completely thawed and mixed before use. - Use positive displacement pipettes for viscous solutions to ensure accurate dispensing.

Stability of Acyl-CoA Solutions

Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline and strongly acidic pH, due to hydrolysis of the thioester bond. The stability of various acyl-CoA solutions was tested over a 24-hour period.

Solvent/Buffer pH Stability over 24 hours at Room Temperature
MethanolN/ARelatively Stable
50% Methanol / 50% 50 mM Ammonium Acetate7.0Moderate Degradation
Water~7.0Significant Degradation
50 mM Ammonium Acetate7.0Significant Degradation
50% Methanol / 50% 50 mM Ammonium Acetate3.5Relatively Stable

Data extrapolated from a study on various acyl-CoAs.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions by HPLC

This protocol outlines a method to monitor the stability of this compound solutions over time.

1. Materials and Reagents:

  • This compound solution

  • HPLC-grade methanol

  • HPLC-grade water

  • Orthophosphoric acid

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Microcentrifuge tubes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 48:52 v/v) adjusted to pH 3.0 with orthophosphoric acid.

  • Degas the mobile phase before use.

3. Sample Preparation and Incubation:

  • Prepare aliquots of your this compound solution in the desired storage buffers and conditions (e.g., different pH values, temperatures).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition for HPLC analysis.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Set the HPLC system parameters:

    • Column: C18 reversed-phase column

    • Mobile Phase: Methanol:Water (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 345 nm (for this compound) and 320 nm (for trans-ferulic acid)

  • Inject the prepared samples and standards of this compound and trans-ferulic acid.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

  • Monitor the appearance and increase of any degradation peaks, such as trans-ferulic acid.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound solutions in different buffers aliquot Aliquot solutions for various time points and temperatures prep->aliquot incubate Incubate samples under specified conditions aliquot->incubate sample Sample at defined time intervals incubate->sample hplc Analyze samples by HPLC sample->hplc data Quantify peak areas and calculate degradation hplc->data

Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways of this compound tFCoA This compound hydrolysis Hydrolysis (e.g., alkaline pH) tFCoA->hydrolysis enzymatic Enzymatic Conversion (e.g., Enoyl-CoA Hydratase/Lyase) tFCoA->enzymatic tFA trans-Ferulic Acid hydrolysis->tFA CoA Coenzyme A hydrolysis->CoA photo Photo-isomerization tFA->photo cFA cis-Ferulic Acid photo->cFA metabolites Downstream Metabolites (e.g., Vanillin, Acetyl-CoA) enzymatic->metabolites

Degradation pathways of this compound.

References

Troubleshooting Low Activity of Recombinant Trans-Feruloyl-CoA Synthase: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression, purification, and enzymatic activity assessment of recombinant trans-Feruloyl-CoA synthase (FCS).

Frequently Asked Questions (FAQs)

Q1: My purified recombinant this compound synthase shows very low or no activity. What are the potential causes?

Several factors can contribute to low enzymatic activity. These can be broadly categorized into issues with protein integrity, assay conditions, and the presence of inhibitors. Producing a recombinant protein that is inactive is a relatively common issue.[1] Potential reasons include:

  • Improper Protein Folding: The host system (e.g., E. coli) may not fold the protein correctly, especially if chaperones specific to the original organism are missing.[1]

  • Formation of Inclusion Bodies: Overexpression of the protein can lead to the formation of insoluble aggregates known as inclusion bodies.[1]

  • Lack of Post-Translational Modifications: The expression host may not perform necessary post-translational modifications required for enzyme activity.[1]

  • Suboptimal Assay Conditions: The pH, temperature, or concentration of substrates and cofactors in your assay may not be optimal for the enzyme's activity.

  • Presence of Inhibitors: Contaminants from the purification process (e.g., salts, EDTA) can inhibit enzyme function.[1]

  • Incorrect Gene Sequence: Errors in the cloned gene sequence can lead to a non-functional protein.

  • Protein Degradation: The protein may have been degraded during expression or purification.

Q2: What are the optimal conditions for this compound synthase activity?

The optimal conditions for FCS activity can vary slightly depending on the source organism. However, general guidelines are as follows:

ParameterOptimal Value/RangeSource
pH 7.0 - 9.0
Temperature 30°C - 37°C
Cofactor Mg²⁺

Note: Significant loss of activity is observed at pH values ≤5.0 or ≥11.0. The enzyme also denatures at temperatures of 45°C and above.

Q3: What are the key components of a standard activity assay for this compound synthase?

A standard spectrophotometric assay monitors the formation of feruloyl-CoA at 345 nm. The key components of the reaction mixture are:

ComponentTypical Concentration
Potassium Phosphate Buffer (pH 7.0-7.8)100 mM
MgCl₂2.5 mM
Ferulic Acid0.5 - 0.7 mM
ATP2.0 mM
Coenzyme A (CoA)0.4 mM
Purified FCS EnzymeAppropriate amount

The reaction is typically initiated by the addition of ATP or the enzyme.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity Detected in the Assay

This guide will walk you through a step-by-step process to diagnose the cause of low FCS activity.

Troubleshooting_Low_Activity start Start: Low/No FCS Activity check_assay Verify Assay Components & Conditions start->check_assay check_protein Assess Protein Integrity & Purity check_assay->check_protein No Issue troubleshoot_assay Troubleshoot Assay check_assay->troubleshoot_assay Issue Found check_expression Review Expression & Purification Protocol check_protein->check_expression No Issue troubleshoot_protein Troubleshoot Protein check_protein->troubleshoot_protein Issue Found troubleshoot_expression Troubleshoot Expression/Purification check_expression->troubleshoot_expression Issue Found end_bad Further Investigation Needed check_expression->end_bad No Obvious Issue end_good Problem Solved troubleshoot_assay->end_good troubleshoot_protein->end_good troubleshoot_expression->end_good

Step 1: Verify Assay Components and Conditions

  • Action: Prepare fresh solutions of all assay components (buffer, substrates, cofactors). Verify the pH of the buffer. Ensure the spectrophotometer is functioning correctly and set to the correct wavelength (345 nm).

  • Rationale: Degradation of ATP or CoA, or an incorrect buffer pH, can significantly impact enzyme activity.

Step 2: Assess Protein Integrity and Purity

  • Action: Run an SDS-PAGE gel to check the purity and integrity of your purified enzyme. A single band at the expected molecular weight is ideal.

  • Rationale: The presence of multiple bands could indicate protein degradation. The absence of a band at the correct size suggests a problem with expression or purification.

Step 3: Review Expression and Purification Protocol

  • Action: Carefully review your expression and purification protocols. Consider the following:

    • Expression Temperature: Lowering the expression temperature (e.g., 18-25°C) and extending the induction time can improve soluble protein expression.

    • IPTG Concentration: High concentrations of IPTG can sometimes lead to rapid, improper protein folding and inclusion body formation. Try reducing the IPTG concentration.

    • Purification Buffers: Ensure that your lysis and purification buffers do not contain inhibitors like high salt concentrations or EDTA, which can strip essential metal cofactors.

  • Rationale: Optimizing expression conditions can enhance the yield of correctly folded, active protein.

Problem 2: The Recombinant Protein is Expressed but Insoluble (Inclusion Bodies)

Inclusion_Body_Workflow start Insoluble Protein (Inclusion Bodies) optimize_expression Optimize Expression Conditions (Lower Temp, Lower IPTG) start->optimize_expression check_solubility Check Solubility optimize_expression->check_solubility solubilization Solubilization & Refolding check_activity Assay Activity solubilization->check_activity check_solubility->solubilization Insoluble success Active, Soluble Protein check_solubility->success Soluble check_activity->success Active failure Consider Alternative Strategies check_activity->failure Inactive

Solution 1: Optimize Expression Conditions

  • Protocol:

    • Inoculate a culture of your E. coli expression strain.

    • Grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression with a lower concentration of IPTG (e.g., 0.1-0.5 mM).

    • Reduce the incubation temperature to 18-25°C and continue to grow for 16-20 hours.

  • Rationale: Slower protein synthesis at lower temperatures can promote proper folding and reduce aggregation.

Solution 2: Solubilization and Refolding

If optimizing expression conditions is unsuccessful, you may need to purify the protein from inclusion bodies and then refold it.

  • Protocol:

    • Lyse the cells and pellet the inclusion bodies by centrifugation.

    • Wash the inclusion bodies to remove contaminating proteins.

    • Solubilize the inclusion bodies using a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride).

    • Refold the protein by rapidly diluting or dialyzing the solubilized protein into a refolding buffer. The refolding buffer should be at the optimal pH and may contain additives like L-arginine to prevent aggregation.

    • Purify the refolded protein using a suitable chromatography method.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Synthase

This protocol is a general guideline for expressing and purifying His-tagged FCS in E. coli.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your FCS expression plasmid.

  • Expression:

    • Inoculate 50 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate at 30°C for 4 hours or at a lower temperature (18-25°C) overnight.

  • Cell Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Purification:

    • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 2: Spectrophotometric Assay for FCS Activity

This protocol measures the initial rate of feruloyl-CoA formation.

  • Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 0.7 mM ferulic acid

    • 2 mM ATP

    • 0.4 mM Coenzyme A

    • An appropriate amount of purified FCS enzyme.

  • Measurement:

    • Initiate the reaction by adding ATP.

    • Immediately measure the increase in absorbance at 345 nm over time at 30°C.

  • Calculation of Activity:

    • Calculate the rate of reaction using the molar extinction coefficient of feruloyl-CoA (ε = 10 cm² µmol⁻¹ or 1.9 x 10⁴ M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

FCS_Reaction_Pathway sub_FA Ferulic Acid enzyme This compound Synthase (FCS) sub_FA->enzyme sub_CoA CoA sub_CoA->enzyme sub_ATP ATP sub_ATP->enzyme prod_FCoA Feruloyl-CoA enzyme->prod_FCoA prod_AMP AMP enzyme->prod_AMP prod_PPi PPi enzyme->prod_PPi

References

Technical Support Center: Optimizing Feruloyl-CoA Hydratase/Lyase Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for feruloyl-CoA hydratase/lyase (FCHL) experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing enzymatic assays and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of feruloyl-CoA hydratase/lyase (FCHL)?

A1: Feruloyl-CoA hydratase/lyase (EC 4.1.2.61), also known as enoyl-CoA hydratase/aldolase, is an enzyme involved in the catabolism of ferulic acid. It catalyzes a two-step reaction: the hydration of the double bond in feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA, followed by a retro-aldol cleavage to produce vanillin and acetyl-CoA.[1] This enzymatic activity is a key step in the bioconversion of ferulic acid, a compound abundant in plant biomass, into valuable aromatic compounds like vanillin.[2][3]

Q2: What are the typical optimal pH and temperature ranges for FCHL activity?

A2: The optimal pH and temperature for FCHL can vary depending on the source organism. For instance, in whole-cell bioconversion experiments using FCHL from Pseudomonas, a pH of 9.0 has been shown to be optimal for vanillin production.[3] Often, FCHL is used in a coupled reaction with feruloyl-CoA synthetase (FCS). The optimal conditions for the coupled reaction are influenced by the properties of both enzymes. For example, the FCS from a lignin-degrading microbial consortium has an optimal pH of 9.0 and a temperature of 37°C, while the FCS from Streptomyces sp. exhibits optimal activity at a pH of 7.0 and a temperature of 30°C.[3] It is recommended to determine the empirical optima for the specific FCHL being used.

Data Presentation: pH and Temperature Optima

For a quick reference, the following table summarizes the reported optimal conditions for feruloyl-CoA synthetase (FCS), the enzyme that produces the substrate for FCHL, and for the overall bioconversion process, which can provide a starting point for optimizing FCHL experiments.

Enzyme/ProcessSource Organism/SystemOptimal pHOptimal Temperature (°C)
Feruloyl-CoA Synthetase (FCS)Lignin-degrading microbial consortium9.037
Feruloyl-CoA Synthetase (FCS)Streptomyces sp. V-17.030
Whole-cell bioconversionE. coli expressing Pseudomonas genes9.0Not Specified

Troubleshooting Guide

This section addresses common problems encountered during FCHL experiments.

Issue Potential Cause Troubleshooting Steps
Low or no enzyme activity Suboptimal pH or temperature: The reaction buffer pH or the incubation temperature is outside the optimal range for the enzyme.Refer to the Data Presentation table for starting points. Perform a pH and temperature matrix experiment to determine the optimal conditions for your specific enzyme.
Inactive enzyme: The enzyme may have denatured due to improper storage or handling.Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Substrate (feruloyl-CoA) degradation: Feruloyl-CoA is unstable, especially at alkaline pH.Prepare feruloyl-CoA fresh or store it at -80°C in small aliquots. Minimize the time the substrate is at room temperature or in alkaline buffers before starting the reaction.
Presence of inhibitors: Components in the reaction mixture may be inhibiting the enzyme.See the "Potential Inhibitors" section below. Consider purifying the enzyme or identifying and removing the inhibitory substance.
Inconsistent results Pipetting errors: Inaccurate pipetting of enzyme or substrate can lead to variability.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.
Variability in substrate quality: The purity and concentration of feruloyl-CoA can vary between batches.Determine the concentration of each new batch of feruloyl-CoA spectrophotometrically.
Precipitation in the reaction Poor protein solubility: The enzyme may be precipitating under the assay conditions.Check the buffer composition. The addition of stabilizing agents like glycerol or non-ionic detergents (e.g., Tween-20) at low concentrations might help.
Substrate insolubility: Ferulic acid (the precursor for feruloyl-CoA) has limited solubility in aqueous solutions.Ensure the ferulic acid is fully dissolved before the enzymatic synthesis of feruloyl-CoA.
Potential Inhibitors

While specific inhibitors of FCHL are not extensively documented in the literature, general enzyme inhibitors may affect its activity. It is advisable to test the effect of the following common inhibitors if unexplained low activity is observed:

  • Metal Ions: The effect of metal ions on FCHL activity is not well-characterized. It is recommended to perform the assay in the presence of a chelating agent like EDTA to remove any potentially inhibitory divalent cations, or to test the effect of various metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺, Cu²⁺) to identify any specific requirements or inhibitory effects.

  • Other small molecules: Byproducts of the reaction or compounds from the expression and purification process could be inhibitory. Ensure high purity of the enzyme and reagents.

Experimental Protocols

Detailed Methodology for a Coupled Feruloyl-CoA Synthetase/Hydratase-Lyase Assay

This protocol is adapted from studies on the bioconversion of ferulic acid to vanillin and is suitable for determining FCHL activity by quantifying the vanillin produced.

1. Reagents and Buffers:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Magnesium chloride (MgCl₂) solution (1 M)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Ferulic acid solution (10 mM in a suitable solvent like DMSO, diluted in buffer)

  • Purified Feruloyl-CoA Synthetase (FCS)

  • Purified Feruloyl-CoA Hydratase/Lyase (FCHL) or cell-free extract containing FCHL

  • Quenching solution (e.g., 1 M HCl)

  • Ethyl acetate for extraction

  • Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)

  • Vanillin standard for HPLC calibration

2. Assay Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 2 mM ATP

    • 0.4 mM CoA

    • 0.7 mM ferulic acid

    • An appropriate amount of purified FCS

    • An appropriate amount of purified FCHL or cell-free extract

    • Make up the final volume with nuclease-free water.

  • Initiation: Start the reaction by adding the ATP or the enzymes.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl, to lower the pH and denature the enzymes.

  • Extraction: Extract the product (vanillin) from the aqueous reaction mixture using an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase containing vanillin by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Quantification: Quantify the amount of vanillin produced by comparing the peak area to a standard curve generated with known concentrations of vanillin.

3. Controls:

  • No FCHL control: To ensure that vanillin is not produced non-enzymatically or by the action of FCS alone.

  • No FCS control: To confirm that FCHL requires feruloyl-CoA as a substrate.

  • No substrate control: To check for any background signals from the enzyme preparations.

Visualizations

Signaling Pathway: Bioconversion of Ferulic Acid to Vanillin

The following diagram illustrates the two-step enzymatic conversion of ferulic acid to vanillin, catalyzed by feruloyl-CoA synthetase (FCS) and feruloyl-CoA hydratase/lyase (FCHL).

Caption: Bioconversion of Ferulic Acid to Vanillin.

Experimental Workflow: FCHL Activity Assay

This diagram outlines the key steps in a typical experimental workflow for measuring the activity of feruloyl-CoA hydratase/lyase.

FCHL_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents and Buffers Start->Prepare_Reagents Setup_Reaction Set up Coupled Reaction Mixture (Buffer, MgCl₂, ATP, CoA, Ferulic Acid, FCS, FCHL) Prepare_Reagents->Setup_Reaction Incubate Incubate at Optimal Temperature Setup_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., add HCl) Incubate->Terminate_Reaction Extract_Product Extract Vanillin (e.g., with Ethyl Acetate) Terminate_Reaction->Extract_Product Analyze_Sample Analyze by HPLC or GC Extract_Product->Analyze_Sample Quantify_Product Quantify Vanillin (using a standard curve) Analyze_Sample->Quantify_Product End End Quantify_Product->End

Caption: FCHL Activity Assay Workflow.

Logical Relationship: Troubleshooting Low FCHL Activity

This diagram presents a logical approach to troubleshooting low or absent FCHL activity in an experiment.

Troubleshooting_Low_Activity cluster_conditions Reaction Conditions cluster_enzyme Enzyme Integrity cluster_substrate Substrate Quality cluster_inhibitors Potential Inhibitors Start Low/No FCHL Activity Observed Check_Conditions Verify Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Enzyme Assess Enzyme Integrity Start->Check_Enzyme Check_Substrate Evaluate Substrate Quality Start->Check_Substrate Check_Inhibitors Investigate Potential Inhibitors Start->Check_Inhibitors Optimize_pH Optimize pH Check_Conditions->Optimize_pH Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Storage Check Storage Conditions Check_Enzyme->Storage Purity Verify Enzyme Purity Check_Enzyme->Purity Fresh_Prep Use Freshly Prepared Substrate Check_Substrate->Fresh_Prep Concentration Confirm Substrate Concentration Check_Substrate->Concentration Metal_Ions Test Effect of Metal Ions/EDTA Check_Inhibitors->Metal_Ions Buffer_Components Analyze Buffer Components Check_Inhibitors->Buffer_Components

Caption: Troubleshooting Low FCHL Activity.

References

Technical Support Center: Overcoming Substrate Inhibition in trans-Feruloyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition in enzymatic reactions involving trans-Feruloyl-CoA synthase.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound synthase?

A1: Substrate inhibition is a common phenomenon where the rate of an enzymatic reaction decreases at excessively high concentrations of the substrate, in this case, likely ferulic acid.[1][2] Instead of the reaction rate plateauing at its maximum velocity (Vmax), it begins to decline. This occurs when the substrate binds to the enzyme in a non-productive way, potentially at a secondary, inhibitory site, forming a dead-end complex and reducing the concentration of active enzyme available for catalysis.[1][3]

Q2: How can I confirm that the decrease in reaction velocity is due to substrate inhibition and not another experimental artifact?

A2: To confirm substrate inhibition, you must test a wide range of substrate concentrations, including those well above the apparent Michaelis constant (Km).[4] If the reaction rate increases with substrate concentration, reaches a peak, and then declines as the substrate concentration is further increased, it is a strong indicator of substrate inhibition. It is also crucial to rule out other factors like substrate or product instability, or changes in solution properties such as viscosity or pH at high substrate levels.

Q3: What are the primary causes of inconsistent results or low enzyme activity in my assay?

A3: Inconsistent results can stem from several sources:

  • Improper Reagent Handling: Ensure all components, especially the enzyme and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles. Use fresh samples whenever possible.

  • Assay Conditions: Variations in temperature, pH, or incubation time can significantly affect enzyme activity. The assay buffer should be at room temperature for optimal performance.

  • Incorrect Concentrations: Inaccurate concentrations of the enzyme, substrate (ferulic acid), or cofactors (CoA, ATP, Mg²⁺) can lead to variability. Always use calibrated pipettes.

  • Contamination: Contaminants in the sample or reagents can act as inhibitors.

Troubleshooting Guide

Problem: My reaction rate is decreasing at high concentrations of ferulic acid.

Possible Cause Suggested Solution Citation
True Substrate Inhibition Vary Substrate Concentration: Perform a detailed kinetic analysis over a broad range of ferulic acid concentrations to identify the optimal range and confirm the inhibitory effect.
Optimize Cofactor Concentrations: Since this compound synthase has multiple substrates (ferulic acid, CoA, ATP), the relative concentrations can influence inhibition. Try adjusting the concentrations of CoA and ATP.
Fed-Batch Strategy: In bioreactor setups, slowly adding the substrate (fed-batch) can maintain an optimal concentration and prevent accumulation to inhibitory levels.
Enzyme Engineering: If structural data is available, site-directed mutagenesis can be employed to design an enzyme variant with reduced sensitivity to substrate inhibition.
Assay Buffer Interference Test Alternative Buffers: Components of your buffer, such as high concentrations of phosphate, might be inhibitory. Try buffers with a similar pH range but different chemical compositions (e.g., MOPS, HEPES, Tris-HCl).
Optimize pH and Buffer Concentration: Perform a pH sweep to find the optimal pH for your enzyme's activity and test a range of buffer concentrations to find the most suitable level.
Substrate Solution Issues Check for Impurities: Ensure the ferulic acid stock is pure, as contaminants could be causing inhibition.
Solubility Issues: At very high concentrations, the substrate may not be fully soluble, leading to inaccurate concentration measurements and potential precipitation.

Quantitative Data

The following tables summarize key kinetic and operational parameters for this compound synthase (Fcs) from Streptomyces sp. strain V-1.

Table 1: Optimal Reaction Conditions for Fcs

ParameterOptimal ValueNotesCitation
pH 7.0Significant activity loss observed at pH ≤ 5.0 and pH ≥ 11.0.
Temperature 30°CThe enzyme denatures at temperatures of 45°C and above.
Cofactor Requirement Mg²⁺The enzyme requires Mg²⁺ for activity.

Table 2: Kinetic Parameters for Fcs with Ferulic Acid as Substrate

ParameterValueUnitCitation
K_m 0.35mM
k_cat 67.7s⁻¹
V_max 78.2U mg⁻¹
k_cat/K_m 193.4mM⁻¹ s⁻¹

Experimental Protocols

Protocol 1: General Enzyme Activity Assay for this compound Synthase

This protocol describes a spectrophotometric method to measure the initial velocity of the reaction by monitoring the formation of this compound.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
  • Enzyme Stock Solution: Purified this compound synthase in a suitable storage buffer.
  • Substrate Stock Solutions:
  • Ferulic Acid (e.g., 10 mM stock in a suitable solvent).
  • Coenzyme A (CoA) (e.g., 10 mM stock in water).
  • ATP (e.g., 50 mM stock in water).
  • MgCl₂ (e.g., 100 mM stock in water).

2. Assay Setup (1 mL final volume):

  • In a 1 cm pathlength cuvette, combine the following:
  • Assay Buffer to bring the final volume to 1 mL.
  • 2.5 mM MgCl₂.
  • 0.4 mM CoA.
  • 0.7 mM Ferulic Acid (or desired concentration for kinetic studies).
  • An appropriate amount of enzyme solution.
  • Mix gently and allow the mixture to equilibrate to the desired temperature (e.g., 30°C).

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.
  • Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 345 nm over a set period (e.g., 1-5 minutes). The formation of feruloyl-CoA corresponds to an increase in absorbance at this wavelength.

4. Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient (ε) for feruloyl-CoA is required for this calculation.

Protocol 2: Determining Kinetic Parameters (K_m and V_max) and Investigating Substrate Inhibition

This protocol outlines the steps to generate data for a Michaelis-Menten plot and identify potential substrate inhibition.

1. Experimental Design:

  • Design a series of experiments where the concentration of one substrate (e.g., ferulic acid) is varied while the concentrations of the other substrates (CoA, ATP) are kept constant and saturating.
  • The range of the variable substrate concentration should be wide, spanning from well below to well above the expected K_m (e.g., 0.1 x K_m to 100 x K_m). This is critical for observing the downturn in velocity characteristic of substrate inhibition.

2. Procedure:

  • For each concentration of ferulic acid, perform the enzyme activity assay as described in Protocol 1 .
  • Ensure that for each measurement, you are calculating the initial velocity (v₀), where the reaction is linear with time.

3. Data Analysis:

  • Plot the initial velocity (v₀) as a function of the ferulic acid concentration ([S]).
  • If substrate inhibition is occurring, the plot will show an initial hyperbolic increase followed by a decrease in velocity at higher substrate concentrations.
  • Fit the data to the appropriate kinetic model. For substrate inhibition, the standard Michaelis-Menten equation will not fit the data. An equation that accounts for substrate inhibition, such as the Haldane equation, should be used for non-linear regression analysis.
  • Haldane Equation: v = (V_max * [S]) / (K_m + [S] + ([S]²/K_i))
  • Where K_i is the inhibition constant for the substrate.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to substrate inhibition in this compound enzymatic reactions.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (Ferulic Acid) ES->E k-1 P Product (P) (this compound) ES->P SES Dead-End Complex (SES) ES->SES + S (Ki) SES->ES k-i

Caption: Mechanism of uncompetitive substrate inhibition.

Troubleshooting_Workflow start Reduced enzyme activity at high [Substrate] q1 Is the decrease consistent across replicates? start->q1 a1_no Check Assay Consistency: - Pipetting Accuracy - Reagent Stability - Temperature Control q1->a1_no No q2 Perform full substrate titration (0.1x to 100x Km) q1->q2 Yes a1_no->q2 q3 Does plot show a peak followed by a decline? q2->q3 a3_no Issue may not be substrate inhibition. Investigate other factors: - Product Inhibition - Substrate Depletion q3->a3_no No q4 Optimize Reaction Conditions q3->q4 Yes opt1 Vary Buffer Type & pH q4->opt1 opt2 Adjust Cofactor Concentrations (CoA, ATP) q4->opt2 opt3 Consider Fed-Batch Strategy q4->opt3 end Problem Resolved / Characterized opt1->end opt2->end opt3->end

Caption: Workflow for troubleshooting substrate inhibition.

Reaction_Pathway cluster_substrates FA Ferulic Acid Enzyme This compound Synthase FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme FCoA This compound Enzyme->FCoA Mg²⁺ AMP AMP + PPi Enzyme->AMP

Caption: The this compound synthase reaction.

References

How to prevent degradation of trans-Feruloyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trans-Feruloyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous thioesterases present in the biological sample can rapidly hydrolyze the thioester bond of this compound, releasing Coenzyme A and ferulic acid.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially under alkaline pH conditions. The feruloyl moiety, being a phenolic compound, can also be prone to oxidation.

Q2: How can I rapidly inhibit enzymatic activity upon sample collection?

A2: Immediate quenching of metabolic activity is critical. This can be achieved by flash-freezing the sample in liquid nitrogen or by homogenizing the sample in a pre-chilled solvent. A widely used and effective method involves quenching with a 60% methanol solution kept at -40°C.

Q3: What is the optimal pH for the extraction and storage of this compound?

A3: To minimize chemical hydrolysis of the thioester bond, it is recommended to maintain an acidic to neutral pH, ideally between 4.0 and 6.0, throughout the extraction and storage process. Aqueous solutions of Coenzyme A derivatives are known to be unstable above pH 8.

Q4: How should I store my this compound extracts?

A4: For long-term stability, extracts should be stored at ultra-low temperatures, such as -80°C. If an -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods. It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the extract into single-use vials before freezing is highly recommended.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Rationale
Inefficient Cell Lysis Ensure complete cell disruption by using appropriate homogenization techniques (e.g., bead beating, sonication, or a French press) in the presence of cold extraction buffer.Incomplete lysis will result in poor recovery of intracellular metabolites, including this compound.
Enzymatic Degradation Implement a rapid and effective quenching step immediately after sample collection. Flash-freeze samples in liquid nitrogen or use a cold quenching buffer (e.g., 60% methanol at -40°C).Thioesterases can rapidly degrade this compound if not promptly inactivated.
Chemical Degradation (Hydrolysis) Maintain the pH of the extraction buffer between 4.0 and 6.0. Use a suitable buffer system (e.g., potassium phosphate or ammonium acetate) to ensure pH stability.The thioester bond is prone to hydrolysis at alkaline pH.
Oxidative Degradation Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the extraction buffer at a final concentration of 1-5 mM.The sulfhydryl group of Coenzyme A and the phenolic group of ferulic acid can be oxidized. Reducing agents help maintain their reduced state.
Issue 2: Inconsistent Results Between Replicates
Possible Cause Troubleshooting Step Rationale
Variable Time Between Sample Collection and Quenching Standardize the workflow to ensure that the time from sample collection to quenching is minimal and consistent for all samples.Delays can lead to varying degrees of enzymatic degradation, causing inconsistencies.
Inconsistent Homogenization Ensure that all samples are homogenized for the same duration and at the same intensity.Inconsistent cell disruption will lead to variable extraction efficiency.
Temperature Fluctuations Keep samples on ice or in a cold block throughout the entire extraction procedure. Use pre-chilled tubes, buffers, and centrifuges.Temperature increases can accelerate both enzymatic and chemical degradation.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your extracts before freezing to avoid thawing and refreezing the entire sample.Each freeze-thaw cycle can contribute to the degradation of sensitive molecules.

Quantitative Data Summary

The stability of the thioester bond in this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis rates of a model thioester compound, which can serve as an indicator of the stability of this compound under similar conditions.

Table 1: Hydrolysis Rates of a Model Thioester Compound

ConditionpHTemperature (°C)Hydrolysis Rate Constant (k, s⁻¹)Half-life (t₁/₂)
Native7.5255.33 x 10⁻⁵~3.6 hours
Denaturing (8M Urea)7.52512.5 x 10⁻⁵~1.5 hours

Data adapted from a study on the stability of thioester intermediates in ubiquitin-like modifications. The model compound provides a reasonable proxy for the behavior of the thioester bond in this compound.

The stability of the feruloyl moiety is also a consideration, as phenolic compounds can be susceptible to degradation.

Table 2: Stability of Phenolic Compounds in Grape Stem Extracts During Storage

Storage ConditionGallic Acid (% remaining after 6 months)Catechin (% remaining after 2 months)Resveratrol (% remaining after 6 months)
25°C, Protected from LightStable0~50%
25°C, Exposed to LightStable0~40%
40°C, Protected from LightStable0~20%
40°C, Exposed to LightStable0<10%

Data adapted from a study on the stability of phenolic compounds in grape stem extracts. This data suggests that temperature and light can significantly impact the stability of some phenolic structures, which may be relevant to the feruloyl component of this compound.

Experimental Protocols

Protocol 1: Quenching and Extraction of Acyl-CoAs from Plant Tissues

This protocol is adapted from established methods for the extraction of acyl-CoA esters from plant tissues.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Quenching Buffer: 60% (v/v) Methanol, pre-chilled to -40°C

  • Extraction Buffer: 100 mM Potassium Phosphate (pH 4.9), 10% (w/v) Polyvinylpolypyrrolidone (PVPP), 2 mM DTT

  • 2-Propanol

  • Acetonitrile

  • Saturated Ammonium Sulfate solution

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-weighed, pre-chilled tube.

  • Add 3 volumes of cold Quenching Buffer (-40°C) to the tissue powder. Vortex briefly and incubate at -40°C for 30 minutes to quench metabolism.

  • Centrifuge at 4°C for 5 minutes at high speed to pellet the biomass.

  • Discard the supernatant and resuspend the pellet in 1 mL of ice-cold Extraction Buffer.

  • Add 1 mL of 2-propanol and homogenize thoroughly.

  • Add 0.25 mL of saturated ammonium sulfate and 2 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Centrifuge at 4°C for 10 minutes at high speed to pellet cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for downstream analysis or purification.

Protocol 2: Extraction of Acyl-CoAs from Bacterial Cultures

This protocol is adapted from methods for metabolome analysis of microorganisms.

Materials:

  • Quenching/Washing Buffer: 60% (v/v) Methanol with 0.85% (w/v) Ammonium Carbonate (pH 5.5), pre-chilled to -40°C

  • Extraction Solvent: 75% (v/v) Boiling Ethanol

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Rapidly withdraw a known volume of bacterial culture.

  • Immediately mix the culture sample with 3 volumes of cold Quenching/Washing Buffer (-40°C).

  • Incubate at -40°C for 30 minutes.

  • Centrifuge at -20°C for 5 minutes at 3000 x g to pellet the cells.

  • Discard the supernatant and wash the cell pellet with 1 mL of cold Quenching/Washing Buffer.

  • Centrifuge again under the same conditions and discard the supernatant.

  • Resuspend the cell pellet in a small volume of 75% boiling ethanol.

  • Incubate at 80°C for 5 minutes with intermittent vortexing to extract metabolites.

  • Centrifuge at 4°C for 5 minutes at maximum speed to pellet cell debris.

  • Transfer the supernatant to a new tube for analysis. The ammonium carbonate in the quenching buffer will be removed during subsequent lyophilization or evaporation steps.

Visualizations

experimental_workflow sample 1. Sample Collection (Plant Tissue or Microbial Culture) quench 2. Rapid Quenching (Liquid N2 or Cold Methanol) sample->quench Immediate Action homogenize 3. Homogenization/Lysis (in cold Extraction Buffer) quench->homogenize extract 4. Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenize->extract centrifuge 5. Centrifugation (Pellet Debris) extract->centrifuge supernatant 6. Collect Supernatant (Contains this compound) centrifuge->supernatant Separate Phases analysis 7. Downstream Analysis (LC-MS, etc.) supernatant->analysis

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways cluster_degradation tfcoa This compound degradation Degradation Products tfcoa->degradation fa Ferulic Acid + CoA degradation->fa Enzymatic Hydrolysis (Thioesterases) Chemical Hydrolysis (High pH) oxidized Oxidized Products degradation->oxidized Oxidation (Reactive Oxygen Species)

Caption: Major degradation pathways for this compound during extraction.

Technical Support Center: Optimizing Induction Conditions for Feruloyl-CoA Pathway Enzymes in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the induction conditions for feruloyl-CoA pathway enzymes expressed in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the feruloyl-CoA pathway for the production of valuable compounds?

A1: The core enzymes in the feruloyl-CoA pathway typically include:

  • Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.

  • p-Coumarate-3-hydroxylase (C3H): Converts p-coumaric acid to caffeic acid.

  • Caffeic acid O-methyltransferase (COMT): Converts caffeic acid to ferulic acid.

  • Feruloyl-CoA Synthetase (FCS): Activates ferulic acid to feruloyl-CoA.[1][2]

Successful production of a target molecule often requires the coordinated expression of these enzymes.

Q2: Which E. coli strains are recommended for expressing feruloyl-CoA pathway enzymes?

A2: The choice of E. coli strain is critical for successful protein expression. Commonly used strains include:

  • BL21(DE3): A widely used strain for protein expression due to deficiencies in Lon and OmpT proteases.[3] It is suitable for expressing non-toxic proteins.

  • Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for rare codons, which can be beneficial when expressing eukaryotic genes in E. coli.[4]

  • C41(DE3) and C43(DE3): These strains are derived from BL21(DE3) and are particularly useful for expressing toxic or membrane proteins.[5]

  • SHuffle: A strain engineered to promote the correct folding of disulfide-bonded proteins in the cytoplasm.

Q3: What are the common inducible promoter systems used for expressing these enzymes?

A3: The most common inducible systems for recombinant protein expression in E. coli are:

  • The lac operon-based systems (e.g., T7, tac, trc promoters): These are induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The T7 promoter is known for its strength and tight regulation.

  • The arabinose-inducible promoter (araBAD): This system is induced by L-arabinose and can offer tighter regulation than some lac-based systems, which is advantageous for expressing toxic proteins.

Q4: How does induction temperature affect the expression and solubility of feruloyl-CoA pathway enzymes?

A4: Temperature is a crucial factor in protein expression. Lowering the induction temperature (e.g., from 37°C to 16-25°C) can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein. This is particularly important for enzymes that are prone to forming inclusion bodies. However, lower temperatures also lead to slower cell growth and may require longer induction times.

Troubleshooting Guides

Issue 1: Low or No Expression of Pathway Enzymes
Possible Cause Troubleshooting Step
Inefficient Induction Optimize the inducer concentration. For IPTG, a range of 0.05 mM to 1 mM is commonly tested. For L-arabinose, concentrations from 0.001% to 1% can be explored.
Codon Mismatch The gene sequence of the enzyme may contain codons that are rare in E. coli, leading to poor translation. Consider codon optimization of the gene sequence to match the codon usage of E. coli.
Promoter Leakiness/Toxicity If the enzyme is toxic to the host, even low levels of basal expression can inhibit cell growth. Use a tightly regulated promoter system like the araBAD promoter. Alternatively, use strains like BL21(DE3)pLysS or pLysE which express T7 lysozyme to inhibit basal T7 RNA polymerase activity.
Plasmid Instability The metabolic burden of expressing multiple enzymes can lead to plasmid loss. Ensure consistent antibiotic selection pressure throughout the culture. Consider using lower copy number plasmids.
Incorrect Reading Frame Verify the integrity of your plasmid construct through sequencing to ensure the gene of interest is in the correct reading frame.
Issue 2: Enzymes are Expressed but Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step
High Expression Rate Lower the induction temperature to 15-25°C to slow down protein synthesis and facilitate proper folding.
High Inducer Concentration Reduce the inducer concentration to decrease the rate of protein expression.
Suboptimal Host Strain Use a host strain that is better suited for expressing the specific protein. For proteins with disulfide bonds, consider using a SHuffle strain.
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the target protein.
Cell Lysis Conditions Optimize the lysis buffer with additives like non-ionic detergents (e.g., Triton X-100) or adjust the sonication parameters to minimize protein aggregation during extraction.
Issue 3: Low Product Titer Despite Enzyme Expression
Possible Cause Troubleshooting Step
Metabolic Burden The expression of multiple heterologous enzymes can strain the host cell's resources. Optimize the expression levels of each enzyme individually and then in combination. Consider using different strength promoters for different enzymes in the pathway.
Precursor or Cofactor Limitation The host cell may not produce enough of the necessary precursors (e.g., L-tyrosine, malonyl-CoA) or cofactors (e.g., S-adenosylmethionine for COMT). Supplement the culture medium with the limiting precursor.
Feedback Inhibition The final product or an intermediate in the pathway may inhibit one of the enzymes. Investigate the kinetics of the pathway enzymes to identify potential feedback inhibition loops.
Sub-optimal Fermentation Conditions Optimize fermentation parameters such as pH, aeration, and media composition. For example, maintaining a stable pH can be critical for enzyme activity and cell viability.
Inefficient Substrate Transport If the initial substrate is supplied externally, its transport into the cell might be a limiting factor. Consider engineering the host to improve substrate uptake.

Data Presentation: Optimizing Induction Parameters

Table 1: Typical IPTG Concentration Ranges and Their Effects

IPTG Concentration Range (mM)Typical Application and Expected OutcomePotential AdvantagesPotential Disadvantages
0.01 - 0.1Induction of toxic proteins; optimization for soluble protein expression.Minimizes stress on the host cell; can improve protein folding and solubility.May result in lower overall protein yield.
0.1 - 0.5General-purpose protein expression; balancing yield and solubility.Often provides a good compromise between high yield and soluble protein.May still lead to inclusion body formation for some proteins.
0.5 - 1.0Maximizing protein yield for stable, non-toxic proteins.Can lead to very high levels of protein expression.Increased risk of inclusion body formation and metabolic burden.

Table 2: Effect of Temperature on Recombinant Protein Expression

Induction TemperatureEffect on Cell GrowthEffect on Protein SynthesisEffect on Protein SolubilityRecommended for
37°COptimal for E. coli growth.FastOften leads to misfolding and inclusion bodies for difficult proteins.Well-behaved, highly soluble proteins.
25-30°CSlower growth.SlowerGenerally improved solubility compared to 37°C.Moderately soluble proteins.
15-20°CSignificantly slower growth.SlowOften significantly improves solubility and proper folding.Aggregation-prone and complex proteins.

Experimental Protocols

Protocol 1: IPTG Induction Optimization
  • Prepare Cultures: Inoculate a single colony of the E. coli strain harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Inoculate Main Cultures: The next day, inoculate 50 mL of fresh LB broth with the overnight culture to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow to Mid-Log Phase: Incubate the cultures at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.5-0.6.

  • Induction: Distribute the culture into smaller, equal volumes (e.g., 5 mL). Add IPTG to final concentrations ranging from 0.05 mM to 1.0 mM. Include a non-induced control.

  • Incubation: Incubate the induced cultures for a set period (e.g., 4 hours at 37°C or overnight at a lower temperature like 20°C).

  • Harvest and Analysis: Harvest the cells by centrifugation. Analyze the protein expression levels by SDS-PAGE and assess the solubility by comparing the protein levels in the soluble and insoluble fractions of the cell lysate.

Protocol 2: L-Arabinose Induction Optimization
  • Prepare Cultures: Follow steps 1 and 2 from the IPTG induction protocol.

  • Grow to Mid-Log Phase: Incubate the cultures at 37°C with vigorous shaking until the OD600 reaches approximately 0.6.

  • Induction: Prepare a sterile stock solution of L-arabinose (e.g., 20% w/v). Add L-arabinose to the cultures to final concentrations ranging from 0.001% to 0.2% (w/v).

  • Incubation: Incubate the cultures for the desired time and at the optimal temperature determined from previous experiments (e.g., overnight at 25°C).

  • Harvest and Analysis: Harvest the cells and analyze protein expression and solubility as described in the IPTG protocol.

Visualizations

Feruloyl_CoA_Pathway cluster_Ecoli E. coli Host Cell cluster_Precursors Cellular Precursors Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL Caffeic Caffeic Acid pCoumaric->Caffeic C3H Ferulic Ferulic Acid Caffeic->Ferulic COMT FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA FCS Valuable Compounds Valuable Compounds FeruloylCoA->Valuable Compounds Downstream Enzymes Central Metabolism Central Metabolism Central Metabolism->Tyrosine

Caption: Biosynthetic pathway for feruloyl-CoA production in engineered E. coli.

Troubleshooting_Workflow Start Experiment Start: Induce Protein Expression CheckExpression Check for Protein Expression (SDS-PAGE) Start->CheckExpression CheckSolubility Check Protein Solubility CheckExpression->CheckSolubility Expression Observed TroubleshootExpression Troubleshoot: - Optimize inducer conc. - Check codon usage - Verify plasmid CheckExpression->TroubleshootExpression No/Low Expression CheckActivity Check Enzyme Activity/ Product Formation CheckSolubility->CheckActivity Soluble TroubleshootSolubility Troubleshoot: - Lower temperature - Reduce inducer conc. - Change E. coli strain CheckSolubility->TroubleshootSolubility Insoluble Success Successful Expression and Activity CheckActivity->Success Active TroubleshootActivity Troubleshoot: - Check metabolic load - Supplement precursors - Optimize fermentation CheckActivity->TroubleshootActivity Inactive/Low Activity TroubleshootExpression->Start Re-run Experiment TroubleshootSolubility->Start Re-run Experiment TroubleshootActivity->Start Re-run Experiment

Caption: Troubleshooting workflow for optimizing enzyme expression.

References

Challenges in quantifying trans-Feruloyl-CoA in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trans-Feruloyl-CoA in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound include its:

  • Low Abundance: It is often present at very low concentrations in biological samples, making detection difficult.

  • Inherent Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures. It is also sensitive to oxidation.

  • Complex Sample Matrix: Biological samples contain a multitude of other compounds that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement in mass spectrometry.

Q2: How can I obtain a standard for this compound for quantification?

A2: Since commercial standards are generally unavailable, this compound is typically synthesized enzymatically. This involves the use of a 4-coumarate-CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) enzyme to catalyze the reaction between ferulic acid and Coenzyme A in the presence of ATP and magnesium ions.[1][2] The product can then be purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Q3: What is the best internal standard for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C]- or [¹⁵N]-labeled this compound. However, these are not commercially available. A practical alternative is to use a structurally similar acyl-CoA that is not present in the sample, such as an odd-chain acyl-CoA (e.g., heptanoyl-CoA) or another hydroxycinnamoyl-CoA that can be chromatographically separated. The use of an internal standard is crucial to correct for variability in sample preparation and matrix effects.

Q4: How should I store my samples to prevent degradation of this compound?

A4: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. The thioester bond of acyl-CoAs is more stable at acidic pH.[3] Therefore, extraction buffers should be acidic (pH 4-6) and contain antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation. Aqueous solutions of acyl-CoAs are generally unstable and should be analyzed as quickly as possible or stored at -80°C after being dried down and reconstituted in an appropriate solvent just before analysis.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No or Low Signal/Peak Intensity 1. Degradation of this compound: The analyte is unstable and may have degraded during sample collection, storage, or extraction. 2. Low Abundance: The concentration in the sample is below the limit of detection (LOD) of the instrument. 3. Inefficient Extraction: The extraction protocol is not effectively isolating the analyte. 4. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 5. Incorrect MS/MS Parameters: The precursor/product ion transitions and collision energy are not optimized.1. Optimize Sample Handling: Flash-freeze samples immediately. Use acidic extraction buffers with antioxidants. Minimize freeze-thaw cycles. 2. Increase Sample Amount: Use a larger starting amount of biological material. Concentrate the final extract. 3. Optimize Extraction: Experiment with different extraction solvents (e.g., methanol/acetonitrile mixtures with acid). Consider solid-phase extraction (SPE) for cleanup and concentration. 4. Address Matrix Effects: Improve chromatographic separation to resolve the analyte from interfering compounds. Use a matrix-matched calibration curve. Employ a stable isotope-labeled internal standard if available. 5. Optimize MS/MS Method: Infuse a synthesized this compound standard to determine the optimal precursor and product ions and collision energy.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the polar parts of the molecule. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase: pH or organic composition is not optimal. 4. Extra-column Volume: Issues with tubing or connections in the LC system.1. Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Optimize Chromatography: Adjust the gradient profile and mobile phase composition. Ensure the sample solvent is compatible with the initial mobile phase. 4. System Maintenance: Check all fittings and tubing for proper connections and minimize their length and diameter.
High Background Noise 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system. 2. Matrix Effects: Complex sample matrix contributing to a high chemical background.1. Use High-Purity Solvents: Use LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve Sample Cleanup: Incorporate an additional cleanup step like SPE.
Inconsistent Retention Time 1. Changes in Mobile Phase Composition: Inaccurate gradient formation or evaporation of volatile components. 2. Column Degradation: Loss of stationary phase or column contamination. 3. Fluctuations in Column Temperature: Inconsistent heating of the column oven.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep them tightly sealed. 2. Use a Guard Column: Protect the analytical column from contaminants. Replace the column if performance degrades significantly. 3. Ensure Stable Temperature: Allow the column oven to equilibrate fully before starting a sequence.

Quantitative Data

Due to the low abundance and transient nature of this compound, published quantitative data on its endogenous levels in biological samples is scarce. The following table provides hypothetical but realistic concentration ranges for illustrative purposes. Actual concentrations can vary significantly depending on the organism, tissue, and physiological conditions.

Sample Type Organism Hypothetical Concentration Range (pmol/g fresh weight) Reference/Notes
SeedlingsArabidopsis thaliana1 - 10Levels are expected to be low as it is a metabolic intermediate.
Root TissueArabidopsis thaliana0.5 - 5Involved in suberin biosynthesis, but likely does not accumulate.[5]
Recombinant CultureEscherichia coli10 - 100Higher levels can be achieved by overexpressing a feruloyl-CoA synthetase.
Bacterial CulturePseudomonas putida5 - 50Part of the ferulic acid degradation pathway.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Standard

This protocol describes the in-vitro synthesis of this compound to be used as an analytical standard.

Materials:

  • Ferulic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Purified 4-Coumarate-CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS) enzyme

  • Solid-Phase Extraction (SPE) C18 cartridge

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 2.5 mM MgCl₂

    • 2.0 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM Ferulic acid

    • Add purified 4CL or FCS enzyme to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Purification by SPE:

    • Activate a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and unreacted polar components.

    • Elute the this compound with 2 mL of 80% methanol in water.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound spectrophotometrically by measuring its absorbance at 345 nm (molar extinction coefficient, ε ≈ 21,000 M⁻¹cm⁻¹).

    • Aliquot the purified standard and store at -80°C.

Protocol 2: Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings)

  • Liquid nitrogen

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (IS) solution (e.g., 10 µM Heptanoyl-CoA)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • Harvest ~100 mg of plant tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold extraction buffer.

    • Add a known amount of the internal standard solution.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cleanup:

    • Activate a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 3 mL of water containing 0.1% formic acid.

    • Elute the acyl-CoAs with 2 mL of 80% methanol containing 0.1% formic acid.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the sample in 100 µL of 50% methanol in water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

      • Flow rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Positive Ion Mode):

      • Use Multiple Reaction Monitoring (MRM).

      • Optimize the precursor ion [M+H]⁺ for this compound and the internal standard.

      • Optimize the product ions and collision energies. A common neutral loss for acyl-CoAs is 507 Da.

  • Quantification:

    • Create a calibration curve using the synthesized this compound standard, spiked into a blank matrix extract to account for matrix effects.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Liquid N2) Sample->Homogenization Extraction Extraction (Acidic Buffer + IS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Drying Drying Down SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_activation Activation cluster_downstream Downstream Pathways Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid pCoumaric_acid pCoumaric_acid Cinnamic_acid->pCoumaric_acid Caffeic_acid Caffeic_acid pCoumaric_acid->Caffeic_acid Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CL / FCS (+ CoA, ATP) Lignin Lignin Biosynthesis Feruloyl_CoA->Lignin Suberin Suberin Biosynthesis Feruloyl_CoA->Suberin Vanillin Vanillin Production (in microbes) Feruloyl_CoA->Vanillin

Caption: Biosynthetic pathway involving this compound.

troubleshooting_logic node_action node_action Start Low/No Signal Check_Standard Standard Injection OK? Start->Check_Standard Check_Sample_Prep Sample Preparation Issue? Check_Standard->Check_Sample_Prep Yes Optimize_MS Optimize MS Parameters Check_Standard->Optimize_MS No Check_Matrix Matrix Effect? Check_Sample_Prep->Check_Matrix No Optimize_Prep Optimize Sample Prep Check_Sample_Prep->Optimize_Prep Yes Improve_Chroma Improve Chromatography Check_Matrix->Improve_Chroma Yes

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Separation of Hydroxycinnamoyl-CoAs by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC gradients for the separation of hydroxycinnamoyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of hydroxycinnamoyl-CoAs.

Q1: Why are my hydroxycinnamoyl-CoA peaks tailing?

Peak tailing is a common issue when analyzing polar compounds like hydroxycinnamoyl-CoAs on reversed-phase columns. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause: Hydroxycinnamoyl-CoAs contain polar functional groups that can interact with residual silanol groups on the surface of silica-based C18 columns. These interactions are more pronounced at mid-range pH levels (pH > 3.0) where the silanol groups are ionized and can interact with any basic moieties on the analyte.[1][2]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.0 can suppress the ionization of silanol groups, thereby minimizing secondary interactions and improving peak shape.[2][3]

  • Solution 2: Use a Modified Column:

    • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2]

    • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from the silica surface and can improve peak shape for polar compounds.

  • Solution 3: Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also lead to peak tailing. If the problem persists after adjusting the mobile phase and trying a suitable column, consider replacing the guard column or the analytical column.

Q2: My retention times are shifting from run to run. What could be the cause?

Retention time instability can compromise the reliability and reproducibility of your analytical results. Several factors can contribute to this issue.

  • Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes of the starting mobile phase.

  • Cause 2: Mobile Phase Composition and Preparation:

    • Inconsistent Preparation: Minor variations in the preparation of the mobile phase, such as pH adjustment or solvent ratios, can lead to significant shifts in retention time.

    • Solvent Volatility: If one of the solvents in your mobile phase is highly volatile, its concentration can change over time, affecting retention.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate and consistent measurements. Degas the mobile phase before use to prevent bubble formation in the pump and detector.

  • Cause 3: Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause 4: Pump and System Issues: Leaks in the HPLC system or problems with the pump's check valves can cause inconsistent flow rates and, consequently, variable retention times.

    • Solution: Regularly inspect the system for leaks and perform routine maintenance on the pump.

Q3: I am observing a high backpressure in my HPLC system. What should I do?

High backpressure can indicate a blockage in the system and can potentially damage the column or the pump.

  • Cause 1: Column or Frit Blockage: Particulate matter from the sample or precipitation of buffer salts can clog the column inlet frit or the guard column.

    • Solution:

      • Filter all samples and mobile phases before use.

      • Use a guard column to protect the analytical column.

      • If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit) with a strong solvent. If the pressure does not decrease, the column may need to be replaced.

  • Cause 2: Mobile Phase Precipitation: Using buffers at concentrations near their solubility limit, especially when mixed with high percentages of organic solvent, can lead to precipitation within the system.

    • Solution: Ensure that the buffer concentration is appropriate for the mobile phase composition. If you suspect precipitation, flush the system with a solvent in which the buffer is soluble (e.g., water for phosphate buffers).

  • Cause 3: Blockage in Tubing or Injector: Blockages can also occur in the tubing or the injector port.

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the high pressure.

Q4: How can I improve the resolution between my hydroxycinnamoyl-CoA peaks?

Achieving good resolution is critical for accurate quantification.

  • Solution 1: Optimize the Gradient Slope: A shallower gradient (slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.

  • Solution 2: Adjust the Mobile Phase Composition:

    • Solvent Choice: Switching between acetonitrile and methanol as the organic modifier can alter the selectivity of the separation due to their different solvent properties.

    • pH Adjustment: As mentioned earlier, pH can significantly impact the retention and peak shape of ionizable compounds. Fine-tuning the pH of the mobile phase can improve resolution.

  • Solution 3: Change the Column: If optimizing the mobile phase and gradient does not provide sufficient resolution, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity) or a column with a smaller particle size for higher efficiency.

  • Solution 4: Lower the Temperature: In some cases, reducing the column temperature can improve resolution, although it may also increase backpressure.

Data Presentation: HPLC Parameters for Hydroxycinnamoyl-CoA Separation

The following tables summarize typical HPLC parameters used for the separation of hydroxycinnamoyl-CoAs, compiled from various sources.

Table 1: HPLC Column Specifications

ParameterSpecification 1Specification 2
Stationary Phase C18C18
Particle Size 5 µm2.6 µm
Column Dimensions 250 mm x 4.6 mm100 mm x 4.6 mm
Pore Size 100 Å100 Å
End-capping YesYes

Table 2: Mobile Phase Composition

ComponentMobile Phase AMobile Phase B
Solvent 20 mM Potassium PhosphateAcetonitrile
pH 2.9-

Table 3: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0 - 59551.0
5 - 3295 -> 625 -> 381.0
32 - 3562 -> 2538 -> 751.0
35 - 4025 -> 9575 -> 51.0
40 - 459551.0

This is an example gradient and may require optimization for specific applications.

Experimental Protocols

Protocol 1: HPLC Analysis of Hydroxycinnamoyl-CoA Esters

This protocol is adapted from a method for the analysis of synthesized hydroxycinnamoyl-CoA esters.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄).

    • Phosphoric acid for pH adjustment.

    • Ultrapure water.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water. Adjust the pH to 2.9 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation:

    • Dissolve the hydroxycinnamoyl-CoA ester standards or samples in a suitable solvent. For improved stability, especially for long-term storage, it is recommended to store them lyophilized or in a solution at pH 6.0 at -80°C. For analysis, dissolve in a buffer that is compatible with the mobile phase. To prevent degradation, consider adding 5 mM EDTA and 10 mM TCEP to the sample solvent before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with Mobile Phase A (20 mM KH₂PO₄, pH 2.9) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-32 min: Linear gradient from 95% A, 5% B to 62% A, 38% B

      • 32-35 min: Linear gradient from 62% A, 38% B to 25% A, 75% B

      • 35-40 min: Linear gradient from 25% A, 75% B to 95% A, 5% B

      • 40-45 min: 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for the specific hydroxycinnamoyl-CoA (typically around 254 nm for the CoA moiety or a higher wavelength corresponding to the absorbance maximum of the hydroxycinnamoyl group).

    • Injection Volume: 10-20 µL.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Problem (e.g., Peak Tailing, Retention Time Shift) IsolateProblem Isolate the Problem Start->IsolateProblem CheckColumn Check Column - Age and usage? - Correctly installed? ColumnIssue Potential Column Issue CheckColumn->ColumnIssue If issues found CheckMobilePhase Check Mobile Phase - Freshly prepared? - Correct pH? - Degassed? MobilePhaseIssue Potential Mobile Phase Issue CheckMobilePhase->MobilePhaseIssue If issues found CheckSystem Check HPLC System - Leaks? - Pressure stable? - Temperature constant? SystemIssue Potential System Issue CheckSystem->SystemIssue If issues found IsolateProblem->CheckColumn Step 1 IsolateProblem->CheckMobilePhase Step 2 IsolateProblem->CheckSystem Step 3 SolutionColumn Solution: - Flush column - Replace guard column - Replace analytical column ColumnIssue->SolutionColumn SolutionMobilePhase Solution: - Prepare fresh mobile phase - Verify pH - Degas thoroughly MobilePhaseIssue->SolutionMobilePhase SolutionSystem Solution: - Check fittings for leaks - Purge pump - Set column oven temperature SystemIssue->SolutionSystem End Problem Resolved SolutionColumn->End SolutionMobilePhase->End SolutionSystem->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Gradient_Optimization_Workflow Start Start: Poor Resolution InitialScouting 1. Initial Scouting Run (e.g., 5-95% B in 20 min) Start->InitialScouting EvaluateScout Evaluate Elution Profile InitialScouting->EvaluateScout AdjustGradientSlope 2. Adjust Gradient Slope - Shallower for better resolution - Steeper for faster runs EvaluateScout->AdjustGradientSlope Peaks co-elute IsResolutionAdequate Resolution Adequate? AdjustGradientSlope->IsResolutionAdequate OptimizeMobilePhase 3. Optimize Mobile Phase - Change organic solvent (ACN vs. MeOH) - Fine-tune pH OptimizeMobilePhase->IsResolutionAdequate ConsiderColumn 4. Consider a Different Column - Alternative selectivity (e.g., Phenyl-Hexyl) - Higher efficiency (smaller particles) Iterate Iterate ConsiderColumn->Iterate IsResolutionAdequate->OptimizeMobilePhase No IsResolutionAdequate->ConsiderColumn Still No FinalMethod Final Optimized Method IsResolutionAdequate->FinalMethod Yes Iterate->InitialScouting

Caption: A systematic approach to HPLC gradient optimization.

References

Minimizing thioesterase activity in crude enzyme preparations for CoA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize thioesterase activity in crude enzyme preparations for Coenzyme A (CoA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are thioesterases and why are they a problem in CoA synthesis?

A1: Thioesterases (TEs) are enzymes that hydrolyze thioester bonds, such as those found in acyl-CoA molecules, which are key intermediates in enzymatic CoA synthesis.[1][2] In crude enzyme preparations, native thioesterases from the host organism (e.g., E. coli) can degrade these essential intermediates, reducing the yield of the final CoA product.[3] This premature cleavage of the acyl-CoA depletes the substrate pool and can terminate the synthesis pathway early.[4][5]

Q2: How can I detect thioesterase activity in my crude enzyme preparation?

A2: Thioesterase activity can be measured using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free thiol group of Coenzyme A that is released upon hydrolysis of an acyl-CoA substrate by thioesterases. This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Q3: What are the common sources of thioesterase contamination?

A3: The primary source of thioesterase contamination is the host organism used for expressing the enzymes for CoA synthesis. Escherichia coli, a commonly used host, has several native thioesterases (e.g., TesA, TesB, YbgC, YdiI, FadM) that can interfere with the synthesis pathway. These enzymes are naturally present in the cell's cytoplasm and will be part of the crude lysate after cell disruption.

Q4: Can I use a specific E. coli strain with reduced thioesterase activity?

A4: Yes, using genetically engineered E. coli strains with one or more thioesterase genes knocked out can significantly reduce background hydrolytic activity. For example, a strain with knockouts of yciA, ybgC, ydiI, tesA, fadM, and tesB has been shown to decrease unwanted side reactions and improve the yield of desired products in cell-free systems.

Q5: How can I improve the stability of CoA in my reaction?

A5: Coenzyme A is most stable at a pH between 2 and 6. It is unstable at pH values above 8. The primary route of CoA degradation is oxidation to form CoA disulfides. To prevent this, it is recommended to include reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol in your buffers. For storage, aqueous solutions of CoA should be kept frozen at -20°C or below.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to thioesterase activity during CoA synthesis.

Issue 1: Low yield of CoA product, with detection of free fatty acids or other breakdown products.

This is a classic sign of significant thioesterase activity in your crude enzyme preparation.

Troubleshooting_Thioesterase_Activity start Low CoA Yield Detected confirm_activity Confirm Thioesterase Activity (DTNB Assay) start->confirm_activity strategy Select a Strategy to Minimize Thioesterase Activity confirm_activity->strategy Activity Confirmed inhibition Inhibition strategy->inhibition removal Removal/Separation strategy->removal inhibitor_cocktail Add Broad-Spectrum Thioesterase Inhibitors inhibition->inhibitor_cocktail heat_inactivation Heat Inactivation (if target enzymes are stable) removal->heat_inactivation precipitation Ammonium Sulfate Precipitation removal->precipitation chromatography Ion Exchange Chromatography removal->chromatography re_assay Re-run CoA Synthesis and Measure Yield inhibitor_cocktail->re_assay heat_inactivation->re_assay precipitation->re_assay chromatography->re_assay

Caption: Troubleshooting workflow for low CoA yield.

Solutions and Methodologies

Inhibition of Thioesterase Activity

For a quick solution without extensive purification, chemical inhibition can be effective.

  • Broad-Spectrum Inhibitors: While specific, potent inhibitors for all E. coli thioesterases are not always available in a single cocktail, some compounds have shown inhibitory effects. Palmostatin B and its analogs are known inhibitors of certain types of thioesterases, though their effectiveness in crude extracts for CoA synthesis needs empirical validation. Protease inhibitor cocktails often do not inhibit thioesterases, but some broad-spectrum cocktails may have components with off-target effects on esterases. It is crucial to test the inhibitor's compatibility with your CoA synthesis enzymes.

  • Product Inhibition: Some thioesterases are naturally inhibited by free Coenzyme A. Ensuring a sufficient concentration of CoA at the start of the reaction might help to suppress the activity of these specific thioesterases.

Inhibitor TypeTarget ClassTypical Working Conc.Considerations
Palmostatin AnalogsAcyl-protein thioesterases1-10 µMSpecificity in crude extracts varies. Test for effects on synthesis enzymes.
Free Coenzyme ACertain acyl-CoA thioesterases10-15 µM (IC50 for some)Acts as a competitive inhibitor for some thioesterases.
Removal or Separation of Thioesterases

Physically removing thioesterases from the crude extract is often a more robust solution.

  • Heat Inactivation: This method is only viable if the enzymes required for CoA synthesis are significantly more thermostable than the contaminating thioesterases. The stability of E. coli enzymes varies, but some can be inactivated by heating the crude lysate.

    Protocol:

    • Determine the heat stability of your desired enzymes.

    • If they are stable at higher temperatures, incubate the crude lysate at a temperature that denatures thioesterases but preserves your enzymes' activity (e.g., start with trials at 50-60°C for 10-30 minutes).

    • Centrifuge the heat-treated lysate at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet the denatured proteins.

    • Use the resulting supernatant for your CoA synthesis reaction.

  • Ammonium Sulfate Precipitation: This technique separates proteins based on their solubility at high salt concentrations. By performing a fractional precipitation (an "ammonium sulfate cut"), it's possible to precipitate and remove a significant portion of contaminating proteins, including thioesterases, while keeping your enzymes of interest in solution (or vice-versa).

    Protocol:

    • Slowly add a specific percentage of saturated ammonium sulfate solution to your crude lysate while gently stirring on ice.

    • Allow precipitation to occur for at least 30 minutes on ice.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can then be subjected to a higher concentration of ammonium sulfate to precipitate a different fraction of proteins.

    • The fractions (pellets and final supernatant) should be desalted (e.g., via dialysis or a desalting column) and then assayed for both thioesterase activity and the activity of your desired synthesis enzymes to determine the optimal precipitation range.

  • Ion Exchange Chromatography (IEX): This is a powerful purification step that separates proteins based on their net charge at a specific pH. By choosing the appropriate resin (anion or cation exchanger) and buffer pH, you can selectively bind either the thioesterases or your enzymes of interest, allowing for their separation.

    Protocol:

    • Equilibrate an ion exchange column (e.g., DEAE-Sepharose for anion exchange or CM-Sepharose for cation exchange) with a starting buffer at a specific pH.

    • Load the crude enzyme preparation onto the column. Proteins with the opposite charge to the resin will bind.

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and assay each for thioesterase activity and the activity of your CoA synthesis enzymes to identify the fractions containing your purified enzymes free of thioesterase contamination.

MethodPrincipleAdvantagesDisadvantages
Heat Inactivation Differential thermal stabilityFast and simpleOnly applicable if synthesis enzymes are heat-stable; may denature some desired enzymes.
Ammonium Sulfate Ppt. Differential solubilityInexpensive, good for initial bulk separation, concentrates the sample.Co-precipitation can occur; requires a desalting step.
Ion Exchange Chrom. Separation by chargeHigh resolution and capacity; can be very effective for separation.More time-consuming; requires specialized equipment and optimization of pH and salt conditions.

Experimental Protocols

Protocol 1: DTNB Assay for Thioesterase Activity

This protocol allows for the quantification of thioesterase activity in a crude enzyme preparation.

Materials:

  • Crude enzyme extract

  • DTNB stock solution (e.g., 100 mM in DMSO)

  • Acyl-CoA substrate (e.g., Acetyl-CoA or Palmitoyl-CoA, 10-20 mM stock in appropriate buffer)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0)

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:

    • 170 µL Assay Buffer

    • 10 µL Crude Enzyme Extract (diluted as necessary)

    • 2 µL DTNB stock solution (for a final concentration of 1 mM)

  • Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 20 µL of the acyl-CoA substrate (for a final concentration of 1-2 mM).

  • Immediately begin monitoring the increase in absorbance at 412 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.

Calculation: Activity (µmol/min/mg) = (ΔAbs412/min * Total Volume) / (14.15 * Path Length * mg of protein in reaction)

DTNB_Assay_Logic cluster_reactants Reactants cluster_products Products cluster_detection Detection AcylCoA Acyl-CoA FFA Free Fatty Acid AcylCoA->FFA Hydrolysis CoA Coenzyme A (CoA-SH) AcylCoA->CoA Hydrolysis Thioesterase Thioesterase (in crude extract) Thioesterase->FFA Hydrolysis Thioesterase->CoA Hydrolysis TNB TNB (Yellow, A412nm) CoA->TNB DTNB DTNB (Colorless) DTNB->TNB Measurement Measure A412nm TNB->Measurement Quantify

Caption: Principle of the DTNB thioesterase assay.

References

Technical Support Center: Optimizing Cofactor Regeneration in trans-Feruloyl-CoA Dependent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-feruloyl-CoA dependent pathways. Our goal is to help you overcome common experimental hurdles related to cofactor regeneration, ensuring the efficiency and success of your projects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low product yield in my whole-cell biocatalysis system.

  • Question: I am seeing very low titers of my target molecule. I suspect an issue with cofactor availability for the reductase steps in my pathway. How can I confirm this and what can I do to improve it?

  • Answer: Low product yield is a common problem often linked to an imbalance in the cellular redox state, specifically the ratio of reduced to oxidized cofactors (NADH/NAD⁺ and NADPH/NADP⁺).

    • Initial Verification: First, you should quantify the intracellular concentrations of these cofactors. A significant decrease in the NADPH/NADP⁺ or NADH/NAD⁺ ratio upon induction of your pathway is a strong indicator of a cofactor regeneration bottleneck.

    • Solution 1: Implement a Cofactor Regeneration System: Co-express an enzyme that specifically regenerates the required cofactor. The choice of enzyme depends on the specific cofactor (NADH or NADPH) and the available substrate.

      • For NADPH regeneration: Glucose-6-phosphate dehydrogenase (G6PDH) is a common choice, utilizing glucose-6-phosphate as a substrate.[1][2] Formate dehydrogenase (FDH) can also be engineered for NADPH regeneration.[3]

      • For NADH regeneration: Alcohol dehydrogenase (ADH) can be used, with isopropanol as a sacrificial substrate, producing acetone as a byproduct.[4] Formate dehydrogenase (FDH) is another excellent option, using formate as a substrate and producing CO₂.

    • Solution 2: Pathway-based Cofactor Regeneration: Engineer the host's central metabolism to favor the production of the required cofactor. For instance, a two-gene ethanol utilization pathway can be introduced into E. coli to generate two molecules of NADH per molecule of ethanol.[5]

Issue 2: My purified enzyme shows lower than expected activity.

  • Question: The specific activity of my purified feruloyl-CoA reductase is significantly lower than reported values. What could be the cause?

  • Answer: Assuming the protein is correctly folded and stable, the issue often lies with the assay conditions or cofactor stability.

    • Cofactor Degradation: NADPH and NADH are unstable, particularly at low pH and higher temperatures. Ensure your buffers are at an appropriate pH (typically around 7.0-8.5) and prepare cofactor solutions fresh before each experiment. Store stock solutions appropriately.

    • Sub-optimal Cofactor Concentration: The enzyme's activity is dependent on the concentration of its cofactor. Determine the Kₘ of your enzyme for its cofactor and ensure you are using a saturating concentration in your assays (typically 5-10 times the Kₘ).

    • Inadequate Cofactor Regeneration in Coupled Assays: If you are using a coupled-enzyme assay to regenerate the cofactor in vitro, the regeneration system may not be efficient enough to keep up with the consumption by your primary enzyme. Ensure the specific activity of the regeneration enzyme (e.g., G6PDH or ADH) is in excess.

Issue 3: Inconsistent results when measuring intracellular cofactor ratios.

  • Question: I am getting highly variable NAD(P)H/NAD(P)⁺ ratios between replicate experiments. How can I improve the reproducibility of my measurements?

  • Answer: Accurate measurement of nicotinamide adenine dinucleotide redox cofactors is challenging due to their reactivity and potential for interconversion during extraction.

    • Extraction Method is Critical: The choice of extraction solvent and procedure is paramount. A common issue is the conversion of the reduced form (NADPH, NADH) to the oxidized form (NADP⁺, NAD⁺) during extraction.

      • An effective method involves extraction with a cold mixture of acetonitrile, methanol, and water (40:40:20) containing 0.1 M formic acid. This minimizes interconversion.

      • It is crucial to neutralize the samples immediately after extraction to prevent acid-catalyzed degradation of the reduced cofactors.

    • Rapid Quenching: Ensure that metabolic activity is quenched instantly at the time of sampling to get a true snapshot of the intracellular cofactor pools. This is typically achieved by rapidly mixing the cell culture with a cold non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical intracellular NADPH/NADP⁺ ratio, and what should I aim for?

A1: The reported intracellular NADPH/NADP⁺ ratios can vary widely depending on the organism and conditions. For example, in E. coli, it can be around 57, while in Saccharomyces cerevisiae under aerobic conditions, it might be closer to 1.2. For pathways with high NADPH demand, a higher ratio is generally desirable. A common strategy is to engineer the host to maintain a high ratio even under the metabolic load of the heterologous pathway.

Q2: Can I switch the cofactor preference of my enzyme from NADPH to NADH?

A2: Yes, protein engineering can be used to alter the cofactor specificity of an enzyme. This can be advantageous as NADH regeneration systems are often more efficient. For example, switching the cofactor preference of a cinnamoyl-CoA reductase (CCR) from NADP⁺ to NAD⁺ has been shown to significantly improve the efficiency of a vanillin biosynthesis pathway. This typically involves site-directed mutagenesis of residues in the cofactor-binding pocket.

Q3: Are there commercially available kits for cofactor regeneration?

A3: Yes, several companies offer kits for NADPH and NADH regeneration. These are particularly useful for in vitro enzyme assays and cell-free systems. They typically contain an enzyme (like glucose-6-phosphate dehydrogenase for NADPH) and its substrate.

Q4: How do I choose the best cofactor regeneration system for my application?

A4: The choice depends on several factors:

  • Cofactor Specificity: Does your pathway require NADPH, NADH, or both?

  • Host Organism: The chosen regeneration system should be compatible with the host's metabolism and not introduce toxic byproducts.

  • Substrate Availability and Cost: The substrate for the regeneration enzyme should be readily available and economically viable for your scale of production.

  • Redox Potential: The thermodynamic driving force of the regeneration reaction should be sufficient.

Q5: What is the role of feruloyl-CoA synthetase (FCS) and can it be a bottleneck?

A5: Feruloyl-CoA synthetase (FCS) is a key enzyme that activates ferulic acid to feruloyl-CoA, which is the substrate for the subsequent reductase. The activity of FCS can indeed be a rate-limiting step. Engineering FCS to have improved catalytic efficiency for ferulic acid or other phenylpropanoid acids can enhance the overall productivity of the pathway.

Data Presentation

Table 1: Comparison of Common Cofactor Regeneration Systems

Regeneration SystemEnzymeSubstrateByproductCofactorAdvantagesDisadvantages
Glucose DehydrogenaseGDHGlucoseGluconolactoneNADH/NADPHHigh efficiencyPotential for substrate inhibition
Glucose-6-Phosphate DehydrogenaseG6PDHGlucose-6-Phosphate6-Phosphoglucono-δ-lactoneNADPHHigh specificity for NADPHSubstrate can be costly
Formate DehydrogenaseFDHFormateCO₂NADH/NADPHGaseous byproduct is easily removedCan have lower specific activity
Alcohol DehydrogenaseADHIsopropanolAcetoneNADHInexpensive substrateByproduct can be toxic to cells
Ethanol Utilization PathwayAcetaldehyde Dehydrogenase & Alcohol DehydrogenaseEthanolAcetyl-CoANADHHigh theoretical yield (2 NADH/ethanol)Ethanol can be toxic at high concentrations

Table 2: Kinetic Properties of Wild-Type and Engineered Feruloyl-CoA Synthetase (FCS) Variants for Ferulic Acid

Enzyme VariantKₘ (mM) for Ferulic Acidkcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)Fold Improvement in Catalytic EfficiencyReference
Wild-Type FCS0.3567.7193.4-
FcsFAE407R/I481K/K483RN/AN/AN/A8.71
Data for engineered variants often presented as fold-change. Specific kinetic parameters may not always be reported.

Experimental Protocols

Protocol 1: Quantification of Intracellular NAD(P)⁺ and NAD(P)H using LC-MS

Objective: To accurately measure the intracellular concentrations of NAD⁺, NADH, NADP⁺, and NADPH.

Materials:

  • Cell culture of interest

  • Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -20°C.

  • Neutralization Buffer: 15% (w/v) ammonium bicarbonate.

  • LC-MS system.

  • Internal standards (e.g., isotopically labeled NAD(P)⁺ and NAD(P)H).

Procedure:

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of cell culture (e.g., 1 mL).

    • Immediately quench the metabolic activity by adding the cell suspension to 4 volumes of the cold extraction solvent.

  • Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Immediately add the neutralization buffer to bring the pH to ~7.

  • Analysis:

    • Analyze the neutralized extract by LC-MS.

    • Separate the different cofactor forms using a suitable column (e.g., an anion-exchange column).

    • Quantify the analytes based on a standard curve generated with known concentrations of the cofactors.

Protocol 2: In Vitro Enzyme Assay for a Feruloyl-CoA Reductase with NADPH Regeneration

Objective: To determine the specific activity of a purified feruloyl-CoA reductase.

Materials:

  • Purified feruloyl-CoA reductase.

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

  • Feruloyl-CoA (substrate).

  • NADPH.

  • NADPH Regeneration System:

    • Glucose-6-phosphate dehydrogenase (G6PDH).

    • Glucose-6-phosphate (G6P).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a master mix containing the assay buffer, G6P, and G6PDH.

  • Set up the reaction:

    • In a cuvette, add the master mix, feruloyl-CoA, and the purified feruloyl-CoA reductase.

    • Start the reaction by adding NADPH.

  • Monitor the reaction:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate Specific Activity:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the change in absorbance to the change in NADPH concentration.

    • Calculate the specific activity in units of µmol/min/mg of enzyme.

Visualizations

Pathway_Cofactor_Regeneration cluster_pathway This compound Dependent Pathway cluster_regeneration NADPH Regeneration Cycle Ferulic Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic Acid->FCS ATP, CoA Feruloyl-CoA Feruloyl-CoA FCS->Feruloyl-CoA AMP, PPi FCR Feruloyl-CoA Reductase (FCR) Feruloyl-CoA->FCR Product Product FCR->Product NADP NADP+ FCR->NADP Consumes G6PDH G6PDH NADP->G6PDH NADPH NADPH NADPH->FCR Provides NADPH->NADP G6PDH->NADPH 6PGL 6-P-Glucono- lactone G6PDH->6PGL G6P Glucose-6-P G6P->G6PDH

Caption: Cofactor regeneration coupled to a this compound pathway.

Troubleshooting_Workflow Start Low Product Yield CheckCofactors Quantify Intracellular NAD(P)H / NAD(P)+ Ratios Start->CheckCofactors RatioLow Is Ratio Significantly Decreased? CheckCofactors->RatioLow ImplementRegen Implement Cofactor Regeneration System (e.g., co-express G6PDH) RatioLow->ImplementRegen Yes CheckEnzymeActivity Assess In Vitro Activity of Pathway Enzymes RatioLow->CheckEnzymeActivity No End Problem Resolved ImplementRegen->End ActivityLow Is Specific Activity Low? CheckEnzymeActivity->ActivityLow OptimizeAssay Optimize Assay Conditions (pH, Temp, [Cofactor]) ActivityLow->OptimizeAssay Yes EngineerEnzyme Consider Enzyme Engineering (e.g., improve FCS kinetics) ActivityLow->EngineerEnzyme No OptimizeAssay->End EngineerEnzyme->End

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Confirming the Identity of trans-Feruloyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic engineering, drug discovery, and natural product synthesis, unequivocally confirming the identity of key enzymatic products like trans-Feruloyl-CoA is paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for identifying and quantifying acyl-CoA species, offering high sensitivity and selectivity.[1] The fragmentation pattern of this compound in positive ion mode electrospray ionization (ESI) is predictable and provides a confident identification.

Key Fragmentation Characteristics:

  • Parent Ion: The protonated molecule of this compound ([M+H]⁺) is expected at an m/z corresponding to its molecular weight (943.7 g/mol ).

  • Characteristic Neutral Loss: A hallmark of acyl-CoA fragmentation is the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety. This results in a prominent product ion.[2]

  • Diagnostic Product Ions: A key diagnostic ion for all acyl-CoAs is observed at m/z 428, representing the adenosine-3',5'-diphosphate fragment.[3]

  • Feruloyl Moiety Fragments: The fragmentation of the trans-feruloyl group itself yields characteristic ions, providing further structural confirmation. These fragments are typically observed at m/z 193 (protonated ferulic acid), 175 (loss of water from the feruloyl moiety), 160, and 134.[4]

The following DOT script visualizes the expected fragmentation pathway of this compound in an ESI-MS/MS experiment.

G cluster_frags Product Ions parent This compound [M+H]⁺ m/z 944.2 frag1 [M+H - 507]⁺ m/z 437.2 parent->frag1 Neutral Loss of 507 Da frag2 Adenosine-3',5'-diphosphate m/z 428.1 parent->frag2 Characteristic CoA fragment frag3 trans-Feruloyl moiety [C₁₀H₉O₃]⁺ m/z 177.1 parent->frag3 Feruloyl group fragmentation

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison of Analytical Techniques

While mass spectrometry is highly effective, other techniques can also be employed for the structural confirmation of this compound. The table below compares the key performance aspects of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyHPLC-DAD
Principle Measures mass-to-charge ratio of ions and their fragments.Measures the magnetic properties of atomic nuclei.Measures the absorbance of UV-Vis light by the analyte.
Information Provided Molecular weight and structural information from fragmentation.Detailed atomic-level structural information and connectivity.Retention time and UV-Vis spectrum.
Sensitivity Very high (picomole to femtomole range).[1]Lower (micromole to nanomole range).Moderate (nanomole to picomole range).
Specificity Very high, based on specific fragmentation patterns.Very high, provides unambiguous structure.Moderate, co-elution can be an issue.
Sample Requirement Low (micrograms to nanograms).High (milligrams).Low (micrograms).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).Fast (minutes per sample).
Confirmation Strength High, especially with high-resolution MS.Very high, considered the definitive method for structure elucidation.Moderate, often used for quantification and preliminary identification.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Extract the sample containing this compound using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.

  • Centrifuge the extract to pellet any debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Perform a full scan to identify the parent ion ([M+H]⁺) of this compound. Subsequently, perform product ion scans on the parent ion to obtain the fragmentation spectrum. For targeted quantification, a Multiple Reaction Monitoring (MRM) method can be developed using the characteristic transitions (e.g., m/z 944.2 -> 437.2 and 944.2 -> 428.1).

NMR Spectroscopy

Sample Preparation:

  • Purify a sufficient quantity (milligrams) of this compound using preparative HPLC.

  • Lyophilize the purified sample to remove the solvent.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Analysis:

  • Acquire a ¹H NMR spectrum to observe the characteristic proton signals of the feruloyl moiety (vinylic and aromatic protons) and the CoA portion of the molecule.

  • For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.

HPLC-DAD

Sample Preparation:

  • Similar to the sample preparation for LC-MS/MS.

HPLC-DAD Conditions:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like methanol or acetonitrile.

  • Detection: Monitor the elution profile at a wavelength corresponding to the maximum absorbance of the feruloyl chromophore (around 320-345 nm).

  • Identification: The retention time of the peak of interest is compared to that of an authentic standard of this compound. The UV-Vis spectrum of the peak should also match that of the standard.

Workflow for Analytical Confirmation

The following diagram illustrates a typical workflow for confirming the identity of this compound, integrating the strengths of different analytical techniques.

G start Sample containing potential This compound hplc HPLC-DAD Analysis start->hplc lcms LC-MS/MS Analysis hplc->lcms Tentative ID & Purity nmr NMR Spectroscopy (optional, for definitive structure) lcms->nmr For novel compounds or unambiguous proof end Identity Confirmed lcms->end Confirmed by fragmentation nmr->end

Caption: A typical analytical workflow for the confirmation of this compound.

References

A Comparative Guide to the Kinetic Analysis of trans-Feruloyl-CoA Hydratase/Lyase and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of trans-Feruloyl-CoA hydratase/lyase (HCHL), a key enzyme in the bioconversion of ferulic acid to vanillin, with alternative enzymatic pathways. The information presented herein is intended to assist researchers and professionals in drug development and biotechnology in selecting the most suitable biocatalyst for their specific applications.

Executive Summary

The conversion of ferulic acid, a readily available phenolic compound from plant biomass, into the high-value flavor and fragrance compound vanillin is of significant industrial interest. The primary enzymatic pathway involves the activation of ferulic acid to feruloyl-CoA, followed by the action of this compound hydratase/lyase (HCHL). This guide delves into the kinetic analysis of HCHL from various microbial sources and compares its performance with alternative biosynthetic routes, including the non-oxidative decarboxylation pathway and a novel single-enzyme conversion using an engineered dioxygenase.

Introduction to this compound Hydratase/Lyase

This compound hydratase/lyase (EC 4.1.2.61), also known as enoyl-CoA hydratase/aldolase, is a crucial enzyme in the catabolism of ferulic acid in several microorganisms, including species of Pseudomonas, Streptomyces, and Amycolatopsis.[1][2] The enzyme catalyzes a two-step reaction: the hydration of the double bond of this compound to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA, followed by a retro-aldol cleavage to yield vanillin and acetyl-CoA.[3][4] This CoA-dependent pathway is a key focus for the biotechnological production of "natural" vanillin.

Comparative Kinetic Data

The following table summarizes the available kinetic parameters for this compound hydratase/lyase and enzymes from alternative pathways. This data allows for a direct comparison of their substrate affinity (Km) and catalytic efficiency (kcat or Vmax).

Enzyme/PathwayOrganismSubstrateKm (µM)kcat (s-1)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (s-1µM-1)
CoA-Dependent Pathway
This compound hydratase/lyase (HCHL)Pseudomonas fluorescensFeruloyl-CoA2.4---
Caffeoyl-CoA1.6---
4-Coumaroyl-CoA5.22.3-0.44
Feruloyl-CoA Synthetase (FCS)Streptomyces sp. V-1Ferulic Acid35067.778.20.19
Non-Oxidative Decarboxylation Pathway
Ferulic Acid Decarboxylase (FADase)Enterobacter sp. Px6-4Ferulic Acid23602.1510.1 (µM/s)0.00091
Ferulic Acid Decarboxylase (PAD)Candida guilliermondiiFerulic Acid----
p-Coumaric Acid----
Engineered Single-Enzyme Pathway
Engineered Dioxygenase (Ado mutant)Thermothelomyces thermophilaFerulic Acid---Higher than wild-type
Plant-Based Pathway
Vanillin Synthase (VpVAN)Vanilla planifoliaFerulic Acid----

Note: A dash (-) indicates that the data was not available in the cited literature. The Vmax for FADase from Enterobacter sp. is provided in different units. A direct comparison of catalytic efficiency requires complete kinetic data for all enzymes with their primary substrates.

Alternative Pathways for Vanillin Biosynthesis

Non-Oxidative Decarboxylation Pathway

This pathway offers a CoA-independent route to vanillin. It typically involves two enzymatic steps:

  • Ferulic Acid Decarboxylase (FADase): This enzyme, found in various bacteria and fungi, catalyzes the non-oxidative decarboxylation of ferulic acid to 4-vinylguaiacol.

  • 4-Vinylguaiacol Oxidase/Dehydrogenase: Subsequently, an oxidase or dehydrogenase converts 4-vinylguaiacol to vanillin.

This pathway avoids the need for the expensive cofactor Coenzyme A, making it an attractive alternative for industrial applications.

Engineered Single-Enzyme Conversion

Recent advancements in protein engineering have led to the development of a single, coenzyme-independent dioxygenase that can directly convert ferulic acid to vanillin. An engineered oxidase from Thermothelomyces thermophila has shown the ability to catalyze this one-step conversion, offering a simplified and potentially more efficient production process.

Vanillin Synthase (VpVAN) from Vanilla planifolia

The vanilla orchid itself possesses a hydratase/lyase-type enzyme, vanillin synthase (VpVAN), which directly converts ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. While this represents the natural pathway, the low yields and slow growth of the vanilla plant limit its industrial scalability.

Experimental Protocols

Assay for this compound Hydratase/Lyase Activity

A common method for determining HCHL activity is a spectrophotometric assay that monitors the decrease in absorbance of the substrate, feruloyl-CoA.

Principle: The assay measures the disappearance of the thioester bond of feruloyl-CoA, which has a characteristic absorbance maximum.

Reagents:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • MgCl2 (e.g., 2.5 mM)

  • Feruloyl-CoA (substrate)

  • Purified this compound hydratase/lyase enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and feruloyl-CoA in a cuvette.

  • Initiate the reaction by adding a specific amount of the purified HCHL enzyme.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm for feruloyl-CoA) over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of feruloyl-CoA.

Note: A coupled assay can also be employed where the production of vanillin is monitored, often using HPLC analysis.

Visualizing the Pathways and Workflows

Metabolic Pathways for Vanillin Production

The following diagrams illustrate the key enzymatic steps in the CoA-dependent and non-oxidative decarboxylation pathways for converting ferulic acid to vanillin.

vanillin_pathways cluster_coa_dependent CoA-Dependent Pathway cluster_non_oxidative Non-Oxidative Decarboxylation Pathway FA Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) FA->FCS ATP, CoA-SH FCoA Feruloyl-CoA FCS->FCoA AMP, PPi HCHL This compound Hydratase/Lyase (HCHL) FCoA->HCHL Vanillin_CoA Vanillin HCHL->Vanillin_CoA AcetylCoA Acetyl-CoA HCHL->AcetylCoA FA2 Ferulic Acid FAD Ferulic Acid Decarboxylase (FADase) FA2->FAD VG 4-Vinylguaiacol FAD->VG CO2 VO Vinylguaiacol Oxidase VG->VO Vanillin_NonOx Vanillin VO->Vanillin_NonOx

Caption: Comparison of CoA-dependent and non-oxidative pathways for vanillin synthesis.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the typical experimental workflow for determining the kinetic parameters of an enzyme.

kinetic_analysis_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification & Concentration Determination Reaction_Setup Set up reaction mixtures (varying [S], constant [E]) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Stock Solution Preparation & Dilutions Substrate_Prep->Reaction_Setup Buffer_Prep Assay Buffer Preparation (pH, cofactors) Buffer_Prep->Reaction_Setup Reaction_Initiation Initiate reaction by adding enzyme Reaction_Setup->Reaction_Initiation Data_Acquisition Monitor reaction progress (e.g., spectrophotometry) Reaction_Initiation->Data_Acquisition Initial_Rates Calculate initial reaction rates (v₀) from progress curves Data_Acquisition->Initial_Rates Michaelis_Menten Plot v₀ vs. [S] (Michaelis-Menten plot) Initial_Rates->Michaelis_Menten Lineweaver_Burk Generate Lineweaver-Burk plot (1/v₀ vs. 1/[S]) Michaelis_Menten->Lineweaver_Burk Parameter_Determination Determine Km and Vmax from the linear plot Lineweaver_Burk->Parameter_Determination

Caption: Standard workflow for determining enzyme kinetic parameters.

Conclusion

The kinetic analysis of this compound hydratase/lyase reveals its efficiency in the CoA-dependent conversion of feruloyl-CoA to vanillin. However, the requirement for coenzyme A presents a potential economic hurdle for large-scale industrial production. Alternative pathways, such as the non-oxidative decarboxylation route and the direct conversion by engineered single enzymes, offer promising cofactor-independent alternatives. The choice of the optimal biocatalytic system will depend on a variety of factors, including substrate availability, desired product purity, and overall process economics. Further research aimed at the comprehensive kinetic characterization of these enzymes, particularly from diverse microbial sources and engineered variants, will be crucial for the development of highly efficient and commercially viable processes for vanillin production.

References

A Comparative Guide to trans-Feruloyl-CoA and Caffeoyl-CoA in the Lignin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of trans-feruloyl-CoA and caffeoyl-CoA, two critical intermediates in the monolignol biosynthesis pathway, a key process in the formation of lignin. Understanding the distinct roles and enzymatic conversions of these molecules is paramount for research aimed at modifying lignin structure for applications in biofuels, biomaterials, and pharmaceuticals.

Core Comparison: Distinct Roles in Monolignol Synthesis

This compound and caffeoyl-CoA are both hydroxycinnamoyl-CoA esters that serve as precursors to the guaiacyl (G) and syringyl (S) lignin monomers. However, they occupy sequential positions in the pathway, with their interconversion being a critical regulatory point.

Caffeoyl-CoA is the substrate for the enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT). This enzyme catalyzes the methylation of the 3-hydroxyl group on the aromatic ring of caffeoyl-CoA, a crucial step that converts it into this compound. This methylation is a key committing step towards the synthesis of both G and S lignin units. Genetic downregulation of CCoAOMT has been shown to significantly decrease the total lignin content in plants, highlighting the essential role of this conversion.

This compound , the product of the CCoAOMT-catalyzed reaction, serves as a major branch point in the pathway. It is the preferred substrate for Cinnamoyl-CoA Reductase (CCR), the first enzyme in the monolignol-specific branch of the pathway. CCR reduces this compound to coniferaldehyde, which is then further reduced to coniferyl alcohol, the direct precursor of G-lignin units. Furthermore, this compound can be hydroxylated and subsequently methylated to produce sinapoyl-CoA, the precursor to S-lignin units.

Quantitative Data Summary

The enzymatic conversion of caffeoyl-CoA and the subsequent reduction of this compound are governed by specific enzyme kinetics. The following table summarizes key kinetic parameters for the primary enzymes acting on these substrates.

SubstrateEnzymeKm (µM)Vmax (nmol mg-1 s-1)Catalytic Efficiency (kcat/Km) (mM-1 s-1)Organism
Caffeoyl-CoACaffeoyl-CoA O-methyltransferase (CCoAOMT)2.50.230.092Petroselinum crispum (Parsley)
This compoundCinnamoyl-CoA Reductase 1 (CCR1)2051235.76.0Petunia hybrida
This compoundCinnamoyl-CoA Reductase 1 (Ta-CCR1)12.31.13 (µkat/mg)91.9Triticum aestivum (Wheat)

Note: Kinetic parameters can vary between different plant species and experimental conditions.

Lignin Biosynthesis Pathway Diagram

The following diagram illustrates the positions of caffeoyl-CoA and this compound within the monolignol biosynthesis pathway.

Lignin_Pathway pCoumaroylCoA p-Coumaroyl-CoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3H FeruloylCoA This compound CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR FiveHydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->FiveHydroxyferuloylCoA F5H ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol CAD GLignin G-Lignin ConiferylAlcohol->GLignin Peroxidases/Laccases SinapoylCoA Sinapoyl-CoA FiveHydroxyferuloylCoA->SinapoylCoA COMT Sinapaldehyde Sinapaldehyde SinapoylCoA->Sinapaldehyde CCR SinapylAlcohol Sinapyl Alcohol Sinapaldehyde->SinapylAlcohol CAD SLignin S-Lignin SinapylAlcohol->SLignin Peroxidases/Laccases

Figure 1. Simplified diagram of the monolignol pathway highlighting the roles of Caffeoyl-CoA and this compound.

Experimental Protocols

Accurate characterization of lignin and its precursors is essential for research in this field. Below are detailed methodologies for key experiments.

Klason Lignin Quantification

This method determines the acid-insoluble lignin content in a biomass sample.

Materials:

  • Extractive-free, dried biomass sample

  • 72% (w/w) Sulfuric acid (H₂SO₄)

  • Deionized water

  • Gooch crucibles with fritted glass discs (medium porosity)

  • Water bath at 30°C

  • Autoclave

  • Drying oven at 105°C

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Weigh approximately 300 mg of the extractive-free, dried biomass sample into a pressure tube. Record the exact weight.

  • Add 3.0 mL of 72% H₂SO₄ to the tube.

  • Place the tube in a water bath at 30°C for 2 hours, stirring every 15 minutes to ensure complete hydrolysis of carbohydrates.

  • Carefully dilute the acid mixture by adding 84 mL of deionized water.

  • Autoclave the diluted mixture at 121°C for 1 hour.

  • Filter the hot acid solution through a pre-weighed Gooch crucible.

  • Wash the residue with hot deionized water until the filtrate is neutral.

  • Dry the crucible with the acid-insoluble lignin residue in an oven at 105°C overnight.

  • Cool the crucible in a desiccator and weigh to determine the mass of the acid-insoluble residue.

  • To correct for ash content, place the crucible in a muffle furnace at 575°C for at least 4 hours.

  • Cool in a desiccator and weigh again. The difference in mass represents the Klason lignin content.

Thioacidolysis for Lignin Monomer Composition

This method cleaves β-O-4 ether linkages in lignin, releasing monomeric units for quantification by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Extractive-free, dried biomass sample (2-5 mg)

  • Thioacidolysis reagent: 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol in 1,4-dioxane.

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., tetracosane)

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • GC-MS system

Procedure:

  • Weigh 2-5 mg of the biomass sample into a screw-cap reaction vial.

  • Add 1 mL of the thioacidolysis reagent and the internal standard.

  • Seal the vial tightly and heat at 100°C for 4 hours.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaHCO₃ solution to neutralize the reaction.

  • Extract the products three times with 2 mL of dichloromethane.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatize the dried residue with the silylating reagent by heating at 70°C for 30 minutes.

  • Analyze the derivatized products by GC-MS to identify and quantify the H, G, and S lignin-derived monomers.

2D HSQC NMR for Lignin Structural Analysis

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the different types of linkages and monomeric units within the lignin polymer.

Materials:

  • Isolated lignin sample (e.g., milled wood lignin)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer with a cryoprobe

Procedure:

  • Dissolve approximately 50 mg of the dried lignin sample in 0.5 mL of DMSO-d₆ in an NMR tube. Gentle heating may be required to aid dissolution.

  • Acquire the 2D HSQC NMR spectrum according to the spectrometer's standard protocols for HSQC experiments. Typical parameters include a spectral width of 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the cross-peaks in the aromatic and side-chain regions of the spectrum. The relative volumes of these integrals can be used to estimate the abundance of different lignin subunits (H, G, S) and inter-unit linkages (β-O-4, β-β, β-5, etc.).

Conclusion

The conversion of caffeoyl-CoA to this compound by CCoAOMT is a pivotal step in the biosynthesis of G and S lignin. While both are essential intermediates, their distinct enzymatic fates and the tight regulation of their interconversion offer key targets for the genetic engineering of lignin. A thorough understanding of their roles, supported by robust quantitative data and detailed analytical protocols, is fundamental for advancing research in lignin modification and utilization.

A Comparative Guide to Bacterial Feruloyl-CoA Synthetases: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Feruloyl-CoA synthetases (FCSs) are pivotal enzymes in the microbial degradation of lignin-derived aromatic compounds, catalyzing the ATP-dependent activation of ferulic acid to feruloyl-CoA. This crucial step initiates a pathway leading to the production of valuable chemicals, including vanillin. As interest in lignin valorization and the bio-based production of fine chemicals grows, a thorough understanding of the structural and functional diversity of bacterial FCSs is essential for enzyme engineering and pathway optimization.

This guide provides an objective comparison of structurally and functionally characterized bacterial feruloyl-CoA synthetases, supported by experimental data. We delve into their kinetic properties, substrate specificities, and structural features to offer a comprehensive resource for researchers in the field.

Quantitative Performance Comparison

The kinetic parameters of feruloyl-CoA synthetases from different bacterial sources reveal significant variations in their catalytic efficiencies and substrate affinities. Below is a summary of the key quantitative data for some well-characterized FCS enzymes.

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)SubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)
FCS1 Lignin-degrading microbial consortium9.037Ferulic Acid0.1236.8245.9371.6
FCS Streptomyces sp. V-17.030Ferulic Acid0.3578.267.7193.4
FCS Pseudomonas putida~7.0~37Ferulic AcidNDNDNDND
FerA Sphingomonas paucimobilis SYK-67.5NDFerulic AcidNDNDNDND

ND: Not Determined

Structural Insights and Comparison

While a crystal structure for a bacterial feruloyl-CoA synthetase has yet to be deposited in the Protein Data Bank, structural analyses using Small-Angle X-ray Scattering (SAXS) and homology modeling have provided valuable insights.[1]

Overall Architecture: Bacterial FCS enzymes, such as FCS1 and FCS3 from lignin-degrading consortia, are reported to exist as homodimers in solution.[1][2] This is a common feature among adenylate-forming enzymes.

Domain Organization: Feruloyl-CoA synthetases belong to the adenylate-forming enzyme superfamily, characterized by a conserved AMP-binding domain.[3] The UniProt entry for the FCS from Streptomyces sp. V-1 (S5M744) indicates the presence of an AMP-binding domain (PF00501) and a C-terminal AMP-binding domain (PF13193).[3]

Active Site: The active site of FCS enzymes is responsible for binding ferulic acid, ATP, and Coenzyme A. While a detailed comparison of the active site architecture awaits high-resolution crystal structures, the UniProt entry for the Streptomyces sp. V-1 FCS suggests potential binding sites. The AlphaFold predicted structure of the Pseudomonas putida KT2440 FCS (UniProt Q88HK0) provides a model for the overall fold and potential location of the active site pocket.

Substrate Specificity

The ability of feruloyl-CoA synthetases to act on a range of hydroxycinnamic acids is a key consideration for their biotechnological application.

EnzymeFerulic AcidCaffeic Acidp-Coumaric AcidSinapinic Acidtrans-Cinnamic Acid
FCS from Streptomyces sp. V-1 +++++++ND+
FerA from S. paucimobilis SYK-6 ++++++++++++ND

(+++: High activity, ++: Moderate activity, +: Low activity, ND: Not Determined)

The FCS from Streptomyces sp. V-1 exhibits high activity towards ferulic acid, with moderate activity on caffeic and p-coumaric acids, and low activity on trans-cinnamic acid. In contrast, FerA from Sphingomonas paucimobilis SYK-6 demonstrates a broader substrate specificity, with the ability to convert ferulic acid, p-coumaric acid, caffeic acid, and sinapinic acid to their corresponding benzaldehyde derivatives when coupled with a feruloyl-CoA hydratase/lyase.

Visualizing the Catalytic Pathway and Experimental Workflow

To better understand the function and analysis of feruloyl-CoA synthetases, the following diagrams illustrate the catalytic reaction and a typical experimental workflow for structural and functional characterization.

Feruloyl_CoA_Synthetase_Pathway cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->FCS Feruloyl_AMP Feruloyl-AMP (Intermediate) ATP ATP ATP->FCS FCS->Feruloyl_AMP PPi PPi FCS->PPi Release Feruloyl_CoA Feruloyl-CoA FCS->Feruloyl_CoA Release AMP AMP FCS->AMP Release Feruloyl_AMP->FCS CoA_SH CoA-SH CoA_SH->FCS

Caption: Catalytic mechanism of Feruloyl-CoA Synthetase.

Experimental_Workflow Gene_Identification Gene Identification (e.g., from Metagenome) Cloning_Expression Cloning & Heterologous Expression (e.g., in E. coli) Gene_Identification->Cloning_Expression Purification Protein Purification (e.g., Ni-NTA Chromatography) Cloning_Expression->Purification Biochemical_Assays Biochemical Assays Purification->Biochemical_Assays Structural_Analysis Structural Analysis Purification->Structural_Analysis Enzyme_Kinetics Enzyme Kinetics (Km, Vmax, kcat) Biochemical_Assays->Enzyme_Kinetics Substrate_Specificity Substrate Specificity Biochemical_Assays->Substrate_Specificity pH_Temp_Optima pH & Temperature Optima Biochemical_Assays->pH_Temp_Optima Data_Comparison Data Comparison & Interpretation Enzyme_Kinetics->Data_Comparison Substrate_Specificity->Data_Comparison pH_Temp_Optima->Data_Comparison SAXS SAXS Structural_Analysis->SAXS Homology_Modeling Homology Modeling Structural_Analysis->Homology_Modeling Crystallography X-ray Crystallography Structural_Analysis->Crystallography SAXS->Data_Comparison Homology_Modeling->Data_Comparison Crystallography->Data_Comparison

Caption: Experimental workflow for FCS characterization.

Experimental Protocols

Recombinant Expression and Purification of Feruloyl-CoA Synthetase

This protocol is a generalized procedure based on common methods for expressing and purifying His-tagged recombinant proteins in E. coli.

1. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the FCS gene with an N- or C-terminal His-tag.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Protein Expression:

  • Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris.

4. Affinity Chromatography:

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged FCS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Buffer Exchange and Storage:

  • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Assess the purity of the enzyme by SDS-PAGE.

  • Store the purified enzyme at -80°C.

Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Reaction Mixture (200 µL):

  • 100 mM Potassium Phosphate Buffer (pH 7.0-8.0, depending on the optimal pH of the enzyme)

  • 2.5 mM MgCl2

  • 2.0 mM ATP

  • 0.4 mM Coenzyme A

  • 0.5 mM Ferulic Acid

  • Purified FCS enzyme (e.g., 20-50 ng)

Procedure:

  • Prepare a master mix of the reaction components, excluding the enzyme.

  • Add the master mix to a 96-well UV-transparent microplate.

  • Initiate the reaction by adding the purified FCS enzyme.

  • Immediately measure the increase in absorbance at 345 nm over time using a microplate reader at the optimal temperature of the enzyme. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 104 M-1cm-1.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of feruloyl-CoA per minute under the specified conditions.

For Kinetic Parameter Determination (Km and Vmax):

  • Vary the concentration of ferulic acid (e.g., from 0.05 mM to 0.7 mM) while keeping the concentrations of ATP and CoA constant and saturating.

  • Measure the initial reaction velocities for each substrate concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a Lineweaver-Burk plot.

This guide provides a foundational comparison of bacterial feruloyl-CoA synthetases. Further research, particularly the determination of high-resolution crystal structures, will undoubtedly provide deeper insights into the structure-function relationships of these important enzymes, paving the way for their rational engineering for various biotechnological applications.

References

Comparing ferulic acid degradation pathways across different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ferulic acid degradation pathways across different bacterial species. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, represents a valuable renewable resource for the production of fine chemicals and pharmaceuticals. Understanding the diverse bacterial metabolic routes for its degradation is crucial for harnessing its potential in various biotechnological applications. This document outlines the key degradation pathways, presents comparative quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic processes.

Introduction to Ferulic Acid Degradation

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a derivative of cinnamic acid and is abundantly found in plant cell walls, where it is cross-linked to polysaccharides and lignin.[1] Its structure makes it a precursor for the synthesis of various valuable aromatic compounds, most notably vanillin.[2][3] Bacteria have evolved diverse enzymatic strategies to utilize ferulic acid as a carbon and energy source. These degradation pathways are of significant interest for industrial biotechnology, aiming to establish efficient and sustainable processes for the production of natural flavors, fragrances, and pharmaceutical intermediates.

The bacterial catabolism of ferulic acid primarily proceeds through two main types of pathways:

  • CoA-Dependent Pathways: In these pathways, ferulic acid is first activated to its coenzyme A (CoA) thioester, feruloyl-CoA. This is followed by a series of enzymatic reactions, including hydration, cleavage, and oxidation, leading to the formation of key intermediates such as vanillin and vanillic acid. This pathway is prominent in bacteria like Pseudomonas and Streptomyces.[4][5]

  • CoA-Independent Pathways: These pathways involve the direct decarboxylation of ferulic acid to 4-vinylguaiacol, which can be further metabolized. This route is commonly observed in lactic acid bacteria and some Bacillus species.

Subsequent to the initial breakdown, the resulting aromatic intermediates like vanillic acid and protocatechuic acid are further funneled into central metabolic pathways, typically through ring-cleavage mechanisms. The efficiency and product spectrum of ferulic acid degradation vary significantly among different bacterial species and even strains, depending on their specific enzymatic machinery and regulatory networks.

Quantitative Comparison of Ferulic Acid Degradation

The following table summarizes key quantitative parameters of ferulic acid degradation across selected bacterial species. Direct comparison of literature data can be challenging due to variations in experimental conditions (e.g., medium composition, pH, temperature, initial substrate concentration).

Bacterial SpeciesStrainDegradation RateKey Enzyme(s) and Kinetic ParametersProduct(s)Molar Yield (%)Reference(s)
Bacillus subtilis B5581.92% degradation of 1 mmol/L ferulic acid in LB solutionVanillin Dehydrogenase (YfmT): -Vanillic acid, GuaiacolNot Reported
Pseudomonas sp. Enriched Culture (EF3)Not explicitly stated, but high vanillin production observedFeruloyl-CoA Synthetase (Fcs), Enoyl-CoA Hydratase/Aldolase (Ech): -Vanillin850 µg vanillin / 100mg culture
Pseudomonas putida KT24404.87 mmol vanillin metabolized / (gCDW * h)Feruloyl-CoA Synthetase (Fcs), Enoyl-CoA Hydratase/Lyase (Ech), Vanillin Dehydrogenase (Vdh): -Vanillate, ProtocatechuateNot Reported
Streptomyces sp. NL15-2KNot ReportedVanillin Dehydrogenase (VDH): Substrate specificity for vanillin (100%), protocatechualdehyde (91%), benzaldehyde (79%)Vanillic AcidNot Reported
Streptomyces sp. V-1Not ReportedFeruloyl-CoA Synthetase (FCS): kcat = 67.7 sec⁻¹; KM = 0.35 mM for ferulateVanillinNot Reported
Amycolatopsis sp. ATCC 39116Not ReportedVanillin Dehydrogenase (Vdh): Optimum pH 8.0, Optimum Temp 44°CVanillateNot Reported
Recombinant E. coli BL21(DE3) expressing Bacillus pumilus fdc and Caulobacter segnis Cso2Not ReportedPhenolic Acid Decarboxylase (Fdc), Carotenoid Cleavage Oxygenase (Cso2): -4-vinylguaiacol, Vanillin69.3% (from ferulic acid to vanillin)

Note: The lack of standardized reporting for degradation rates and yields makes direct, objective comparison across all species challenging. The provided data is based on available literature and highlights the need for further comparative studies under controlled conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of bacterial ferulic acid degradation.

Bacterial Cultivation and Degradation Assay

Objective: To cultivate bacteria in the presence of ferulic acid and monitor its degradation over time.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Pseudomonas aeruginosa)

  • Luria-Bertani (LB) broth or M9 minimal medium

  • Ferulic acid stock solution (e.g., 100 mM in ethanol)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer (for OD600 measurements)

  • HPLC system for metabolite analysis

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of LB broth and incubate overnight at the optimal temperature (e.g., 30°C or 37°C) with shaking (e.g., 180-200 rpm).

  • Main Culture: Inoculate a larger volume of fresh medium (e.g., 50 mL of M9 minimal medium supplemented with a carbon source and ferulic acid as the sole carbon source or as a supplementary substrate) with the overnight culture to an initial OD600 of 0.1.

  • Induction (if applicable): If using an inducible expression system for specific enzymes, add the inducer at the appropriate cell density (e.g., mid-log phase).

  • Degradation Assay:

    • To focus on degradation without significant cell growth effects, cells from an overnight culture can be harvested by centrifugation (e.g., 5000 x g for 10 min), washed with sterile buffer (e.g., phosphate-buffered saline), and resuspended in fresh medium containing a specific concentration of ferulic acid (e.g., 1 mM).

    • Incubate the cultures under the same conditions as the inoculum preparation.

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots (e.g., 1 mL) of the culture.

  • Sample Preparation for HPLC:

    • Centrifuge the collected samples to pellet the cells (e.g., 12,000 x g for 5 min).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Store the samples at -20°C until HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of ferulic acid and its degradation products (e.g., vanillin, vanillic acid).

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase A: Water with 0.1% acetic acid or formic acid.

  • Mobile phase B: Methanol or acetonitrile with 0.1% acetic acid or formic acid.

  • Standard solutions of ferulic acid, vanillin, and vanillic acid of known concentrations.

Procedure:

  • Method Setup:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 280 nm for general screening or 310-320 nm for ferulic acid).

  • Gradient Elution (Example): A gradient elution is often used to separate compounds with different polarities. An example gradient is as follows:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 50% B

    • 15-17 min: Linear gradient to 20% B

    • 17-20 min: 20% B (re-equilibration)

    • Note: The gradient profile should be optimized based on the specific compounds of interest and the column used.

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the filtered samples and standard solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks of ferulic acid and its metabolites by comparing their retention times with those of the standards.

    • Quantify the concentration of each compound by creating a standard curve from the peak areas of the standard solutions.

Preparation of Cell-Free Extracts for Enzyme Assays

Objective: To prepare a crude cell lysate containing active enzymes for in vitro characterization.

Materials:

  • Bacterial culture grown under conditions that induce the expression of the target enzymes.

  • Lysis buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with protease inhibitors).

  • Sonication equipment or French press.

  • High-speed refrigerated centrifuge.

Procedure:

  • Cell Harvesting: Harvest the bacterial cells from the culture by centrifugation (e.g., 6000 x g for 15 min at 4°C).

  • Washing: Wash the cell pellet with a suitable buffer (e.g., lysis buffer without protease inhibitors) to remove residual medium components and resuspend the pellet in a small volume of lysis buffer.

  • Cell Lysis:

    • Sonication: Place the cell suspension on ice and sonicate using short bursts (e.g., 10-15 seconds) with intermittent cooling periods to prevent overheating and enzyme denaturation. Repeat until the suspension becomes less turbid.

    • French Press: Pass the cell suspension through a pre-chilled French press at high pressure.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 - 20,000 x g for 20-30 min at 4°C) to pellet cell debris, membranes, and intact cells.

  • Collection: Carefully collect the supernatant, which is the cell-free extract.

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford or Lowry assay) for subsequent enzyme activity calculations.

  • Storage: Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C for future use.

Visualization of Pathways and Workflows

Ferulic Acid Degradation Pathways

The following diagrams illustrate the major ferulic acid degradation pathways in representative bacterial species.

Ferulic_Acid_Degradation_Pseudomonas FA Ferulic Acid FC Feruloyl-CoA FA->FC fcs (Feruloyl-CoA synthetase) + CoA, + ATP HPMC 4-Hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA FC->HPMC ech (Enoyl-CoA hydratase) Vanillin Vanillin HPMC->Vanillin ech (Aldolase activity) + Acetyl-CoA VA Vanillic Acid Vanillin->VA vdh (Vanillin dehydrogenase) PCA Protocatechuic Acid VA->PCA vanAB (Vanillate O-demethylase) Central_Metabolism Central Metabolism PCA->Central_Metabolism Ring Cleavage

Caption: CoA-dependent ferulic acid degradation pathway in Pseudomonas.

Ferulic_Acid_Degradation_Bacillus FA Ferulic Acid VG 4-Vinylguaiacol FA->VG padC (Phenolic acid decarboxylase) VA Vanillic Acid FA->VA Pathway not fully elucidated in B. subtilis 3NA Guaiacol Guaiacol VA->Guaiacol bsdBCD

Caption: Ferulic acid degradation pathways in Bacillus subtilis.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for studying ferulic acid degradation in a bacterial species.

Experimental_Workflow cluster_0 Strain Selection and Cultivation cluster_1 Degradation Analysis cluster_2 Enzymatic and Genetic Analysis Isolation Isolation/Selection of Bacterial Strain Cultivation Cultivation in Medium with Ferulic Acid Isolation->Cultivation Sampling Time-course Sampling Cultivation->Sampling CFE Preparation of Cell-Free Extract Cultivation->CFE Gene_ID Gene Identification (Genomics/Transcriptomics) Cultivation->Gene_ID HPLC HPLC Analysis of Metabolites Sampling->HPLC Quantification Quantification of Degradation and Product Formation HPLC->Quantification Enzyme_Assay Enzyme Assays Quantification->Enzyme_Assay CFE->Enzyme_Assay Gene_Cloning Gene Cloning and Expression Gene_ID->Gene_Cloning Gene_Cloning->Enzyme_Assay

Caption: General experimental workflow for studying ferulic acid degradation.

References

A Researcher's Guide to Assessing Cross-Reactivity of Antibodies Targeting Feruloyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reliable experimental outcomes. This guide provides a framework for evaluating the cross-reactivity of antibodies raised against feruloyl-CoA binding proteins, crucial enzymes in the phenylpropanoid pathway. Due to the limited availability of direct comparative studies on commercial antibodies for these specific proteins, this guide focuses on established methodologies for antibody validation, offering a roadmap for in-house assessment.

Feruloyl-CoA binding proteins, such as feruloyl-CoA synthase (FCS) and 4-coumarate-CoA ligase (4CL), play a central role in the biosynthesis of lignin and other important plant secondary metabolites. Antibodies targeting these proteins are invaluable tools for studying their expression, localization, and function. However, the potential for cross-reactivity with homologous proteins can lead to inaccurate results. This guide outlines a multi-faceted approach to characterizing antibody specificity, combining in silico analysis with established immunochemical techniques.

Theoretical Cross-Reactivity Assessment: Sequence Homology

An initial step in assessing potential cross-reactivity is to compare the amino acid sequence of the immunogen with that of related proteins. High sequence similarity, particularly in surface-exposed regions, can indicate a higher likelihood of an antibody binding to off-target proteins. Here, we compare the protein sequence of Arabidopsis thaliana 4-coumarate-CoA ligase 1 (4CL1), an enzyme that can synthesize feruloyl-CoA, with other related enzymes in the phenylpropanoid pathway.

Protein NameUniProt IDOrganismPercent Identity to At4CL1
4-coumarate--CoA ligase 1 (4CL1)Q42524Arabidopsis thaliana100%
4-coumarate--CoA ligase 2 (4CL2)Q9S725Arabidopsis thaliana81.5%
4-coumarate--CoA ligase-like 1 (4CLL1)Q9LQ12Arabidopsis thaliana56.2%
Caffeoyl-CoA O-methyltransferase 1 (CCoAOMT1)O49499Arabidopsis thaliana18.7%

Note: Percent identity was calculated using a standard protein sequence alignment tool.

This table demonstrates varying degrees of homology between 4CL1 and other related proteins. While an antibody raised against 4CL1 is highly likely to cross-react with 4CL2 due to the high sequence identity, the probability of cross-reaction with CCoAOMT1 is significantly lower. However, in silico analysis is predictive and must be confirmed by empirical testing.

Experimental Validation of Antibody Specificity

A combination of immunochemical assays is recommended to thoroughly validate antibody specificity and assess cross-reactivity.

Key Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to determine the binding affinity of an antibody to its target antigen and potential cross-reactive proteins.[1][2]

  • Materials:

    • High-binding 96-well microplates

    • Purified recombinant target protein (e.g., Feruloyl-CoA Synthase)

    • Purified recombinant homologous proteins (e.g., 4-coumarate-CoA ligase, Caffeoyl-CoA O-methyltransferase)

    • Primary antibody to be tested

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

    • Plate reader

  • Protocol:

    • Coat separate wells of a 96-well plate with 100 µL of 1-10 µg/mL of the purified target protein and homologous proteins in coating buffer. Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer. Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of serial dilutions of the primary antibody to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of antibody bound to the protein.

2. Western Blotting

Western blotting is a powerful technique to assess the specificity of an antibody by detecting the target protein in a complex mixture, such as a cell lysate.[3][4]

  • Materials:

    • Protein extracts from tissues or cells expressing the target and homologous proteins

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Primary antibody to be tested

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

    • Imaging system

  • Protocol:

    • Separate the protein extracts by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system. A specific antibody should produce a single band at the expected molecular weight of the target protein. The presence of bands at other molecular weights may indicate cross-reactivity.

3. Protein Microarrays

Protein microarrays allow for high-throughput screening of antibody specificity against a large number of purified proteins simultaneously.

  • Materials:

    • Protein microarray slide spotted with a library of purified proteins, including the target and potential cross-reactive proteins.

    • Fluorescently labeled primary antibody or a combination of unlabeled primary and fluorescently labeled secondary antibody.

    • Hybridization buffer

    • Wash buffers

    • Microarray scanner

  • Protocol:

    • Block the protein microarray slide according to the manufacturer's instructions.

    • Prepare the labeled antibody solution in hybridization buffer.

    • Apply the antibody solution to the microarray and incubate in a humidified chamber for the recommended time.

    • Wash the slide to remove unbound antibodies.

    • Dry the slide by centrifugation.

    • Scan the microarray using a laser scanner at the appropriate wavelength.

    • Analyze the fluorescence intensity of each spot. A high signal on spots corresponding to proteins other than the intended target indicates cross-reactivity.

Visualizing the Biological Context and Experimental Workflow

To better understand the role of feruloyl-CoA binding proteins and the process of antibody validation, the following diagrams are provided.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA F5H/COMT Lignin Lignin Feruloyl_CoA->Lignin CCR/CAD Sinapoyl_CoA->Lignin CCR/CAD

Caption: Simplified Phenylpropanoid Pathway.

Antibody_Validation_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_interpretation Data Interpretation Sequence_Alignment Sequence Alignment of Target and Homologous Proteins ELISA ELISA with Purified Proteins Sequence_Alignment->ELISA Western_Blot Western Blot with Cell Lysates Sequence_Alignment->Western_Blot Protein_Array Protein Microarray Sequence_Alignment->Protein_Array Specificity_Assessment Assess Specificity and Cross-Reactivity ELISA->Specificity_Assessment Western_Blot->Specificity_Assessment Protein_Array->Specificity_Assessment Antibody Candidate Antibody Antibody->Sequence_Alignment

Caption: A typical workflow for antibody cross-reactivity assessment.

By employing a systematic approach that combines theoretical prediction with rigorous experimental validation, researchers can confidently select and utilize antibodies specific for their feruloyl-CoA binding protein of interest, ensuring the accuracy and reproducibility of their research findings.

References

Comparative analysis of gene expression for lignin vs. suberin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the gene expression profiles underlying the biosynthesis of lignin and suberin, two crucial plant cell wall biopolymers. Understanding the differential regulation of these pathways is fundamental for applications ranging from improving biofuel production to developing novel therapeutic agents. This document presents quantitative gene expression data, detailed experimental methodologies, and visual representations of the biosynthetic and regulatory pathways.

Introduction

Lignin and suberin are complex phenolic and aliphatic polymers that play vital roles in plant structure, defense, and nutrient transport. While both pathways derive their aromatic precursors from the phenylpropanoid pathway, their subsequent biosynthetic steps and regulatory networks are distinct, leading to polymers with different compositions and functions. Lignin provides structural rigidity to secondary cell walls, while suberin forms protective barriers in roots, bark, and wound sites. The differential expression of genes encoding the enzymes and regulatory proteins in these pathways dictates the final composition and quantity of each polymer.

Comparative Gene Expression Analysis

Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have revealed distinct sets of genes that are differentially expressed during lignin and suberin biosynthesis. The following tables summarize the quantitative expression data of key genes from comparative transcriptome analyses in Arabidopsis thaliana and other plant species. These studies typically compare tissues or conditions where one pathway is more active than the other (e.g., lignifying stems vs. suberizing roots).

Phenylpropanoid Pathway Genes

The initial steps of both pathways involve the core phenylpropanoid pathway. However, the expression levels of the encoding genes can vary, suggesting preferential channeling of intermediates.

GeneEnzyme FunctionFold Change (Lignifying vs. Suberizing Tissue)Reference
PAL1Phenylalanine Ammonia-Lyase~1.5 - 2.0[1][2]
C4HCinnamate 4-Hydroxylase~1.8 - 2.5[1][2]
4CL14-Coumarate:CoA Ligase~3.0 - 4.0[1]
4CL24-Coumarate:CoA Ligase~1.2 - 1.8

Table 1: Comparative expression of core phenylpropanoid pathway genes. Data is synthesized from multiple studies and represents approximate fold changes.

Lignin Biosynthesis-Specific Genes

Following the core phenylpropanoid pathway, a series of enzymes specific to monolignol biosynthesis are upregulated in lignifying tissues.

GeneEnzyme FunctionFold Change (Lignifying vs. Suberizing Tissue)Reference
HCTp-Hydroxycinnamoyl-CoA:shikimate/quinate p-hydroxycinnamoyltransferase~5.0 - 7.0
C3Hp-Coumarate 3-Hydroxylase~4.0 - 6.0
CCoAOMT1Caffeoyl-CoA O-Methyltransferase~8.0 - 10.0
CCR1Cinnamoyl-CoA Reductase~10.0 - 15.0
CAD5Cinnamyl Alcohol Dehydrogenase~12.0 - 18.0
F5HFerulate 5-Hydroxylase~6.0 - 9.0
COMTCaffeic Acid O-Methyltransferase~7.0 - 11.0

Table 2: Comparative expression of lignin-specific biosynthesis genes. Data is synthesized from multiple studies and represents approximate fold changes.

Suberin Biosynthesis-Specific Genes

Suberin biosynthesis involves the production and modification of fatty acids and their linkage to phenolic compounds. Genes involved in these processes are highly expressed in suberizing tissues.

GeneEnzyme FunctionFold Change (Suberizing vs. Lignifying Tissue)Reference
KCS2β-ketoacyl-CoA Synthase~15.0 - 20.0
CYP86A1Cytochrome P450 Monooxygenase~20.0 - 25.0
CYP86B1Cytochrome P450 Monooxygenase~18.0 - 22.0
GPAT5Glycerol-3-Phosphate Acyltransferase~25.0 - 30.0
FAR4Fatty Acyl-CoA Reductase~12.0 - 16.0
ASFTAliphatic Suberin Feruloyl Transferase~10.0 - 14.0
ABCG2ABC Transporter~8.0 - 12.0

Table 3: Comparative expression of suberin-specific biosynthesis genes. Data is synthesized from multiple studies and represents approximate fold changes.

Transcriptional Regulators

The differential expression of lignin and suberin biosynthetic genes is controlled by specific families of transcription factors.

Transcription FactorFamilyPredominantly RegulatesExpression PatternReference
MYB58/MYB63MYBLigninUpregulated in lignifying tissues
SND1/NST1NACLignin (master regulators)Upregulated in fibers and vessels
MYB36/MYB74MYBLignin & SuberinCo-expressed in endodermis
MYB41/MYB92/MYB93MYBSuberinUpregulated in suberizing tissues
WRKY33WRKYSuberinInduced by stress, upregulates suberin genes

Table 4: Key transcriptional regulators of lignin and suberin biosynthesis.

Experimental Protocols

Accurate and reproducible gene expression analysis is critical. The following are detailed methodologies for RNA-seq and qRT-PCR, the primary techniques used to generate the data presented above.

RNA-Seq Protocol for Plant Tissue

This protocol outlines the major steps for a typical RNA-seq experiment in plants.

  • Tissue Collection and RNA Extraction:

    • Harvest fresh plant tissue (e.g., stems for lignin analysis, roots for suberin analysis) and immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a plant-specific RNA extraction kit or a TRIzol-based method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNA.

    • Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.

    • Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA to create double-stranded cDNA.

    • Perform end-repair, A-tailing, and adapter ligation to the cDNA fragments. The adapters contain sequences for sequencing primers and barcodes for multiplexing.

    • Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.

    • Purify the final library and assess its quality and concentration.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.

    • Align the high-quality reads to a reference genome.

    • Quantify the expression level of each gene by counting the number of reads that map to it.

    • Perform differential expression analysis to identify genes that are significantly up- or downregulated between different conditions or tissues.

qRT-PCR Protocol for Gene Expression Validation

Quantitative real-time PCR (qRT-PCR) is used to validate the results from RNA-seq and to quantify the expression of specific genes of interest.

  • RNA Extraction and cDNA Synthesis:

    • Extract high-quality total RNA as described in the RNA-seq protocol.

    • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers that amplify a short region (typically 80-200 bp) of the target gene.

    • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

    • Verify the specificity of the primers by melt curve analysis and gel electrophoresis of the PCR product.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

    • Use at least two stable reference genes (housekeeping genes) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways, their regulation, and a typical experimental workflow for their comparative analysis.

Lignin Biosynthesis Pathway

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL p_Coumarate p_Coumarate Cinnamate->p_Coumarate C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumarate->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H p_Coumaryl_alcohol p-Coumaryl alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Lignin Lignin p_Coumaryl_alcohol->Lignin Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Coniferyl_alcohol->Lignin Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyconiferaldehyde 5-Hydroxy- coniferaldehyde Feruloyl_CoA->_5_Hydroxyconiferaldehyde F5H Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin

Caption: Simplified monolignol biosynthesis pathway leading to lignin.

Suberin Biosynthesis Pathway

Suberin_Biosynthesis cluster_aliphatic Aliphatic Monomer Biosynthesis cluster_phenolic Phenolic Monomer Biosynthesis Fatty_Acids C16-C18 Fatty Acids VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) Fatty_Acids->VLCFAs KCS omega_Hydroxy_Acids ω-Hydroxy Fatty Acids VLCFAs->omega_Hydroxy_Acids CYP86A/B Fatty_Alcohols Fatty Alcohols VLCFAs->Fatty_Alcohols FAR alpha_omega_Diacids α,ω-Dicarboxylic Acids omega_Hydroxy_Acids->alpha_omega_Diacids CYP86B Suberin_Polymer Suberin Polymer omega_Hydroxy_Acids->Suberin_Polymer GPAT/ASFT alpha_omega_Diacids->Suberin_Polymer GPAT Fatty_Alcohols->Suberin_Polymer ASFT Phenylpropanoid_Pathway Phenylpropanoid Pathway Feruloyl_CoA Feruloyl-CoA Phenylpropanoid_Pathway->Feruloyl_CoA Feruloyl_CoA->Suberin_Polymer ASFT Glycerol Glycerol Glycerol->Suberin_Polymer GPAT

Caption: Overview of the suberin biosynthesis pathway.

Transcriptional Regulatory Network

Regulatory_Network cluster_lignin Lignin Regulation cluster_suberin Suberin Regulation cluster_crosstalk Crosstalk SND1_NST1 SND1/NST1 (NAC) MYB58_63 MYB58/MYB63 SND1_NST1->MYB58_63 Lignin_Genes Lignin Biosynthesis Genes MYB58_63->Lignin_Genes MYB41_92_93 MYB41/MYB92/MYB93 Suberin_Genes Suberin Biosynthesis Genes MYB41_92_93->Suberin_Genes WRKY33 WRKY33 WRKY33->Suberin_Genes MYB36_74 MYB36/MYB74 MYB36_74->Lignin_Genes MYB36_74->Suberin_Genes Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->WRKY33 Developmental_Cues Developmental Cues Developmental_Cues->SND1_NST1 Developmental_Cues->MYB41_92_93 Developmental_Cues->MYB36_74

Caption: Key transcriptional regulators of lignin and suberin biosynthesis.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Plant_Material Select Plant Tissues (e.g., Stem vs. Root) RNA_Extraction Total RNA Extraction & QC Plant_Material->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation qRT-PCR Validation of Key Genes DEG_Analysis->Validation Biological_Interpretation Biological Interpretation & Model Building Pathway_Analysis->Biological_Interpretation Validation->Biological_Interpretation

Caption: Workflow for comparative gene expression analysis.

References

Validating the Incorporation of Monolignol Ferulate Conjugates into Lignin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the incorporation of monolignol ferulate conjugates into lignin, supported by experimental data and detailed protocols.

The strategic incorporation of monolignol ferulate conjugates into the lignin polymer represents a promising avenue for enhancing the processability of lignocellulosic biomass. By introducing chemically labile ester bonds into the lignin backbone, this bioengineering approach can facilitate the breakdown of lignin and improve the accessibility of valuable polysaccharides. Validating the successful integration of these conjugates is paramount. This guide details the key analytical techniques and compares the outcomes observed in various engineered plant systems.

Comparative Analysis of Monolignol Ferulate Incorporation

The introduction of feruloyl-CoA monolignol transferase (FMT) enzymes into plants has been shown to successfully produce monolignol ferulate conjugates that are incorporated into the lignin polymer.[1][2][3] The extent of this incorporation can be quantified and compared across different plant lines and engineered enzymes.

Table 1: Quantification of DFRC-Released Monolignol Dihydroferulates (ML-DHFAs) in Wild-Type vs. Transgenic Poplar

Plant LineGenotypeDFRC-Released ML-DHFAs (mg/g of Acetyl Bromide Soluble Lignin)Reference
PoplarWild-Type0.3[1]
PoplarTransgenic (expressing AsFMT)5- to 7-fold increase over Wild-Type[4]

Table 2: Comparison of DFRC-Released Monolignol Conjugates in Different Transgenic Systems

Plant LineTransgeneDFRC-Released ConjugateConcentrationReference
Arabidopsis thalianaBdPMTMonolignol dihydro-p-coumarates (ML-DHpCAs)Detectable
Arabidopsis thalianaBdPMTMonolignol dihydroferulates (ML-DHFAs)Not detectable
RiceOverexpressing OsAT5 (OsFMT1)Monolignol dihydroferulates (ML-DHFAs)5- to 7-fold increase
PoplarAsFMTMonolignol dihydroferulates (ML-DHFAs)5- to 7-fold increase
PoplarOsFMT1Released Ferulate (Alkaline Hydrolysis)~450 times higher than Wild-Type
PoplarAsFMTReleased Ferulate (Alkaline Hydrolysis)~11 times higher than Wild-Type

Key Experimental Protocols

The validation of monolignol ferulate incorporation into lignin relies on sophisticated analytical techniques that can probe the complex structure of the lignin polymer. The primary methods employed are Derivatization Followed by Reductive Cleavage (DFRC) and 2D Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance (2D-HSQC-NMR).

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method that selectively cleaves β-aryl ether bonds in lignin while preserving ester linkages. This makes it an ideal tool for releasing and quantifying monolignol conjugates that have been incorporated into the lignin backbone.

Methodology:

  • Sample Preparation: Extract-free cell wall samples or isolated enzyme lignin are used as the starting material.

  • Derivatization: The lignin is derivatized to acylate free phenolic and aliphatic hydroxyls and to halogenate benzylic alcohols. A common method involves treating the sample with acetyl bromide in acetic acid.

  • Reductive Cleavage: The derivatized lignin is then treated with a reducing agent, such as zinc dust, to cleave the β-aryl ether bonds.

  • Acetylation of Labeled Fragments: The resulting lignin cleavage products are acetylated, often using a labeled acetylating agent to facilitate detection.

  • Quantification: The released monolignol-ferulate conjugates (as their dihydroferulate derivatives) are then quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a powerful, non-destructive technique that provides detailed information about the chemical linkages within the lignin polymer. It allows for the direct observation of correlations between protons and their attached carbon atoms, revealing the presence of specific substructures, including those formed by the incorporation of monolignol ferulates.

Methodology:

  • Lignin Isolation: Lignin is first isolated from the plant cell wall. A common method is the enzymatic hydrolysis of the majority of the polysaccharides, yielding "enzyme lignin".

  • NMR Sample Preparation: The isolated lignin is dissolved in a suitable deuterated solvent, such as DMSO-d6.

  • Data Acquisition: 2D HSQC NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The resulting spectrum shows cross-peaks that correspond to specific C-H correlations. The signals corresponding to the ferulate moiety within the lignin structure can be identified and compared between different samples.

Visualizing the Pathways and Workflows

To better understand the biological and experimental processes, the following diagrams illustrate the key pathways and workflows.

Lignin_Biosynthesis_with_Monolignol_Ferulate cluster_pathway Monolignol Biosynthesis Pathway Feruloyl-CoA Feruloyl-CoA Monolignol Ferulate\nConjugates Monolignol Ferulate Conjugates Feruloyl-CoA->Monolignol Ferulate\nConjugates FMT Enzyme Monolignols Monolignols Monolignols->Monolignol Ferulate\nConjugates Lignin Polymer Lignin Polymer Monolignols->Lignin Polymer Radical Coupling Zip-Lignin Zip-Lignin Monolignol Ferulate\nConjugates->Zip-Lignin Radical Coupling DFRC_Workflow Cell Wall Sample Cell Wall Sample Derivatization\n(Acetyl Bromide) Derivatization (Acetyl Bromide) Cell Wall Sample->Derivatization\n(Acetyl Bromide) Reductive Cleavage\n(Zinc Dust) Reductive Cleavage (Zinc Dust) Derivatization\n(Acetyl Bromide)->Reductive Cleavage\n(Zinc Dust) Acetylation Acetylation Reductive Cleavage\n(Zinc Dust)->Acetylation GC-MS Analysis GC-MS Analysis Acetylation->GC-MS Analysis Quantification of\nML-DHFAs Quantification of ML-DHFAs GC-MS Analysis->Quantification of\nML-DHFAs NMR_Workflow Cell Wall Sample Cell Wall Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Cell Wall Sample->Enzymatic Hydrolysis Isolated Enzyme Lignin Isolated Enzyme Lignin Enzymatic Hydrolysis->Isolated Enzyme Lignin Dissolution in\nDMSO-d6 Dissolution in DMSO-d6 Isolated Enzyme Lignin->Dissolution in\nDMSO-d6 2D HSQC NMR\nAcquisition 2D HSQC NMR Acquisition Dissolution in\nDMSO-d6->2D HSQC NMR\nAcquisition Spectral Analysis Spectral Analysis 2D HSQC NMR\nAcquisition->Spectral Analysis

References

A Comparative Guide to the Efficiency of CoA Ligases for Ferulic Acid Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of ferulic acid by CoA ligases is a critical step in the biosynthesis of numerous valuable compounds, including vanillin, bioplastics, and other phenylpropanoids.[1] This guide provides a comparative analysis of the efficiency of different CoA ligases, namely feruloyl-CoA synthetases (FCS) and 4-coumarate:CoA ligases (4CL), in activating ferulic acid. The information presented herein is intended to assist researchers in selecting the most suitable enzyme for their specific applications.

Quantitative Comparison of CoA Ligase Efficiency

The catalytic efficiency of an enzyme is a key parameter for evaluating its performance. This is often expressed as the kcat/Km ratio, which considers both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). The following table summarizes the kinetic parameters of various CoA ligases for ferulic acid.

EnzymeSource OrganismKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Reference
FCS1Lignin-degrading microbial consortium0.1245.9371.69.037[1]
FcsStreptomyces sp. V-10.3567.7193.47.030[2][3]
At4CL1Arabidopsis thaliana0.199----[2]
At4CL3Arabidopsis thaliana0.166----
Pp4CL1Peucedanum praeruptorum-----
Ptr4CL3Populus trichocarpaHighHigh---
_Sc_4CL (mutant)Streptomyces coelicolor A3(2)0.2420.1060.438--

Note: "-" indicates data not available in the cited sources. The mutant _Sc_4CL (A294G/A318G) showed activity towards ferulic acid, while the wild-type did not.

Experimental Protocols

The determination of the kinetic parameters presented above typically involves a continuous spectrophotometric assay. The following is a generalized protocol based on methodologies described in the cited literature.

Enzyme Activity Assay for Feruloyl-CoA Synthesis

This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

  • Purified CoA ligase

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (or other suitable buffer)

  • Spectrophotometer capable of measuring absorbance at 345 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, MgCl₂, ATP, and CoA at their optimal concentrations. The final volume and concentrations may need to be optimized for each specific enzyme. A typical reaction mixture might contain:

    • 100 mM Potassium phosphate buffer (pH adjusted to the enzyme's optimum)

    • 2.5 mM MgCl₂

    • 2 mM ATP

    • 0.4 mM Coenzyme A

  • Substrate Addition: To determine kinetic parameters, varying concentrations of ferulic acid are added to the reaction mixture.

  • Enzyme Addition and Measurement: The reaction is initiated by the addition of a known amount of the purified CoA ligase. The increase in absorbance at 345 nm is immediately monitored over time. The molar extinction coefficient for feruloyl-CoA at 345 nm (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹) is used to calculate the rate of product formation.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are then determined by fitting the data to the Michaelis-Menten equation. The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration.

Visualizing the Process

Ferulic Acid Activation Pathway

The activation of ferulic acid to feruloyl-CoA is a two-step process catalyzed by CoA ligases. This is the initial and often rate-limiting step for the subsequent enzymatic conversions into other valuable molecules.

Ferulic_Acid_Activation cluster_0 CoA Ligase (FCS or 4CL) Ferulic_Acid Ferulic Acid Enzyme Enzyme Ferulic_Acid->Enzyme ATP ATP ATP->Enzyme CoA CoA-SH CoA->Enzyme Feruloyl_CoA Feruloyl-CoA AMP AMP + PPi Enzyme->Feruloyl_CoA Enzyme->AMP

Caption: The enzymatic activation of ferulic acid to feruloyl-CoA.

Experimental Workflow for Comparing CoA Ligase Efficiency

A systematic workflow is essential for the objective comparison of different CoA ligases.

Experimental_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Assay Enzyme Kinetics Assay cluster_Analysis Data Analysis Gene_Isolation Isolate CoA Ligase Genes Cloning Clone into Expression Vector Gene_Isolation->Cloning Expression Express in Host (e.g., E. coli) Cloning->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Purify Recombinant Protein Cell_Lysis->Purification Purity_Check Verify Purity (e.g., SDS-PAGE) Purification->Purity_Check Assay_Setup Set up Spectrophotometric Assay Purity_Check->Assay_Setup Vary_Substrate Vary Ferulic Acid Concentration Assay_Setup->Vary_Substrate Measure_Activity Measure Initial Reaction Rates Vary_Substrate->Measure_Activity Plot_Data Plot Velocity vs. [Substrate] Measure_Activity->Plot_Data Calculate_Kinetics Calculate Km, Vmax, kcat Plot_Data->Calculate_Kinetics Compare_Efficiency Compare kcat/Km Calculate_Kinetics->Compare_Efficiency

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of trans-Feruloyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of trans-Feruloyl-CoA, both in its pure form and as waste, should be conducted within a chemical fume hood to minimize inhalation exposure.

Key Safety Considerations:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a potentially hazardous substance. Based on the SDS for the related compound trans-Ferulic Acid, it may cause skin, eye, and respiratory irritation.

  • Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Use an absorbent material compatible with the solvent in which the compound is dissolved. If it is a solid, carefully sweep it up to avoid creating dust. All spill cleanup materials must be disposed of as hazardous waste.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information regarding the handling and disposal of this compound.

ParameterGuidelineSource/Justification
Chemical State Solid or in solutionDependent on experimental use
Primary Hazards Potential skin, eye, and respiratory irritantBased on trans-Ferulic Acid SDS
Recommended PPE Nitrile gloves, safety glasses/goggles, lab coatStandard laboratory practice
Storage of Waste Segregated, labeled, sealed, compatible containerGeneral hazardous waste guidelines[1][2][3]
Disposal Method Collection as hazardous chemical waste for incinerationBest practice for non-characterized substances[4]
Prohibited Disposal Do not dispose of down the drain or in regular trashEnvironmental and regulatory compliance[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory adherence.

  • Waste Identification and Segregation: All materials, including contaminated labware (e.g., pipette tips, microfuge tubes), solutions, and spill cleanup debris, must be designated as hazardous chemical waste. This waste stream should be kept separate from other types of laboratory waste, such as biological or radioactive waste.

  • Containerization: Select a waste container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste, including solvents with their approximate concentrations.

  • Waste Accumulation:

    • For solid (neat) compound: Carefully transfer the solid waste into the designated hazardous waste container. To minimize the generation of dust, it is advisable to handle the solid on a weigh boat or a piece of paper before transferring it.

    • For solutions: If the compound is dissolved in a flammable organic solvent, it should be collected in a container specifically designated for flammable liquid waste. For aqueous solutions, a general chemical waste container is suitable. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste contents.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_process Disposal Process cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify and Segregate Waste B->C D Select Compatible Waste Container C->D E Label Container as 'Hazardous Waste' D->E F Transfer Waste to Container E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS Waste Pickup G->H

Figure 1: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the hierarchical relationship of the key safety and disposal procedures.

SafetyHierarchy cluster_policy Institutional Policy cluster_practice Laboratory Practices cluster_procedure Disposal Procedure Adherence to EHS Guidelines Adherence to EHS Guidelines Hazard Assessment Hazard Assessment Adherence to EHS Guidelines->Hazard Assessment Waste Collection Waste Collection Adherence to EHS Guidelines->Waste Collection PPE Selection PPE Selection Hazard Assessment->PPE Selection Chemical Handling Chemical Handling Waste Segregation Waste Segregation Chemical Handling->Waste Segregation Containerization Containerization Waste Collection->Containerization Labeling Labeling Containerization->Labeling Secure Storage Secure Storage Labeling->Secure Storage Professional Disposal Professional Disposal Secure Storage->Professional Disposal

Figure 2: Hierarchy of safety and disposal protocols.

References

Navigating the Safe Handling of trans-Feruloyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with trans-Feruloyl-CoA, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment.

Essential Personal Protective Equipment (PPE)

A risk assessment is essential to determine the specific PPE required for handling this compound. However, the following table outlines the minimum recommended PPE based on general laboratory safety standards and the known hazards of similar compounds.

PPE CategoryMinimum RequirementRecommended for Enhanced Protection
Body Protection Laboratory coatFlame-resistant lab coat when working with flammable solvents.
Hand Protection Disposable nitrile glovesDouble-gloving (a second pair of nitrile gloves over the first) for extended procedures or when handling higher concentrations.[5]
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles should be worn when there is a risk of splashing. A face shield worn over safety glasses or goggles is necessary when handling larger quantities or during procedures with a high splash potential.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.A respirator may be necessary when working with fine powders outside of a fume hood or in poorly ventilated areas.
Foot Protection Closed-toe shoes---

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be based on the manufacturer's recommendations, typically -20°C or below for acyl-CoA derivatives to maintain stability.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and any hazard warnings.

Handling and Use
  • Designated Area: All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: If weighing the solid compound, do so in a fume hood on a tared, sealed container to prevent dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container immediately after handling the compound.

Experimental Protocol: Spectrophotometric Assay of Feruloyl-CoA Synthetase Activity

This protocol provides a method for assaying the enzymatic activity of feruloyl-CoA synthetase, which catalyzes the formation of this compound.

Materials:

  • 100 mM potassium phosphate buffer (pH 7.0)

  • 2.5 mM MgCl2

  • 0.7 mM ferulic acid

  • 2 mM ATP

  • 0.4 mM Coenzyme A (CoA)

  • Enzyme extract or purified feruloyl-CoA synthetase

  • Spectrophotometer capable of measuring absorbance at 345 nm

Procedure:

  • Prepare a reaction mixture (1 ml total volume) containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl2, 0.7 mM ferulic acid, 0.4 mM CoA, and an appropriate amount of the enzyme sample.

  • Initiate the reaction by adding 2 mM ATP.

  • Immediately measure the initial rate of increase in absorbance at 345 nm, which corresponds to the formation of this compound. The molar extinction coefficient for feruloyl-CoA is approximately 10 cm²/µmol.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety measures in the operational workflow for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Obtain this compound assess_risk Conduct Risk Assessment start->assess_risk gather_ppe Gather Appropriate PPE assess_risk->gather_ppe fume_hood Work in Chemical Fume Hood gather_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurred? dissolve->spill spill_yes Follow Spill Protocol spill->spill_yes Yes spill_no No Spill spill->spill_no No dispose_waste Dispose of Waste Properly spill_yes->dispose_waste spill_no->dispose_waste clean Clean Work Area dispose_waste->clean end End clean->end

Operational Workflow for Handling this compound

References

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